Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)7-3-5-2-6(11(13)14)4-10-8(5)16-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMSASCUQOAXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a furo[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry. The presence of a nitro group, a well-established pharmacophore, suggests a spectrum of potential biological activities. This technical guide provides a comprehensive analysis of this compound, including a proposed synthetic route, predicted physicochemical and spectroscopic properties, and an exploration of its potential as a therapeutic agent. Drawing upon established chemical principles and data from analogous structures, this document serves as an instructive manual for researchers and drug development professionals interested in the exploration and application of this and related molecules.
Introduction: The Furo[2,3-b]pyridine Scaffold and the Significance of Nitro-functionalization
The furo[2,3-b]pyridine ring system, an isostere of indole, is a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer and kinase inhibitory properties.[1] The fusion of a π-excessive furan ring to a π-deficient pyridine ring creates a unique electronic landscape, offering multiple points for functionalization and interaction with biological targets.[1]
The introduction of a nitro group onto an aromatic or heteroaromatic core is a common strategy in drug design. Nitroaromatic compounds are known for a wide range of pharmacological effects, most notably as antimicrobial agents.[2][3] The potent activity of these compounds is often linked to the in vivo reduction of the nitro group to reactive nitroso and hydroxylamino intermediates, which can induce cellular damage in target organisms.[4][5] This bioactivation is a double-edged sword, as it is also linked to potential mutagenicity and toxicity in host organisms.[6][7]
This guide focuses on the specific properties of this compound, a molecule that combines the therapeutic potential of the furo[2,3-b]pyridine core with the potent bioactivity of a nitro functional group.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C9H6N2O5 | |
| Molecular Weight | 222.16 g/mol | |
| CAS Number | 1083196-30-8 | |
| Appearance | Likely a yellow or orange solid | Nitroaromatic compounds are often colored. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. Poorly soluble in water. | Based on the polarity of the functional groups and the aromatic core. |
| Melting Point | Predicted to be relatively high (>150 °C) | Aromatic compounds with polar functional groups tend to have higher melting points. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for this compound, based on the analysis of its functional groups and the known spectral properties of related furo[2,3-b]pyridine derivatives.[8][9]
2.1.1. 1H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| OCH3 | 3.9 - 4.1 | s | - | Typical range for a methyl ester. |
| H-3 | 7.5 - 7.7 | s | - | The proton on the furan ring, deshielded by the adjacent ester and the aromatic system. |
| H-4 | 8.8 - 9.0 | d | ~2-3 | Pyridine proton ortho to the nitro group and the ring nitrogen, expected to be significantly deshielded. |
| H-6 | 8.4 - 8.6 | d | ~2-3 | Pyridine proton meta to the nitro group, deshielded by the aromatic system. |
2.1.2. 13C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| OCH3 | 52 - 54 | Typical range for a methyl ester carbon. |
| C-2 | 145 - 148 | Carbon bearing the ester group. |
| C-3 | 112 - 115 | Furan ring carbon. |
| C-3a | 150 - 153 | Bridgehead carbon. |
| C-4 | 140 - 143 | Pyridine ring carbon. |
| C-5 | 148 - 151 | Carbon bearing the nitro group, significantly deshielded. |
| C-6 | 120 - 123 | Pyridine ring carbon. |
| C-7a | 158 - 162 | Bridgehead carbon. |
| C=O | 160 - 165 | Carbonyl carbon of the ester. |
2.1.3. Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=O (ester) | 1720 - 1740 | Strong |
| C=C, C=N (aromatic) | 1600 - 1450 | Medium-Strong |
| NO2 (asymmetric stretch) | 1520 - 1560 | Strong |
| NO2 (symmetric stretch) | 1340 - 1380 | Strong |
| C-O-C (ether) | 1250 - 1000 | Strong |
Synthesis and Reactivity
A plausible synthetic route to this compound can be devised based on established methodologies for the construction of the furo[2,3-b]pyridine scaffold. A particularly versatile approach involves the reaction of a substituted 2-halopyridine with a carboxylic acid derivative, followed by a base-induced intramolecular cyclization.
Proposed Synthetic Pathway
The proposed synthesis begins with the nitration of a suitable 2-hydroxypyridine derivative, followed by conversion to a 2-halopyridine, and subsequent construction of the furan ring.
Caption: Proposed synthetic workflow for this compound.
3.1.1. Step-by-Step Experimental Protocol (Illustrative)
This protocol is adapted from general procedures for the synthesis of related furo[2,3-b]pyridine derivatives.
-
Nitration of 2-Chloro-3-hydroxypyridine:
-
To a stirred solution of 2-chloro-3-hydroxypyridine in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-chloro-3-hydroxy-5-nitropyridine.
-
-
O-alkylation with Methyl Bromoacetate:
-
To a solution of 2-chloro-3-hydroxy-5-nitropyridine in a polar aprotic solvent (e.g., DMF), add potassium carbonate.
-
Add methyl bromoacetate dropwise and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (2-chloro-5-nitropyridin-3-yloxy)acetate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude methyl (2-chloro-5-nitropyridin-3-yloxy)acetate in an anhydrous solvent like THF.
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C.
-
After the addition, heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its constituent functional groups.
Caption: Key reactivity sites of this compound.
-
Nitro Group Reduction: The nitro group is the most reactive site for reduction. This can be achieved chemically (e.g., with SnCl2/HCl or catalytic hydrogenation) to yield the corresponding 5-amino derivative. This transformation is also the basis for its probable biological mechanism of action.[4]
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, and this character is further enhanced by the strong electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide formation.
-
Electrophilic Substitution: The furo[2,3-b]pyridine ring system is generally deactivated towards electrophilic substitution due to the pyridine nitrogen. The presence of the nitro group further deactivates the ring, making electrophilic substitution challenging.
Potential Biological Activity and Mechanism of Action
Based on its structural features, this compound is predicted to exhibit a range of biological activities.
Antimicrobial Activity
The presence of the 5-nitrofuran moiety is a strong indicator of potential antimicrobial properties.[5] The mechanism is likely analogous to that of other nitrofurans, involving the enzymatic reduction of the nitro group within the microbial cell to form highly reactive, cytotoxic intermediates.[4] These intermediates can damage microbial DNA, ribosomes, and other macromolecules, leading to cell death.[5]
Caption: Proposed mechanism of antimicrobial action.
Anticancer and Kinase Inhibitory Activity
The furo[2,3-b]pyridine scaffold is present in a number of compounds with demonstrated anticancer and kinase inhibitory activity.[8][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The planar, heterocyclic nature of the furo[2,3-b]pyridine core makes it an effective scaffold for binding to the ATP-binding site of various kinases. The specific substitution pattern on the ring will determine the kinase selectivity and potency. Further investigation would be required to determine if this compound or its derivatives can act as kinase inhibitors.
Safety and Toxicological Considerations
A significant concern with nitroaromatic compounds is their potential for toxicity, including mutagenicity and carcinogenicity.[6][7] This toxicity is often linked to the same reductive activation that is responsible for their therapeutic effects. The reactive intermediates generated can also interact with host cell macromolecules, leading to adverse effects. Therefore, any drug development program involving this compound must include a thorough toxicological evaluation. The parent drugs of nitrofurans generally have short half-lives in organisms and are rapidly metabolized.[3]
Conclusion
This compound is a compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its structure suggests a dual-action profile, with the furo[2,3-b]pyridine core providing a scaffold for kinase inhibition and the nitro group conferring potent antimicrobial activity. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from related compounds. Further research into this and similar molecules is warranted to fully elucidate their therapeutic potential and to address the associated toxicological challenges.
References
-
Rieger, P. G. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(5), 459-478. [Link]
-
de Souza, G. E. P., & de Abreu, F. C. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(1), 2-34. [Link]
-
Li, Y., et al. (2024). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food Chemistry, 437, 137834. [Link]
-
Asnis, R. E. (1957). The Reactions of Nitrofurans with Bacteria--II. Reduction of a Series of Antibacterial Nitrofurans by Aerobactor aerogenes. Journal of Medicinal Chemistry, 1(4), 337-346. [Link]
-
Fu, P. P. (2001). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 14(11), 1433-1455. [Link]
-
Puzyn, T., et al. (2008). Structure-Toxicity Relationships of Nitroaromatic Compounds. QSAR & Combinatorial Science, 27(7), 842-849. [Link]
-
de Abreu, F. C., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(1), 2-34. [Link]
-
Deng, B. L., et al. (2009). A concise and versatile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784. [Link]
-
Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 597-612. [Link]
-
Holmqvist, S., et al. (1979). Adverse reactions to nitrofurantoin in relation to cellular and humoral immune responses. Clinical & Experimental Immunology, 35(1), 37-43. [Link]
-
Yutilov, Y. M., & Svertilova, I. A. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(3), 324-327. [Link]
-
Al-Badr, A. A. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009653. [Link]
-
Lunkad, A. (2020, August 17). Nitrofurans. YouTube. [Link]
-
Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2959-2972. [Link]
-
PubChem. (n.d.). Furo[2,3-b]pyridine, 2-nitro-. National Center for Biotechnology Information. [Link]
-
Snyder, H. R., & Kruse, C. W. (1966). A new synthesis of furo[2,3-b]pyridine derivatives. Journal of the American Chemical Society, 88(12), 2873-2874. [Link]
-
Patel, R. J., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(21), 3844-3849. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 42, 116248. [Link]
-
Maleki, A., & Kamalzare, M. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(11), 2261-2267. [Link]
-
Wang, Y., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Crystals, 11(11), 1361. [Link]
-
Guchhait, S. K., et al. (2015). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 13(28), 7792-7796. [Link]
-
Nishikawa, K., et al. (2023). Synthesis of Cationic Azatriphenylene Derivatives by Electrochemical Intramolecular Pyridination and Characterization of Their Optoelectronic Properties. The Journal of Organic Chemistry, 88(12), 8021-8029. [Link]
-
El-Sayed, W. A., & Al-Omair, M. A. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related fused heterocyclic compounds. Molecules, 20(4), 6205-6220. [Link]
-
Zaleska, A., & Dyakonenko, V. V. (2015). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 51(4), 289-307. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Predicted Biological Activity, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a furo[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry. While this specific molecule is not extensively characterized in the public domain, its structural motifs—the furo[2,3-b]pyridine nucleus and a nitroaromatic group—suggest a strong potential for biological activity. This guide provides a comprehensive overview of this molecule, including its chemical identity, a plausible synthetic route, and an in-depth, evidence-based discussion of its predicted biological activities and mechanisms of action. Drawing on structure-activity relationships of related compounds, we postulate that this compound may exhibit potent anticancer and kinase inhibitory effects. Detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of this compound are provided to facilitate further research and drug discovery efforts.
Introduction: The Therapeutic Potential of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine, or 7-azabenzofuran, scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] Derivatives of this heterocyclic system have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The fusion of a furan ring to a pyridine ring creates a unique electronic and steric environment that allows for specific interactions with various biological targets.
The subject of this guide, this compound, incorporates two key functional groups onto this promising scaffold: a nitro group at the 5-position and a methyl carboxylate group at the 2-position. The nitro group is a well-known pharmacophore, often associated with bioreductive activation under hypoxic conditions, a characteristic of solid tumors.[3][4] This suggests a potential for selective cytotoxicity in cancer cells. The methyl carboxylate group offers a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
This guide aims to provide a comprehensive technical resource for researchers interested in exploring the therapeutic potential of this compound.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1083196-30-8 | [Vendor Data] |
| Molecular Formula | C₉H₆N₂O₅ | [Vendor Data] |
| Molecular Weight | 222.16 g/mol | [Vendor Data] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |
Characterization: The structural confirmation of newly synthesized this compound should be performed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6] The expected spectra would show characteristic signals for the aromatic protons of the furo[2,3-b]pyridine core, the methyl ester, and the influence of the nitro group on the chemical shifts of adjacent protons.
Proposed Synthesis of this compound
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-hydroxy-5-nitropyridine
This protocol is adapted from general procedures for the hydroxylation of halopyridines.
-
To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., dioxane/water mixture), add a strong base such as sodium hydroxide.
-
Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Methyl 3-hydroxy-5-nitropyridine-2-carboxylate
This step involves the carboxylation of the hydroxypyridine derivative.
-
Protect the hydroxyl group of 2-chloro-3-hydroxy-5-nitropyridine with a suitable protecting group (e.g., benzyl ether).
-
Perform a metal-halogen exchange using a strong base (e.g., n-butyllithium) at low temperature (-78 °C).
-
Quench the resulting organolithium species with dry carbon dioxide to form the carboxylic acid.
-
Esterify the carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Deprotect the hydroxyl group to yield the desired product.
-
Purify by column chromatography.
Step 3: Sonogashira Coupling to Introduce the Alkyne Moiety
The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons.[7][8][9][10]
-
To a solution of Methyl 3-hydroxy-5-nitropyridine-2-carboxylate in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Add trimethylsilylacetylene to the reaction mixture.
-
Heat the reaction under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the crude product by column chromatography.
Step 4: Desilylation of the Alkyne
-
Dissolve the trimethylsilyl-protected alkyne in a suitable solvent (e.g., methanol or THF).
-
Add a desilylating agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the product.
Step 5: Intramolecular Cyclization to Form the Furo[2,3-b]pyridine Core
This is the key ring-forming step.[11]
-
Dissolve the 2-ethynyl-3-hydroxypyridine derivative in a suitable solvent (e.g., DMF or DMSO).
-
Add a base (e.g., potassium carbonate or sodium hydride) to promote the intramolecular cyclization.
-
Heat the reaction mixture if necessary and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Predicted Biological Activity and Mechanism of Action
Based on the extensive literature on furo[2,3-b]pyridine derivatives and nitroaromatic compounds, we can predict the likely biological activities and mechanisms of action for this compound.
Anticancer Activity
Furo[2,3-b]pyridine derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][12] The presence of the nitro group is expected to enhance this activity, particularly in the hypoxic environment of solid tumors.
Predicted Mechanism of Action:
-
Kinase Inhibition: Many furo[2,3-b]pyridine derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[13] The planar furo[2,3-b]pyridine core can effectively mimic the adenine region of ATP, leading to competitive inhibition at the ATP-binding site of these enzymes.
-
Bioreductive Activation: The nitro group can be reduced by cellular nitroreductases, which are often overexpressed in hypoxic cancer cells, to form highly reactive nitroso and hydroxylamine intermediates.[14][15][16] These intermediates can induce cellular damage through DNA adduction, protein modification, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.
Caption: A typical experimental workflow for the evaluation of a novel small molecule inhibitor.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for drug discovery. Its core furo[2,3-b]pyridine scaffold is a well-established pharmacophore in oncology, and the presence of a nitro group suggests the potential for hypoxia-activated anticancer activity. The synthetic route and experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound.
Future research should focus on the synthesis and biological evaluation of a library of analogs to establish a clear structure-activity relationship. Modifications to the ester group, for example, could be explored to improve potency, selectivity, and pharmacokinetic properties. In-depth mechanistic studies, including the identification of specific kinase targets and the investigation of the role of bioreduction, will be crucial for the further development of this class of compounds as potential therapeutic agents.
References
- BenchChem. (2025). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
- BenchChem. (2025). A Comparative Guide to the Structural Activity Relationship (SAR) of Furo[2,3-b]pyridine Analogues.
- BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- CLYTE Technologies. (2025).
- Denic, V. (2023). In vitro kinase assay. protocols.io.
- de Oliveira, M. F., & de Albuquerque, S. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- ResearchGate. (2025). (PDF)
- National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). Bioreduction of the nitro group by nitroreductases (NTR) or others....
- ResearchGate. (n.d.). Bioreduction of nitroaryl or heteroaryl compounds under hypoxic conditions.
- SciELO. (n.d.).
- MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
- National Genomics Data Center. (n.d.).
- ResearchGate. (n.d.). Structures of anticancer drugs containing nitro group.
- ACS Publications. (2019). Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry.
- MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- National Center for Biotechnology Information. (2017).
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- MDPI. (2023).
- National Center for Biotechnology Information. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- PubMed. (2019). Nitro-Group-Containing Drugs.
- ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)
- PubMed. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors.
- ResearchGate. (n.d.). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
- ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Dove Medical Press. (2016). Structure-activity relationships study of mTOR kinase inhibition.
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- ResearchGate. (n.d.). Pd(II)
- Cambridge Core. (2009).
- BenchChem. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.
- Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized? - FAQ.
- ResearchGate. (2025). ChemInform Abstract: Synthesis of Furo[2,3-b]pyridin-4(7H)
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide.
- ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine.
- MDPI. (n.d.).
- RSC Publishing. (n.d.). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles.
- PubMed. (2022). Pd(II)
- ACS Figshare. (2022). Pd(II)
- Buchler GmbH. (n.d.). Sonogashira reaction.
- BenchChem. (2025). The Chemistry of Synthesis: Understanding 2-Chloro-5-nitropyridine's Reactivity.
- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira reaction - Buchler GmbH [buchler-gmbh.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
CAS 1083196-30-8 chemical structure and properties
An In-Depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 Phosphatase
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of GSK2830371 (CAS 1404456-53-6), a first-in-class, orally bioavailable, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. The amplification and overexpression of the PPM1D gene are implicated in a variety of human cancers, positioning Wip1 as a compelling therapeutic target. This document details the chemical properties, mechanism of action, and key experimental data for GSK2830371, offering valuable insights for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[1] Its unique structure facilitates a highly selective, allosteric interaction with the 'flap' subdomain of Wip1 phosphatase, a region distinct from the conserved catalytic site of other phosphatases.[2]
Chemical Name: (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide[1]
Image of the chemical structure of GSK2830371:
Table 1: Physicochemical Properties of GSK2830371
| Property | Value | Source |
| CAS Number | 1404456-53-6 | [1][3][4][5] |
| Molecular Formula | C23H29ClN4O2S | [4][5] |
| Molecular Weight | 461.02 g/mol | [1][4][5] |
| Appearance | White to beige powder | [5] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at -20°C | [5] |
Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway
GSK2830371 functions as a potent and selective allosteric inhibitor of Wip1 phosphatase. Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[6] In many cancers, Wip1 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[7]
The inhibitory action of GSK2830371 is non-competitive with the substrate.[8] It binds to a unique "flap" region adjacent to the catalytic site of Wip1, locking the enzyme in an inactive conformation.[8] This allosteric binding is key to its high selectivity for Wip1 over other phosphatases.
By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins in the p53 pathway. This leads to an increase in the phosphorylation of Wip1 substrates, including:
-
Checkpoint Kinase 2 (Chk2) at Threonine 68 (Chk2 T68) [12]
-
ATM at Serine 1981 (ATM S1981) [12]
-
H2AX at Serine 139 (γH2AX) [7]
The increased phosphorylation of p53 at Ser15 enhances its stability and transcriptional activity, leading to the upregulation of p53 target genes like CDKN1A (p21).[9][7][11] This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[7][11][13] Interestingly, GSK2830371 treatment can also lead to the ubiquitin-mediated degradation of the Wip1 protein itself.[10]
Diagram 1: Signaling Pathway of GSK2830371 Action
Caption: Mechanism of GSK2830371 action.
In Vitro and In Vivo Efficacy
GSK2830371 has demonstrated significant anti-tumor activity in both cellular and animal models, particularly in cancers with wild-type TP53.
In Vitro Studies
GSK2830371 is a potent inhibitor of Wip1 phosphatase activity with an IC50 of 6 nM.[9][3][5][12] It also inhibits the dephosphorylation of the endogenous substrate phospho-p38 MAPK with an IC50 of 13 nM.[9]
In cell-based assays, GSK2830371 shows selective anti-proliferative activity in cancer cell lines with wild-type TP53.[12] For example, in MCF-7 breast cancer cells, which have amplified PPM1D, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates and has a 50% growth inhibitory concentration (GI50) of 2.65 µM.[9] In contrast, cell lines with mutant p53 are largely insensitive to GSK2830371.[2]
Table 2: In Vitro Activity of GSK2830371
| Assay | Cell Line | Parameter | Value | Source |
| Wip1 Phosphatase Inhibition | - | IC50 | 6 nM | [9][3][5][12] |
| p-p38 MAPK Dephosphorylation | - | IC50 | 13 nM | [9] |
| Cell Growth Inhibition | MCF-7 | GI50 | 2.65 µM | [9] |
| Cell Proliferation Inhibition | MCF7 | IC50 | 9.5 µM | [9] |
In Vivo Studies
Oral administration of GSK2830371 has been shown to inhibit tumor growth in xenograft models. In a DOHH2 lymphoma xenograft model, oral dosing of GSK2830371 at 150 mg/kg twice or three times daily for 14 days resulted in tumor growth inhibition of 41% and 68%, respectively.[9] Pharmacodynamic studies in these tumors confirmed an increase in the phosphorylation of Chk2 and p53, along with a decrease in Wip1 protein levels.[9][12] These findings suggest that sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect, likely due to the compound's short half-life in mice.[9]
Experimental Protocols
In Vitro Wip1 Phosphatase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of GSK2830371 against Wip1 phosphatase.
Materials:
-
Recombinant human Wip1 enzyme
-
Fluorescein diphosphate (FDP) substrate
-
Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
GSK2830371
-
DMSO
-
Microplate reader for fluorescence detection
Procedure:
-
Prepare a serial dilution of GSK2830371 in DMSO.
-
In a microplate, add the FDP substrate and either GSK2830371 dilution or DMSO (vehicle control) to the assay buffer.
-
Initiate the reaction by adding 10 nM of Wip1 enzyme.
-
Incubate at room temperature.
-
Measure the fluorescent signal at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (CCK-8)
This protocol describes a method to assess the effect of GSK2830371 on the proliferation of cancer cell lines.[14]
Materials:
-
Cancer cell lines (e.g., RBE, SK-Hep-1)
-
Cell culture medium and supplements
-
GSK2830371
-
DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of GSK2830371 or DMSO (vehicle control) for 72 and 96 hours.
-
Add CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the growth inhibition percentage relative to the DMSO control to determine the GI50 value.[13]
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.[15]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line for tumor implantation (e.g., SK-Hep-1)
-
GSK2830371
-
Vehicle for oral administration (e.g., 5% DMSO/20% Cremophor EL/75% water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer GSK2830371 or vehicle orally at the desired dose and schedule (e.g., daily).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for pharmacodynamic markers).
-
Calculate the tumor growth inhibition as the percentage difference in tumor volume between the treated and control groups.
Diagram 2: Experimental Workflow for In Vivo Xenograft Study
Sources
- 1. PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich [sigmaaldrich.com]
- 2. GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GSK2830371 | PPM1D inhibitor | Probechem Biochemicals [probechem.com]
- 4. GSK 2830371 | 1404456-53-6 [m.chemicalbook.com]
- 5. GSK2830371 | Amresco官网 [jinpanlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells [mdpi.com]
- 15. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Properties, and Potential Applications
Abstract
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug discovery. As a member of the furo[2,3-b]pyridine class, it possesses a unique fused ring system that is a common scaffold in biologically active molecules. The presence of a nitro group, a well-known pharmacophore, further enhances its potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound. Furthermore, it delves into the potential therapeutic applications of this compound, drawing insights from studies on structurally related molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a furan ring and a pyridine ring. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The arrangement of the fused rings and the potential for substitution at various positions allow for the fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for drug design. The introduction of a nitro group, a potent electron-withdrawing group, at the 5-position of the furo[2,3-b]pyridine ring system is anticipated to significantly influence the molecule's chemical reactivity and biological interactions.
Synthesis of this compound
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule would be the construction of the furo[2,3-b]pyridine skeleton from appropriately substituted pyridine and furan precursors. The following diagram illustrates a conceptual synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on established methodologies for the synthesis of similar heterocyclic systems.
Step 1: Synthesis of a 3-hydroxy-2-substituted pyridine precursor. This initial step would involve the preparation of a pyridine ring with the necessary functional groups for the subsequent furan ring formation.
Step 2: Introduction of the carboxymethylfuran moiety. This could be achieved through a coupling reaction, such as a Sonogashira or Suzuki coupling, between the pyridine precursor and a suitable furan derivative.
Step 3: Intramolecular Cyclization. The crucial furan ring closure to form the furo[2,3-b]pyridine core would likely be an intramolecular cyclization. For instance, a base- or metal-catalyzed cyclization of a 2-alkynyl-3-hydroxypyridine intermediate.
Step 4: Nitration of the Furo[2,3-b]pyridine Ring. The final step would involve the regioselective nitration of the furo[2,3-b]pyridine-2-carboxylate intermediate at the 5-position. This is typically achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Self-Validation: Each step of this proposed synthesis would require rigorous monitoring by techniques such as Thin Layer Chromatography (TLC) to ensure reaction completion and purification of intermediates using column chromatography. The structure of each intermediate and the final product must be unequivocally confirmed by spectroscopic methods.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively documented. However, based on its chemical structure and data from analogous compounds, we can predict its key properties.
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₉H₆N₂O₅ | [3] |
| Molecular Weight | 222.16 g/mol | [3] |
| CAS Number | 1083196-30-8 | [3][4][5][6] |
| Appearance | Likely a crystalline solid | Based on similar aromatic nitro compounds. |
| Melting Point | Expected to be relatively high, potentially in the range of 180-220 °C | Inferred from the melting point of the analogous Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (196.3 °C)[1][2]. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Poorly soluble in water and nonpolar solvents like hexane. | General solubility trends for nitroaromatic esters. |
| pKa | The pyridine nitrogen will be weakly basic due to the electron-withdrawing effects of the fused furan ring and the nitro group. | Electronic effects of substituents. |
| LogP | A positive LogP value is expected, indicating a degree of lipophilicity. | Presence of aromatic rings and an ester group. |
Spectral Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on its structure and data from similar compounds[1][2][7].
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
-
Aromatic Protons: Signals for the protons on the pyridine and furan rings are expected in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is anticipated in the upfield region (around δ 3.9-4.1 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a significantly downfield chemical shift (around δ 160-170 ppm).
-
Aromatic Carbons: The carbon atoms of the furo[2,3-b]pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the nitro group will be significantly deshielded.
-
Methyl Carbon: The carbon of the methyl ester group will be observed in the upfield region (around δ 50-55 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
N-O Stretch (Nitro group): Two strong absorption bands are anticipated around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C=N and C=C Stretch (Aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ester and Furan): Absorption bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would provide further structural information.
Potential Biological Activity and Applications
While specific biological studies on this compound are not yet prevalent in the literature, the furo[2,3-b]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities. Furthermore, nitroaromatic compounds are known to possess significant therapeutic potential, particularly as antimicrobial and anticancer agents[8][9][10][11][12].
Caption: Relationship between the structural features of this compound and its potential biological activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of furo[2,3-b]pyridine derivatives[13][14][15]. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, interference with DNA replication, and induction of apoptosis. The presence of the nitro group in the target molecule could enhance its anticancer activity, as nitroaromatic compounds have been shown to be effective in cancer therapy[9][10].
Antimicrobial Potential
Nitrofurans, a class of drugs containing a furan ring with a nitro group, have a long history of use as antibacterial and antiprotozoal agents[8][11][12]. The mechanism of action often involves the enzymatic reduction of the nitro group to form reactive intermediates that can damage microbial DNA and other macromolecules. It is therefore highly probable that this compound will exhibit antimicrobial properties.
Future Directions
The promising structural features of this compound warrant further investigation. Future research should focus on:
-
Optimized Synthesis: Development and validation of an efficient and scalable synthetic route.
-
Comprehensive Characterization: Detailed experimental determination of its physicochemical properties and full spectral analysis.
-
Biological Evaluation: In-depth in vitro and in vivo studies to assess its anticancer and antimicrobial activities, including mechanism of action studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features for enhanced biological activity and reduced toxicity.
Conclusion
This compound is a heterocyclic compound with significant potential for drug discovery. Based on the known biological activities of the furo[2,3-b]pyridine scaffold and nitroaromatic compounds, it is a promising candidate for development as an anticancer or antimicrobial agent. This technical guide has provided a comprehensive overview of its predicted properties and a roadmap for its future investigation. The insights presented herein are intended to catalyze further research and development efforts in this exciting area of medicinal chemistry.
References
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]
-
Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. PubMed. Available from: [Link]
-
methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. Chemsavers. Available from: [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available from: [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health. Available from: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]
-
Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. AUB ScholarWorks. Available from: [Link]
-
This compound - CAS:1083196-30-8. Amadis Chemical. Available from: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. Available from: [Link]
-
(PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. Available from: [Link]
-
CAS: 1083196-30-8 Name: this compound. LookChem. Available from: [Link]
-
Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. ScienceDirect. Available from: [Link]
-
Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. PubMed. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health. Available from: [Link]
-
(PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. ResearchGate. Available from: [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Institutes of Health. Available from: [Link]
-
5-Chloro-5-ethyl-6-methyl-2,3,4,5-tetrahydro-pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
Sources
- 1. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 1083196-30-8 [amp.chemicalbook.com]
- 5. achmem.com [achmem.com]
- 6. This compound - CAS:1083196-30-8 - 阿镁生物 [amaybio.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the furo[2,3-b]pyridine class of molecules known for their diverse pharmacological activities.[1] This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and characterization of this target molecule. While experimental data for this specific compound is not publicly available, this document synthesizes information from closely related analogs to predict key spectral features. It further outlines the established methodologies for data acquisition and interpretation, offering a robust framework for researchers engaged in the synthesis and analysis of novel furo[2,3-b]pyridine derivatives.
Introduction: The Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The introduction of a nitro group and a methyl carboxylate ester to this scaffold, as in this compound, is anticipated to modulate its electronic and steric properties, potentially influencing its biological target interactions. Accurate structural confirmation is the bedrock of any chemical and pharmacological investigation. This guide provides an in-depth exploration of the expected spectroscopic signature of this compound.
The molecular structure of this compound is presented below:
Caption: Predicted Fragmentation Pathway in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, is crucial for its unambiguous structural confirmation. This guide provides a predictive framework and established methodologies to aid researchers in the characterization of this and related novel compounds. While the spectral data presented herein are based on well-established principles and analysis of analogous structures, empirical data acquisition remains the gold standard for definitive structural elucidation.
References
-
National Genomics Data Center (CNCB-NGDC). Pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity. Available from: [Link]
-
Mertes, M.P., Borne, R.F., & Hare, L.E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133-137. Available from: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9227-9242. Available from: [Link]
-
StruChem. (n.d.). methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. Available from: [Link]
-
Fišera, R., et al. (1996). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 1(1), 41-48. Available from: [Link]
-
PubChem. (n.d.). Furo[2,3-b]pyridine. Available from: [Link]
-
Monti, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Available from: [Link]
-
Kuo, S. C., et al. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Chemical & Pharmaceutical Bulletin, 29(3), 635-645. Available from: [Link]
Sources
The Furo[2,3-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
Abstract
The furo[2,3-b]pyridine scaffold, a captivating heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. Its unique structural and electronic properties have positioned it as a privileged core in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the furo[2,3-b]pyridine moiety, from its initial discovery and the evolution of its synthesis to its profound impact on modern drug development. We will delve into the strategic intricacies of its chemical synthesis, offering detailed, field-proven protocols. Furthermore, this guide will illuminate the diverse biological activities of furo[2,3-b]pyridine derivatives, with a particular focus on their role as potent kinase inhibitors and anticancer agents, supported by quantitative data and mechanistic insights into their interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, fostering a deeper understanding and inspiring further innovation in the chemistry and therapeutic application of this remarkable scaffold.
A Historical Perspective: The Emergence of a Privileged Scaffold
While not abundantly found in nature, the furo[2,3-b]pyridine ring system has intrigued chemists for decades due to its interesting chemical properties and, more recently, its significant biological activities.[1] The initial explorations into the synthesis of this heterocyclic core were driven by fundamental academic interest in novel ring systems. One of the earliest accounts of the synthesis of a furo[2,3-b]pyridine derivative dates back to the work of Sliwa and his collaborators. Their pioneering efforts laid the groundwork for future investigations into the chemistry of this scaffold.
The early synthetic routes were often multi-step processes with limited substrate scope and yields. However, the burgeoning interest in the therapeutic potential of novel heterocyclic compounds in the late 20th and early 21st centuries spurred the development of more efficient and versatile synthetic methodologies. The advent of transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes, marked a turning point in furo[2,3-b]pyridine synthesis, enabling the construction of a diverse array of substituted derivatives with greater ease and efficiency.[2] This expansion of synthetic accessibility directly correlated with an explosion in the exploration of the biological properties of this scaffold, leading to the discovery of its potent activities as kinase inhibitors and anticancer agents.[3][4]
Architecting the Core: Key Synthetic Strategies
The construction of the furo[2,3-b]pyridine scaffold can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. Here, we detail some of the most robust and widely employed methodologies.
Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines
A prevalent and effective method for the synthesis of furo[2,3-b]pyridines involves the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[5] This reaction typically proceeds via a 5-exo-dig cyclization pathway and can be promoted by either a base or a transition metal catalyst.
-
Causality of Experimental Choices: The choice between a base-mediated or transition-metal-catalyzed approach often depends on the nature of the alkyne substituent and the desired reaction conditions. Base-mediated cyclization is often simpler and more cost-effective, utilizing common bases like potassium carbonate or sodium hydride. Transition metal catalysts, such as those based on palladium or copper, can facilitate the reaction under milder conditions and may be more suitable for sensitive substrates.
-
Dissolution: Dissolve the 2-alkynyl-3-hydroxypyridine starting material in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the careful addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine.
Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization
The Sonogashira cross-coupling reaction provides a powerful and versatile route to the 2-alkynyl-3-hydroxypyridine precursors required for intramolecular cyclization. This two-step, one-pot procedure involves the palladium- and copper-catalyzed coupling of a 3-hydroxy-2-halopyridine with a terminal alkyne, followed by in-situ cyclization.[6]
-
Causality of Experimental Choices: The use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst (e.g., CuI) is crucial for the efficient coupling of the pyridine and alkyne fragments. The amine base, typically triethylamine or diisopropylethylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent. The subsequent addition of a stronger base for the cyclization step drives the reaction to completion.
-
Inert Atmosphere: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 3-hydroxy-2-halopyridine, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base: Add a degassed mixture of a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).
-
Coupling Reaction: Stir the reaction mixture at room temperature or with gentle heating until the Sonogashira coupling is complete, as monitored by TLC or GC-MS.
-
Cyclization: Add a base, such as potassium carbonate or sodium hydride, to the reaction mixture and continue stirring, often with heating, to effect the intramolecular cyclization.
-
Work-up and Purification: Upon completion of the cyclization, perform an aqueous work-up and extraction as described in the previous protocol. Purify the crude product by column chromatography.
Therapeutic Promise: Biological Activities of Furo[2,3-b]pyridine Derivatives
The furo[2,3-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][6] The rigid, planar nature of the ring system, combined with its ability to participate in various non-covalent interactions, makes it an ideal template for the design of potent and selective inhibitors of various biological targets.
Kinase Inhibition: A Prominent Anticancer Strategy
A significant body of research has focused on the development of furo[2,3-b]pyridine derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[5][7]
Several furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2.[3] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 1 | CDK2/cyclin A2 | 0.57 | [3] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [3] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [3] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [3] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | [3] |
| Roscovitine (Control) | CDK2/cyclin A2 | 0.394 | [3] |
| Table 1: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Analogs against CDK2/cyclin A2. |
Beyond CDKs, furo[2,3-b]pyridine derivatives have shown inhibitory activity against a range of other therapeutically relevant kinases, including Lck, Akt, and IRAK4.[3][5]
-
Lck (Lymphocyte-specific protein tyrosine kinase): A key signaling molecule in T-cells, making it a target for autoimmune diseases and T-cell leukemias.
-
Akt (Protein Kinase B): A central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancers.
-
IRAK4 (Interleukin-1 receptor-associated kinase 4): A critical component of the innate immune response, implicated in inflammatory diseases and certain cancers.
Anticancer Activity
The kinase inhibitory properties of furo[2,3-b]pyridine derivatives translate into potent anticancer activity against a variety of human cancer cell lines.[8] The growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values highlight the potential of these compounds as therapeutic agents.
| Compound/Agent | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Compound 14 | HCT-116 (Colon) | 31.3 - 49.0 | [8] |
| MCF-7 (Breast) | 19.3 - 55.5 | [8] | |
| HepG2 (Liver) | 22.7 - 44.8 | [8] | |
| A549 (Lung) | 36.8 - 70.7 | [8] | |
| Compound 17d | MDA-MB-435 (Melanoma) | 0.023 | [8] |
| MDA-MB-468 (Breast) | 0.046 | [8] | |
| Furo[2,3-d]pyrimidine Chalcone 5d | MCF-7 (Doxorubicin-resistant) | 1.20 | [9] |
| Table 2: In Vitro Anticancer Activity of Selected Furo[2,3-b]pyridine and Related Derivatives. |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine derivatives and a positive control (e.g., doxorubicin) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Modulating Cellular Signaling: Mechanistic Insights
The biological effects of furo[2,3-b]pyridine derivatives are a direct consequence of their interaction with and modulation of key cellular signaling pathways. As potent kinase inhibitors, these compounds can disrupt the intricate signaling cascades that control cell growth, proliferation, and survival.
The NF-κB and MAPK Signaling Pathways
As inhibitors of kinases like IRAK4, furo[2,3-b]pyridine derivatives can modulate the downstream NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[5] These pathways are critical regulators of inflammation and are frequently dysregulated in cancer, contributing to tumor growth, metastasis, and drug resistance.
Caption: Modulation of NF-κB and MAPK pathways by a furo[2,3-b]pyridine inhibitor of IRAK4.
Conclusion
The furo[2,3-b]pyridine scaffold represents a remarkable journey from a heterocyclic curiosity to a validated and highly promising core in modern drug discovery. Its synthetic accessibility, coupled with its potent and diverse biological activities, ensures its continued prominence in the quest for novel therapeutics. The insights provided in this technical guide, from historical context and detailed synthetic protocols to quantitative biological data and mechanistic understanding, are intended to empower researchers to further unlock the therapeutic potential of this versatile and powerful heterocyclic system.
References
-
El-Sayed, N. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
-
Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-1452. [Link]
-
ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. (2012). ChemInform, 43(32). [Link]
-
Furo, Pyrano, and Pyrido[2,3-d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ChemistrySelect, 9(19), e202304678. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2299-2304. [Link]
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). RSC Advances, 12(13), 7987-8001. [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1668. [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (2021). Journal of the Iranian Chemical Society, 18(10), 2639-2653. [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). Molecules, 29(15), 3515. [Link]
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (2021). Tetrahedron, 93, 132274. [Link]
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2014). European Journal of Medicinal Chemistry, 86, 695-706. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Potential Biological Activity of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Abstract
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be the core of various pharmacologically active compounds.[1][2] When functionalized with a 5-nitro group, a well-established pharmacophore known for its role in antimicrobial and anticancer agents, the resulting molecule, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, presents a compelling candidate for investigation.[3] This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically evaluate the biological potential of this compound. We move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow from initial broad-spectrum screening to more focused mechanistic studies. This document outlines detailed protocols for assessing anticancer and antimicrobial activities, interpreting data, and exploring potential mechanisms of action rooted in the established bioactivity of nitroaromatic compounds.
Introduction: A Rationale for Investigation
The early stages of drug discovery often involve identifying novel chemical entities with the potential for therapeutic application.[4] The selection of this compound (CAS 1083196-30-8) for investigation is not arbitrary but is based on a strong scientific rationale derived from the known properties of its constituent chemical motifs.[5]
The Furo[2,3-b]pyridine Scaffold: A Privileged Core
The furo[2,3-b]pyridine, or 7-azabenzofuran, core is a recurring motif in compounds exhibiting a wide range of biological activities.[2][6] Its rigid, planar structure and the specific arrangement of heteroatoms make it an effective scaffold for interacting with various biological targets. Derivatives have demonstrated potent anticancer, kinase inhibitory, antimicrobial, and antiviral properties, marking it as a structure of significant interest for therapeutic development.[1][2][7]
The Nitroaromatic Moiety: A Versatile Pharmacophore
Nitroaromatic compounds have a long history in medicine, particularly as antimicrobial and anticancer agents.[3] The presence of the nitro (-NO₂) group is central to their mechanism of action. These compounds often function as prodrugs, which are metabolically activated via enzymatic reduction of the nitro group within target cells (e.g., hypoxic cancer cells or anaerobic bacteria).[8][9] This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, that can indiscriminately damage a wide array of cellular macromolecules, including DNA and proteins.[10] This multi-targeted "shotgun" approach is particularly advantageous in antimicrobial applications, as it significantly lowers the probability of resistance development.[9][10]
Central Hypothesis
Based on the established bioactivities of its core structures, we hypothesize that This compound possesses dual-action potential as both an anticancer and an antimicrobial agent. Its activity is likely mediated by the reductive activation of its 5-nitro group within the target cells, leading to cytotoxicity. This guide outlines the experimental strategy required to test this hypothesis.
Proposed Experimental Workflow for Biological Evaluation
A phased approach is essential for the efficient evaluation of a novel compound. This workflow begins with broad primary screening to identify and quantify biological activity, followed by more focused secondary assays to elucidate the mechanism of action.
Caption: High-level workflow for evaluating a novel compound.
Phase 1: Primary Screening Protocols
The initial phase aims to answer a fundamental question: Does the compound exhibit any biological activity at testable concentrations? We employ robust, high-throughput assays to determine its cytotoxic effects on cancer cells and its inhibitory effects on microbial growth.
Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[11] It measures the metabolic activity of mitochondria in living cells, providing a quantitative measure of cytotoxicity.[12] The choice of a diverse cancer cell line panel (e.g., representing breast, colon, lung, and liver cancers) is crucial for identifying broad-spectrum activity or potential tumor-specific selectivity.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) under standard conditions (37°C, 5% CO₂). Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Incubation: Incubate the plates for 48 to 72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be observed.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13]
Protocol: In Vitro Antimicrobial Screening (Broth Microdilution)
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including drug-resistant strains (e.g., MRSA), should be used.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]
Data Presentation for Phase 1
All quantitative data should be summarized for clear comparison and decision-making.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) [Mean ± SD] |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Data |
| HCT-116 | Colon Carcinoma | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data |
| HepG2 | Hepatocellular Carcinoma | Experimental Data |
| Doxorubicin | (Positive Control) | Reference Data |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Gram Stain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | Experimental Data |
| Escherichia coli | Negative | Experimental Data |
| Klebsiella pneumoniae | Negative | Experimental Data |
| Streptococcus pyogenes | Positive | Experimental Data |
| Cefotaxime | (Positive Control) | Reference Data |
Phase 2: Mechanistic & Selectivity Elucidation
If Phase 1 yields promising IC₅₀ or MIC values, the investigation proceeds to elucidate the compound's mechanism of action and assess its selectivity.
Potential Mechanism of Action: Reductive Activation
The central hypothesis is that the nitro group is key to the compound's activity. Like other nitrofurans and nitroaromatics, the compound is likely a prodrug that requires enzymatic reduction to become active.[9][14]
Caption: Proposed antimicrobial mechanism via prodrug activation.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
Rationale: To determine if anticancer cytotoxicity is due to programmed cell death (apoptosis), a flow cytometry-based assay is used.[12] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Step-by-Step Methodology:
-
Cell Treatment: Seed a cancer cell line (e.g., MCF-7) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the apoptotic cell population compared to the control would support an apoptosis-mediated mechanism of cell death.
Protocol: Cytotoxicity in Non-Cancerous Cell Lines
Rationale: A therapeutically viable compound must be selectively toxic to target cells while sparing healthy host cells.[8][15] Evaluating the cytotoxicity of the compound in a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or Vero kidney epithelial cells) is a critical first step in safety assessment.[11]
Step-by-Step Methodology:
-
Perform the MTT assay as described in Section 3.1, but using a non-cancerous cell line.
-
Determine the IC₅₀ value for the non-cancerous cell line.
-
Calculate the Selectivity Index (SI):
-
SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancerous cells)
-
A higher SI value (>2) is generally considered indicative of promising selectivity and warrants further investigation.[11]
-
Table 3: Selectivity Index of this compound
| Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. MCF-7 |
|---|---|---|
| MCF-7 (Cancer) | Experimental Data | 1.0 |
| HEK293 (Normal) | Experimental Data | Calculated Value |
Summary and Future Directions
This guide presents a logical and robust framework for the initial biological evaluation of this compound. The strategy is grounded in the well-documented activities of its furo[2,3-b]pyridine core and nitroaromatic functional group. By following this phased approach, researchers can efficiently determine if the compound possesses meaningful biological activity, elucidate its primary mechanism of cell killing, and assess its preliminary safety profile through selectivity studies.
Positive results from this workflow—specifically, potent IC₅₀/MIC values and a favorable selectivity index—would establish this compound as a promising lead candidate. Subsequent steps in the drug development pipeline would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Identifying the specific cellular targets and pathways affected.
-
Pharmacokinetic (ADME) Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound.[4]
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of cancer or infection.[16]
This structured investigative process is fundamental to translating a promising molecule from a laboratory curiosity into a potential therapeutic agent.
References
-
Hirsch, A. K. H., et al. (2019). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences, 73(10), 3386-3390. [Link]
-
Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]
-
Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2). [Link]
-
Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. NINGBO INNO PHARMCHEM CO., LTD. News. [Link]
-
Wikipedia. (n.d.). Nitrofurantoin. Wikipedia. [Link]
-
Chemist Doctor. (n.d.). How Does Nitrofurantoin Work? Mechanism of Action & Metabolic Effects. Chemist Doctor. [Link]
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Suppl A), 23-30. [Link]
-
Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]
-
Kovács, T., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. [Link]
-
Qu, Z., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 25(3), 1500. [Link]
-
Majumder, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(3), 1145-1154. [Link]
-
Descotes, J. (2012). Drug Safety Evaluation: Methods and Protocols. Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 329-331. [Link]
-
de Souza, C., et al. (2016). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. Vigilância Sanitária em Debate, 4(4), 116-123. [Link]
-
Descotes, J. (Ed.). (2019). Drug Safety Evaluation: Methods and Protocols. Methods in Molecular Biology. [Link]
-
Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Nuvisan Insights. [Link]
-
Parmar, S. (2022). Preclinical Evaluation Phase (Discovery and Development of New Drug Part 4). YouTube. [Link]
-
Zakhs, V. Y., & Ioffe, D. V. (2010). Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ChemInform. [Link]
-
Al-Ostath, A., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 27(17), 5483. [Link]
-
Liu, P., et al. (2024). Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. International Journal of Molecular Sciences, 25(11), 6062. [Link]
-
American Elements. (n.d.). methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate. American Elements Catalog. [Link]
-
Sbardella, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]
-
Kuo, S. C., et al. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Chemical & Pharmaceutical Bulletin, 29(3), 635-45. [Link]
-
Sbardella, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4). [Link]
-
Carradori, S., et al. (2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. European Journal of Medicinal Chemistry, 136, 355-367. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
Saryan, L. A., et al. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 28(5), 539-49. [Link]
-
Matsumura, N., & Sakai, H. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 11(11), 1365. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agen...: Ingenta Connect [ingentaconnect.com]
- 9. nbinno.com [nbinno.com]
- 10. chemistdoctor.com [chemistdoctor.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. youtube.com [youtube.com]
Investigating the mechanism of action of nitrofuran compounds
An In-Depth Technical Guide to the Mechanism of Action of Nitrofuran Compounds
Executive Summary
Nitrofuran antibiotics, a class of synthetic molecules developed in the mid-20th century, are experiencing a revival amidst the growing crisis of antimicrobial resistance.[1][2] Their enduring efficacy, particularly that of nitrofurantoin for urinary tract infections, stems from a complex and multifaceted mechanism of action that has historically made the development of resistance a slow process.[3][4] This guide provides a comprehensive technical overview of the core mechanisms underpinning nitrofuran activity, intended for researchers, scientists, and drug development professionals. We will dissect the journey of these compounds from inert prodrugs to potent bactericidal agents, detailing their metabolic activation, their multi-pronged assault on critical cellular machinery, and the experimental methodologies required to investigate these processes. By understanding the causality behind their action, we can better leverage this "old" drug class and inform the development of novel therapeutics.
The Prodrug Principle: A Prerequisite for Activity
Unlike many antibiotics that are inherently active, nitrofurans are prodrugs, meaning they must be chemically altered within the target bacteria to exert their antimicrobial effect.[5][6] The core of this activity lies in the 5-nitro group on the furan ring, which is essential for their antibacterial properties.[6] This inert outer form allows the drug to enter the bacterial cell, where it is then converted into its toxic state. This intracellular activation is the first and most critical step in its mechanism of action and is entirely dependent on the bacterium's own enzymatic machinery.[5][7] This reliance on bacterial enzymes is both a strength and a potential point of failure, forming the primary basis for resistance.
The Activation Cascade: Forging the Weapons of Cell Destruction
The conversion from a benign prodrug to a cytotoxic agent is a process of reductive activation, catalyzed by a family of bacterial enzymes known as nitroreductases (NTRs).[5][8]
The Central Role of Bacterial Nitroreductases
In bacteria such as Escherichia coli, this activation is primarily carried out by two Type I, oxygen-insensitive nitroreductases, designated NfsA and NfsB.[1][2] These flavoproteins utilize cofactors like flavin mononucleotide (FMN) and electron donors such as NAD(P)H to perform a stepwise, two-electron reduction of the nitrofuran's nitro group.[7][9] This process generates a cascade of highly reactive, short-lived intermediates, including nitroso and hydroxylamino derivatives.[1][9] These electrophilic metabolites are the ultimate effectors of the drug's toxicity, indiscriminately attacking a wide range of nucleophilic cellular components.[10] In addition to the primary NfsA/NfsB pathway, bacteria also possess Type II, oxygen-sensitive nitroreductases that perform a one-electron transfer, and other enzymes like AhpF have also been identified as capable of activating certain nitrofurans.[1][2][11]
Diagram: Nitrofuran Activation Pathway
Caption: Metabolic activation of nitrofuran prodrugs by bacterial nitroreductases.
A Multi-Pronged Assault on Cellular Targets
The non-specific nature of the reactive intermediates means they do not have a single target. Instead, they launch a widespread attack on multiple, essential cellular systems simultaneously, a key factor in their bactericidal efficacy and the slow emergence of resistance.[5][6]
Genotoxicity: DNA Damage and Corruption
One of the primary consequences of nitrofuran activation is extensive DNA damage.[12][13] The reactive metabolites can cause a variety of lesions, including:
-
Single and Double-Strand Breaks: This damage disrupts the integrity of the bacterial chromosome, which can be detected on neutral or alkaline sucrose gradients.[14][15]
-
Alkali-Labile Lesions: These are modifications to the DNA that become breaks under alkaline conditions.[14]
-
Inter-strand Cross-links: Evidence suggests that nitrofurans can form cross-links between DNA strands, preventing replication and transcription.[16]
This widespread DNA damage inhibits DNA synthesis and triggers the bacterial SOS distress pathway, a global response to DNA damage.[7][16][17]
Translational Disruption: Ribosomal Interference
Protein synthesis is another critical process targeted by activated nitrofurans. The intermediates bind to ribosomal proteins and ribosomal RNA (rRNA), leading to the inactivation of these molecular machines.[8][18][19] This results in a broad inhibition of protein synthesis.[8] Some studies suggest this inhibition may be selective, with a more pronounced effect on the translation of inducible genes compared to constitutive ones, indicating a potential for specific interference with the translational machinery.[20]
Metabolic Sabotage: Enzyme Inhibition
Beyond DNA and ribosomes, the reactive intermediates disrupt general metabolism by inactivating key enzymes. This includes enzymes crucial for aerobic energy metabolism, such as those in the citric acid cycle and pathways for pyruvate metabolism.[5][8][10] By crippling the cell's ability to generate energy and essential metabolites, nitrofurans add another layer to their lethal assault.
Diagram: Multi-Target Mechanism of Action
Caption: Activated nitrofurans attack multiple essential cellular targets.
Investigating the Mechanism: Key Experimental Protocols
Validating and quantifying the different facets of the nitrofuran mechanism requires specific, robust experimental approaches. The protocols described below are designed to be self-validating by directly measuring the predicted outcomes of the drug's action.
Protocol: Quantifying Nitroreductase Activity
-
Causality: The degree of a bacterium's susceptibility to nitrofurans is directly linked to its ability to activate the prodrug. Therefore, quantifying the activity of key nitroreductases (like NfsA/NfsB) in bacterial lysates is a foundational experiment to establish the primary condition for drug efficacy. A luminometric assay offers high sensitivity and a straightforward workflow.[21]
-
Methodology: Luminometric Nitroreductase Assay
-
Prepare Bacterial Lysate: Culture the bacterial strain of interest (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation, wash with a suitable buffer (e.g., PBS), and lyse using sonication or chemical lysis on ice. Clarify the lysate by centrifugation to remove cell debris.
-
Determine Protein Concentration: Quantify the total protein concentration of the lysate using a standard method (e.g., Bradford assay). This is critical for normalizing enzyme activity.
-
Set Up Reaction Plate: In a white, opaque 96-well plate suitable for luminescence, add samples of the bacterial lysate. Include a negative control (lysis buffer only) and a positive control (purified recombinant nitroreductase).
-
Initiate Reaction: Prepare a working solution containing a luciferin-based nitroreductase substrate and an electron donor (e.g., NADH) as per a commercial kit's instructions (e.g., AAT Bioquest's Amplite® Kit or Abcam's ab324120).[21] Add this solution to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for 60 minutes, allowing the bacterial nitroreductases to reduce the substrate, releasing luciferin.
-
Detect Luminescence: Add a detection working solution containing luciferase and ATP. This will react with the liberated luciferin to produce light. Immediately measure the luminescence using a plate reader.
-
Analyze Data: The luminescent signal is directly proportional to the nitroreductase activity. Normalize the activity to the total protein concentration in each lysate sample.
-
Diagram: Workflow for Luminometric NTR Assay
Caption: Step-by-step workflow for quantifying nitroreductase (NTR) activity.
Protocol: Assessing Nitrofuran-Induced DNA Damage via SOS Reporter Assay
-
Causality: To confirm that activated nitrofurans function as genotoxic agents, it is necessary to demonstrate that they induce a DNA damage response in bacteria. A cell-based reporter assay using an SOS-inducible promoter fused to a fluorescent protein (like GFP) provides a sensitive and high-throughput method to measure this response in vivo.[22]
-
Methodology: SOS-GFP Reporter Assay
-
Strain Preparation: Utilize an engineered bacterial strain (e.g., E. coli) that contains a plasmid with a Green Fluorescent Protein (GFP) gene under the control of an SOS-inducible promoter (e.g., sulA promoter).
-
Culture and Treatment: Grow the reporter strain in a suitable medium to early-log phase. Aliquot the culture into a 96-well plate.
-
Drug Exposure: Add the nitrofuran compound at a range of sub-lethal concentrations to the wells. Include a positive control (a known DNA damaging agent like ciprofloxacin) and a negative control (vehicle only).
-
Incubation: Incubate the plate at 37°C with shaking for a period sufficient to allow for drug activation and induction of the SOS response (e.g., 2-4 hours).
-
Measure Fluorescence and Optical Density: At the end of the incubation, measure the GFP fluorescence (e.g., Ex: 485 nm, Em: 520 nm) and the optical density at 600 nm (OD600) for each well using a microplate reader. The OD600 reading is used to normalize for cell growth.
-
Data Analysis: Calculate the normalized fluorescence (Fluorescence / OD600) for each condition. A dose-dependent increase in normalized fluorescence indicates the induction of the SOS pathway as a result of nitrofuran-induced DNA damage.
-
Protocol: Analyzing Ribosomal Inhibition via Ribosome Profiling (Ribo-Seq)
-
Causality: While general protein synthesis inhibition can be measured, Ribo-Seq offers a powerful, genome-wide snapshot of translation in action. It allows researchers to pinpoint exactly where ribosomes stall on messenger RNAs (mRNAs) upon antibiotic treatment. This provides high-resolution evidence of the drug's interference with the translation process inside the living cell.[23][24]
-
Methodology: Ribosome Profiling (High-Level Overview)
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat one half with the nitrofuran compound for a short period. The other half serves as an untreated control.
-
Arrest Translation: Rapidly halt translation in both cultures, often by adding an elongation inhibitor like chloramphenicol and flash-freezing the cells.[24]
-
Cell Lysis and Nuclease Digestion: Lyse the cells under conditions that keep ribosome-mRNA complexes intact. Treat the lysate with an RNase (e.g., micrococcal nuclease) to digest all mRNA that is not protected within the ribosome.
-
Isolate Ribosome-Protected Fragments (Footprints): Isolate the ribosome-mRNA complexes (monosomes) via sucrose gradient ultracentrifugation. Then, extract the protected mRNA fragments (typically ~20-30 nucleotides long) from the purified monosomes.
-
Library Preparation and Sequencing: Convert the isolated mRNA footprints into a cDNA library suitable for high-throughput sequencing.
-
Data Analysis: Align the sequenced reads to the bacterial genome. The density of reads along each gene reflects the number of ribosomes translating it. Comparing the footprint distribution between the treated and untreated samples will reveal specific sites of ribosomal stalling or general inhibition of translation initiation or elongation caused by the nitrofuran.
-
The Bacterial Counter-Attack: Mechanisms of Resistance
Despite its multi-target nature, resistance to nitrofurans can and does occur, primarily through the disruption of the activation pathway.[1]
| Mechanism | Genes Involved | Biochemical Consequence | Resistance Level | Reference(s) |
| Impaired Prodrug Activation | nfsA, nfsB | Loss-of-function mutations in nitroreductase genes prevent the reduction of the nitrofuran to its active form. | High-level | [1][4][18] |
| Cofactor Biosynthesis Defect | ribE | Mutations in the gene for lumazine synthase inhibit the synthesis of FMN, an essential cofactor for NfsA and NfsB. | Intermediate | [1][2][18] |
| Increased Efflux | oqxAB | Overexpression of efflux pump genes may actively remove the drug from the cell, though its role is complementary. | Low to Intermediate | [7][18] |
The most common mechanism by far involves sequential mutations in the nfsA and nfsB genes.[4][7] Importantly, acquiring this resistance often comes with a biological fitness cost, which may help explain why nitrofurantoin resistance has remained relatively low over decades of use.[4]
Conclusion and Future Directions
The mechanism of action of nitrofuran compounds is a classic example of a prodrug strategy coupled with a multi-target bactericidal effect. Their efficacy hinges on a reductive activation by bacterial nitroreductases, which unleashes a torrent of reactive intermediates that damage DNA, ribosomes, and metabolic enzymes. This complex mechanism presents a high barrier to the evolution of resistance, making these drugs valuable assets in modern medicine.
Future research should focus on several key areas:
-
Target Identification: Precisely identifying all the cellular proteins that are modified by activated nitrofurans could reveal new insights into their full range of effects.[2]
-
Novel Drug Design: Understanding the structure-activity relationship of nitroreductases can guide the design of new nitrofuran analogues that are more efficiently activated, have a broader spectrum, or can overcome existing resistance by being substrates for different activating enzymes.[2][11]
-
Adjuvant Therapy: Screening for compounds that enhance the expression or activity of bacterial nitroreductases could potentially be used to potentiate the effect of existing nitrofurans.[11]
By continuing to investigate the intricate details of their mechanism, the scientific community can ensure that this venerable class of antibiotics remains a powerful tool in the fight against infectious diseases.
References
- Hirsch-Kauffmann, M., Herrlich, P., & Schweiger, M. (1978). Nitrofurantoin damages DNA of human cells. Klinische Wochenschrift, 56(8), 405–407.
- Vazquez-Laslop, N., & Mankin, A. S. (2018). Context specific action of ribosomal antibiotics. Frontiers in Molecular Biosciences, 5, 96.
- Olive, P. L., & McCalla, D. R. (1978). Nitrofurazone-induced DNA damage to tissues of mice. Chemico-Biological Interactions, 20(3), 323–331.
- Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes.
- Le, V., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
- Various Authors on ResearchGate. (n.d.). Compilation of research on nitrofuran mechanisms.
- Khamari, B., & Bulagonda, E. P. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Medical Principles and Practice, 33(1), 1-13.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. ningboinno.com.
- Sandegren, L., Lindqvist, A., Kahlmeter, G., & Andersson, D. I. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy, 62(3), 495–503.
- Drugs.com. (2025). Nitrofurantoin Monograph for Professionals. Drugs.com.
- Phan, M. D., et al. (2019). Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae. Journal of Antimicrobial Chemotherapy, 74(7), 1842–1851.
- Chemist Doctor. (n.d.). How Does Nitrofurantoin Work? Mechanism of Action & Metabolic Effects. chemistdoctor.com.
- Sengupta, S., et al. (1990). DNA damage and prophage induction and toxicity of nitrofurantoin in Escherichia coli and Vibrio cholerae cells. Mutation Research/Genetic Toxicology, 244(1), 55-60.
- Sisson, G., Jeong, K. C., & Goodwin, A. (2002). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 46(7), 2116–2124.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Nitrofurantoin. In Pharmaceutical Drugs.
- Goojha, D., et al. (2023). Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management. Medicina, 59(9), 1632.
- Day, P. J., et al. (2021). Flavin oxidation state impacts on nitrofuran antibiotic binding orientation in nitroreductases. Emerging Topics in Life Sciences, 5(4), 577–583.
- Le, V. T., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11), e01181-19.
- Le, V., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS.
- Jadh, R., & Gupta, A. (2023). Nitrofurantoin. In StatPearls.
- Patsnap. (2024). What is the mechanism of Nitrofurantoin?
- Huttner, A., et al. (2015). Nitrofurantoin and fosfomycin for resistant urinary tract infections: old drugs for emerging problems. Australian Prescriber, 38(1), 15–18.
- AAT Bioquest, Inc. (n.d.). Amplite® Luminometric Nitroreductase Assay Kit.
- Abcam. (n.d.). Nitroreductase Assay Kit (Luminometric) (ab324120). abcam.com.
- Copp, J. N., et al. (2014). A cell-based assay for nitroreductase activity. Biotechnology and Bioengineering, 111(10), 1956-1965.
- Mohammad, F., Green, R., & Buskirk, A. R. (2019). Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data. Nucleic Acids Research, 47(21), e137.
- McCalla, D. R., et al. (1975). Effect of activated nitrofurans on DNA.
- Olive, P. L., & McCalla, D. R. (1975). Damage to mammalian cell DNA by nitrofurans. Cancer Research, 35(3), 781–784.
- Khamari, B., & Bulagonda, E. P. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Karger Publishers.
Sources
- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. nbinno.com [nbinno.com]
- 6. chemistdoctor.com [chemistdoctor.com]
- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrofurantoin Monograph for Professionals - Drugs.com [drugs.com]
- 9. portlandpress.com [portlandpress.com]
- 10. karger.com [karger.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management [mdpi.com]
- 13. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 14. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Damage to mammalian cell DNA by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA damage and prophage induction and toxicity of nitrofurantoin in Escherichia coli and Vibrio cholerae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrofurantoin and fosfomycin for resistant urinary tract infections: old drugs for emerging problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homologs and Analogs of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Bioactivity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Furo[2,3-b]Pyridine Scaffold
The furo[2,3-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate and its analogs, focusing on their synthesis, biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. Furo[2,3-b]pyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines[1][2].
The Core Molecule: this compound
This compound (C₉H₆N₂O₅, Molar Mass: 222.15 g/mol , CAS: 1083196-30-8) is a key representative of this class of compounds[3]. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the heterocyclic system and its potential biological activity.
Molecular Structure:
Caption: Structure of this compound.
Synthesis of the Furo[2,3-b]pyridine Core and its Nitro-Substituted Derivatives
Proposed Synthetic Pathway
A potential route to the target molecule could start from the commercially available 2-chloro-5-nitropyridine. The synthesis would likely proceed through the formation of a key intermediate, which is then cyclized to form the furo[2,3-b]pyridine ring system.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Generalized Approach for Furo[2,3-b]pyridine-2-carboxylate Synthesis
This protocol is a generalized representation based on the synthesis of similar furo[2,3-b]pyridine derivatives.
Step 1: Acylation of 2-Fluoropyridine
-
To a solution of a suitable 2-fluoropyridine in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a strong base (e.g., LDA) at a low temperature (e.g., -78 °C).
-
After stirring for a short period, add a Weinreb amide derivative to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the corresponding ketone intermediate.
Step 2: One-Pot Base-Induced Displacement and Cyclization
-
To a solution of the ketone intermediate from Step 1 in an anhydrous solvent (e.g., THF), add a solution of deprotonated ethyl glycolate (prepared by treating ethyl glycolate with a strong base like sodium hydride).
-
Heat the reaction mixture at reflux until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the furo[2,3-b]pyridine-2-carboxylate derivative.
Homologs and Analogs of this compound and their Biological Activity
The furo[2,3-b]pyridine scaffold has been extensively explored for its therapeutic potential, particularly in the realm of oncology. Modifications to the core structure, including the nature and position of substituents, have led to the discovery of compounds with potent and selective biological activities.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of furo[2,3-b]pyridine derivatives against a variety of human cancer cell lines. The mechanism of action is often linked to the inhibition of key cellular processes such as cell cycle progression and signal transduction[1].
Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC₅₀ in µM) [1]
| Compound | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Doxorubicin (Control) | - | 40.0 | 64.8 | 24.7 | 58.1 |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 |
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 |
A series of trifluoromethyl-substituted furo[2,3-b]pyridine derivatives have also shown promising anticancer activity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range[2].
Structure-Activity Relationship (SAR)
The biological activity of furo[2,3-b]pyridine derivatives is intricately linked to their structural features. Key aspects of the structure-activity relationship include:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact activity. Electron-withdrawing groups, such as the nitro group in the core molecule, can enhance biological activity by modulating the electronic properties of the ring system.
-
Substitution on the Furan Ring: Modifications to the furan ring can influence the compound's interaction with biological targets.
-
The Carboxylate Group: The methyl carboxylate at the 2-position can be modified to other esters or amides, which can affect the compound's solubility, cell permeability, and binding affinity to target proteins.
Caption: Key structural features influencing the biological activity of furo[2,3-b]pyridine derivatives.
Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. For the furo[2,3-b]pyridine scaffold, several bioisosteric replacements have been investigated. For instance, the furo[3,2-b]pyridine core has been successfully employed as a bioisostere for indole in the development of 5-HT₁F receptor agonists[4][5]. This suggests that exploring other heterocyclic systems that mimic the spatial and electronic properties of the furo[2,3-b]pyridine core could lead to the discovery of novel therapeutic agents.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound[1].
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 2-4 hours.
-
Formazan Solubilization: Dissolve the resulting formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The versatile furo[2,3-b]pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area should focus on the synthesis and evaluation of a wider range of analogs to further elucidate the structure-activity relationships and to identify lead compounds with improved potency and selectivity. The exploration of novel bioisosteric replacements for the furo[2,3-b]pyridine core also presents an exciting avenue for the discovery of next-generation therapeutic agents.
References
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents. (n.d.).
- Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). European Journal of Medicinal Chemistry, 108, 584-595. doi:10.1016/j.ejmech.2015.11.007
- Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. (2002). Bioorganic & Medicinal Chemistry Letters, 12(15), 1999-2002. doi:10.1016/s0960-894x(02)00394-1
- Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. (2002). Bioorganic & Medicinal Chemistry Letters, 12(15), 1999-2002. doi:10.1016/S0960-894X(02)00394-1
- Tetrahedron Letters, 50(7), 781-784. (2009). doi:10.1016/j.tetlet.2008.11.096
-
methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. (n.d.). Component-Chemicals. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a prominent heterocyclic scaffold that has garnered substantial interest within medicinal chemistry and drug development.[1][2] This fused ring system is a key structural component in a multitude of biologically active compounds, demonstrating a wide range of pharmacological properties.[2] Notably, derivatives of this scaffold have shown promise as potent kinase inhibitors, agents for treating CNS disorders and skin diseases, and compounds with anticancer and anti-HIV activity.[3]
The target molecule, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (CAS 1083196-30-8), is a functionalized derivative of this important scaffold. The presence of the nitro group—a strong electron-withdrawing group—and the methyl ester moiety make it a versatile building block for further chemical elaboration. These functional groups serve as synthetic handles for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles.
Overview of the Synthetic Strategy
The construction of the furo[2,3-b]pyridine ring system is typically achieved by the annulation of a furan ring onto a pre-functionalized pyridine core. Our chosen strategy leverages the high reactivity of 2-chloro-3-nitropyridine as a readily available starting material. The synthetic pathway proceeds through three main stages:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of 2-chloro-3-nitropyridine is activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group. This allows for efficient displacement by a suitable nucleophile to build the foundation for the furan ring.
-
Formation of a Key Intermediate: The initial product undergoes a reaction to attach the carbon framework required for the subsequent cyclization.
-
Intramolecular Cyclization: A base-mediated intramolecular reaction leads to the formation of the furan ring, yielding the final furo[2,3-b]pyridine product.
This approach is designed to be robust and scalable, providing reliable access to the target compound.
Visualized Synthetic Workflow
The overall workflow from the starting material to the final product is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol provides a self-validating system with clear checkpoints for monitoring reaction progress and ensuring the purity of the final product.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-Chloro-3-nitropyridine | 5470-18-8 | C₅H₃ClN₂O₂ | 158.54 | Starting material. Irritant. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive. |
| Methyl Acetoacetate | 105-45-3 | C₅H₈O₃ | 116.12 | Flammable liquid. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, finely powdered. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | Variable | Corrosive. Moisture sensitive. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous. Reproductive toxin. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | For drying. |
Required Equipment
-
Three-neck round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer
-
Equipment for Thin-Layer Chromatography (TLC) with UV visualization
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step 1: Synthesis of 2-Hydroxy-3-nitropyridine
Causality: This initial step converts the excellent leaving group (chloride) into a hydroxyl group via a nucleophilic aromatic substitution (SNAr) reaction.[4] The resulting hydroxypyridine is the key nucleophile for the subsequent C-O bond formation.
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol).
-
Add a solution of sodium hydroxide (2.5 g, 62.5 mmol) in water (50 mL).
-
Heat the mixture to reflux (approx. 100-105 °C) and stir vigorously for 4 hours.
-
Monitoring: The reaction can be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material has a higher Rf than the more polar product.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to 0-5 °C.
-
Carefully acidify the solution to pH 3-4 using concentrated HCl. A yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 2-hydroxy-3-nitropyridine as a yellow solid.
Step 2: Synthesis of Methyl 3-((3-nitropyridin-2-yl)oxy)-2-butenoate
Causality: This is an O-alkylation reaction. The phenoxide-like 2-hydroxy-3-nitropyridine acts as a nucleophile, attacking the carbonyl carbon of methyl acetoacetate in a condensation reaction, facilitated by a mild base.
-
In a 250 mL three-neck flask equipped with a stirrer and thermometer, suspend 2-hydroxy-3-nitropyridine (4.0 g, 28.5 mmol) and anhydrous potassium carbonate (7.9 g, 57.0 mmol) in anhydrous DMF (80 mL).
-
Add methyl acetoacetate (4.0 g, 34.2 mmol) dropwise to the suspension at room temperature.
-
Heat the mixture to 80 °C and stir for 6-8 hours under a nitrogen atmosphere.
-
Monitoring: Track the consumption of the hydroxypyridine starting material by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate product, which can be used in the next step without further purification.
Step 3: Intramolecular Cyclization to this compound
Causality: This step involves an acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) acts as both a strong acid and a dehydrating agent, promoting the electrophilic attack of the pyridine ring by the enol ether system, followed by aromatization to form the stable furan ring.
Proposed Reaction Mechanism
Caption: Simplified mechanism of the acid-catalyzed cyclization.
-
Place polyphosphoric acid (approx. 40 g) into a 100 mL flask and heat to 90-100 °C with mechanical stirring.
-
Slowly add the crude intermediate from Step 2 to the hot PPA over 15 minutes.
-
Increase the temperature to 120-130 °C and stir for 2 hours. The mixture will become dark and viscous.
-
Monitoring: Due to the nature of the reaction medium, TLC is difficult. The reaction is typically run for a set time.
-
Cool the reaction mixture to about 60-70 °C and carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral (pH ~7), then wash with a cold 5% sodium bicarbonate solution, and finally with water again.
-
Dry the crude solid under vacuum.
Purification and Characterization
Purification: The crude product should be purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
The fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield This compound as a solid.
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Molecular Formula: C₉H₆N₂O₅[5]
-
Molecular Weight: 222.16 g/mol [5]
-
¹H NMR: Expect characteristic signals for the aromatic protons on the furo[2,3-b]pyridine core, a singlet for the methyl ester protons, and a singlet for the furan proton.
-
¹³C NMR: Expect distinct signals for all 9 carbon atoms.
-
Mass Spectrometry (ESI-MS): Expect to find the [M+H]⁺ ion at m/z 223.03.
-
IR Spectroscopy: Look for characteristic absorption bands for the nitro group (approx. 1530 and 1350 cm⁻¹), the ester carbonyl group (approx. 1720-1740 cm⁻¹), and C-O stretching.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Expected Yield |
| 1 | Hydrolysis | 2-Chloro-3-nitropyridine, NaOH | Water | Reflux (~100°C) | 4 | 85-95% |
| 2 | O-Alkylation | 2-Hydroxy-3-nitropyridine, Methyl Acetoacetate, K₂CO₃ | DMF | 80°C | 6-8 | 70-80% (crude) |
| 3 | Cyclization | Intermediate from Step 2, PPA | None | 120-130°C | 2 | 50-65% (after purification) |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reagents: 2-Chloro-3-nitropyridine and its derivatives are irritants and potentially toxic. Avoid inhalation and skin contact. DMF is a reproductive toxin. Sodium hydroxide and polyphosphoric acid are highly corrosive. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Benchchem. Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.
- Tetrahedron Letters. (2008). Versatile method for the preparation of 2,3-disubstituted furo[2,3-b]pyridines.
- National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- MDPI. (2021). Synthesis and Reactions of Furo[2,3-b]pyrroles.
- Spetros. methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg.
- Guidechem. How to apply and prepare 2-Chloro-3-nitropyridine efficiently?
- MDPI. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- ResearchGate. (2025). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine.
- NIH. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.
- ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. calpaclab.com [calpaclab.com]
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate synthesis protocol
An Application Note on the Proposed Synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The furo[2,3-b]pyridine core is a significant pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antiviral activities.[1] The fusion of a furan ring to the pyridine core introduces unique electronic and steric properties, making it an attractive scaffold for the design of novel therapeutic agents. The target molecule, this compound, incorporates a nitro group, a common modulator of biological activity, and a methyl ester, which can serve as a handle for further chemical modifications.
Given the absence of a specific published protocol for the synthesis of this compound, this application note details a proposed synthetic route based on well-established and reliable chemical transformations for the construction of the furo[2,3-b]pyridine ring system. The cornerstone of this strategy is the intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine intermediate, a versatile and efficient method for forming the fused furan ring.[3]
Proposed Synthetic Pathway
The proposed synthesis is a three-step sequence designed for efficiency and accessibility of starting materials. The overall workflow is depicted in the following diagram:
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Nitro-containing compounds are potentially explosive and should be handled with care, avoiding heat and shock.
Step 1: Synthesis of 2-Chloro-5-nitro-3-pyridinol
Rationale: This initial step aims to selectively hydrolyze the chlorine atom at the 3-position of 2,3-dichloro-5-nitropyridine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack; however, by carefully controlling the reaction conditions, selective hydrolysis at the 3-position can be achieved, or a subsequent separation of isomers may be necessary.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dichloro-5-nitropyridine | 192.97 | 5.00 g | 25.9 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.14 g | 28.5 |
| Water (H₂O) | 18.02 | 50 mL | - |
| Dioxane | 88.11 | 50 mL | - |
| Hydrochloric Acid (HCl), 1M | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-nitropyridine (5.00 g, 25.9 mmol) in a mixture of dioxane (50 mL) and water (50 mL).
-
Add sodium hydroxide (1.14 g, 28.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
After completion of the reaction, cool the mixture to room temperature and neutralize with 1M HCl until a pH of ~7 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-chloro-5-nitro-3-pyridinol.
Step 2: Synthesis of Methyl 3-(3-hydroxy-5-nitropyridin-2-yl)propiolate
Rationale: This step utilizes the Sonogashira cross-coupling reaction to form a C-C bond between the 2-position of the pyridine ring and methyl propiolate.[4][5][6] This reaction is a powerful tool for the synthesis of alkynyl-substituted heteroaromatics.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-5-nitro-3-pyridinol | 174.54 | 2.00 g | 11.5 |
| Methyl propiolate | 84.07 | 1.16 g (1.2 mL) | 13.8 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.40 g | 0.57 (5 mol%) |
| Copper(I) iodide (CuI) | 190.45 | 0.11 g | 0.57 (5 mol%) |
| Triethylamine (Et₃N) | 101.19 | 50 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-nitro-3-pyridinol (2.00 g, 11.5 mmol), Pd(PPh₃)₂Cl₂ (0.40 g, 0.57 mmol), and CuI (0.11 g, 0.57 mmol).
-
Add anhydrous THF (50 mL) and triethylamine (50 mL) via syringe.
-
To this stirred suspension, add methyl propiolate (1.16 g, 13.8 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(3-hydroxy-5-nitropyridin-2-yl)propiolate.
Step 3: Synthesis of this compound
Rationale: The final step involves an intramolecular cyclization of the 2-alkynyl-3-hydroxypyridine intermediate. This 5-exo-dig cyclization is typically base-mediated and leads to the formation of the fused furan ring.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-(3-hydroxy-5-nitropyridin-2-yl)propiolate | 222.16 | 1.50 g | 6.75 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.12 g | 8.10 |
| Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 3-(3-hydroxy-5-nitropyridin-2-yl)propiolate (1.50 g, 6.75 mmol) in anhydrous DMF (50 mL).
-
Add potassium carbonate (1.12 g, 8.10 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected characterization data includes:
-
¹H NMR: Signals corresponding to the pyridine and furan ring protons, as well as the methyl ester protons.
-
¹³C NMR: Resonances for all carbon atoms in the molecule.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₉H₆N₂O₅ (222.16 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (NO₂), ester carbonyl (C=O), and aromatic C-H and C=C bonds.
Reaction Mechanism Visualization
The key cyclization step is proposed to proceed through a base-mediated intramolecular nucleophilic addition.
Caption: Proposed mechanism for the final cyclization step.
Conclusion
This application note provides a detailed and scientifically grounded proposed synthesis for this compound. By employing a sequence of selective hydrolysis, Sonogashira coupling, and intramolecular cyclization, this protocol offers a viable pathway for accessing this valuable heterocyclic compound for further research and development in medicinal chemistry. The methodologies are based on established and reliable reactions, providing a strong foundation for the successful synthesis of the target molecule.
References
- Ibrahim, M. M., Azmi, M. N., & Alhawarri, M. B. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
- Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- How to apply and prepare 2-Chloro-3-nitropyridine efficiently? (n.d.). Guidechem.
- Synthesis of Furo[2,3-b]pyridine. (2011). R Discovery.
- Synthesis of 2,3-disubstituted furo[2,3-b]pyridines. (2009). Tetrahedron Letters, 50(7), 781-784.
- Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. (2018). PubMed Central.
- Sonogashira coupling. (n.d.). Wikipedia.
Sources
Application Notes and Protocols for the Synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This fused ring system is a key pharmacophore in molecules designed to treat a wide array of diseases, including HIV, central nervous system disorders, and hyperglycemia. Furthermore, derivatives of this scaffold have demonstrated potent in vitro activity as inhibitors of crucial cellular signaling proteins such as Lck and Akt kinases. The targeted synthesis of specifically functionalized furo[2,3-b]pyridines, such as Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, is therefore of paramount importance for the development of novel therapeutic agents and chemical probes.
This document provides a comprehensive guide to the starting materials and a detailed protocol for the synthesis of this compound, a valuable building block for further chemical elaboration.
Synthetic Strategy: A Palladium and Copper-Catalyzed Approach
The construction of the furo[2,3-b]pyridine ring system can be efficiently achieved by the annulation of a furan ring onto a pre-functionalized pyridine core. A robust and versatile method for this transformation is a one-pot, two-step sequence initiated by a Sonogashira cross-coupling reaction, followed by an intramolecular cyclization (hydroalkoxylation/annulation).
The chosen strategy for synthesizing this compound involves the reaction of two key starting materials: 2-chloro-5-nitropyridine and methyl propiolate .
-
Sonogashira Coupling: The first step is the palladium- and copper-cocatalyzed cross-coupling of the aryl halide (2-chloro-5-nitropyridine) with the terminal alkyne (methyl propiolate). This reaction forms a new carbon-carbon bond, linking the alkyne to the C2 position of the pyridine ring to generate a 2-alkynylpyridine intermediate.
-
Intramolecular Annulation: The second step is the intramolecular cyclization of the 2-alkynylpyridine intermediate. Under the reaction conditions, typically facilitated by base and heat, the oxygen of the incipient pyridone (formed in situ or from a related precursor) attacks the alkyne in a 5-exo-dig cyclization to form the furan ring, yielding the final furo[2,3-b]pyridine product.
This approach is highly convergent and allows for the rapid assembly of the complex heterocyclic core from readily available starting materials.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the one-pot synthesis.
Detailed Analysis of Starting Materials
The selection of appropriate starting materials is critical for the success of the synthesis. This section provides detailed information on the two primary reagents required.
2-Chloro-5-nitropyridine
This is the foundational pyridine component, providing the nitrogen heterocycle and the electron-withdrawing nitro group.
| Property | Data |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| CAS Number | 4548-45-2 |
| Appearance | Light white to yellow solid powder.[1] |
| Melting Point | 105-108 °C. |
| Solubility | Insoluble in water; soluble in organic solvents like ether and carbon tetrachloride.[1] |
| Synthesis Synopsis | Commonly synthesized from 2-aminopyridine via nitration, followed by diazotization and chlorination.[1][2][3] Another route involves the chlorination of 2-hydroxy-5-nitropyridine.[4] |
| Safety Information | Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][7][8] |
| Handling Precautions | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.[6][7] |
Methyl Propiolate
This reagent serves as the three-carbon building block for the furan ring and incorporates the methyl ester functionality at the 2-position of the final product.
| Property | Data |
| Molecular Formula | C₄H₄O₂ |
| Molecular Weight | 84.07 g/mol |
| CAS Number | 922-67-8.[9] |
| Appearance | Clear, colorless liquid.[10] |
| Boiling Point | 103-105 °C.[9] |
| Density | 0.945 g/mL at 25 °C.[9] |
| Synthesis Synopsis | Can be prepared by the esterification of propionic acid with methanol.[11][12] Industrially, it can be produced from the reaction of ethylene, carbon monoxide, and methanol with a nickel carbonyl catalyst.[11] |
| Safety Information | Danger: Highly flammable liquid and vapor (H225). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335). It is also a lachrymator.[10][13][14] |
| Handling Precautions | Keep away from heat, sparks, and open flames. Ground and bond containers. Use spark-proof tools. Wear protective gloves and eye protection. Handle in a well-ventilated fume hood.[10][13][14] |
Experimental Protocol: Synthesis of this compound
This protocol describes a one-pot procedure that combines the Sonogashira coupling and subsequent intramolecular cyclization.
Materials and Equipment
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Methyl propiolate (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-nitropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Rationale: The Pd(0) species, which is the active catalyst in the Sonogashira cycle, is sensitive to oxygen. The copper(I) cocatalyst facilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.[15]
-
-
Addition of Solvent and Reagents:
-
Add anhydrous THF (or DMF) to the flask via syringe to dissolve the solids. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the limiting reagent).
-
Add triethylamine (3.0 eq) to the mixture, followed by the dropwise addition of methyl propiolate (1.2 eq) at room temperature while stirring.
-
Rationale: Triethylamine acts as the base to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction. A slight excess of the alkyne is used to ensure complete consumption of the pyridine starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 2-chloro-5-nitropyridine spot and the appearance of a new, lower Rf spot indicates the formation of the product. The reaction is typically complete within 4-8 hours.
-
Rationale: Heating accelerates both the Sonogashira coupling and the subsequent intramolecular annulation. The electron-withdrawing nature of the nitro group on the pyridine ring and the ester group on the alkyne facilitates the cyclization step.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (e.g., HRMS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester, NO₂ group).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Mechanism of Action: A Closer Look
The synthesis proceeds through a sophisticated, dual-catalytic cycle mechanism.
Caption: Catalytic cycles and annulation mechanism.
References
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
-
Chemical Safety. (n.d.). chemical label 2-chloro-5-nitropyridine. Retrieved from [Link]
-
Wholesaler. (2023, October 14). What is Methyl propionate used for. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Furo[2,3-b]pyridin-4(7H)-ones and Related Quinolinone via Broensted Acid-Promoted Cyclization of Alkynes. Retrieved from [Link]
-
PubMed. (n.d.). Pd-catalyzed branching cyclizations of enediyne-imides toward furo[2,3-b]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Retrieved from [Link]
-
PubMed. (2022, May 27). Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Alichem. (n.d.). methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]
-
MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]
-
ResearchGate. (2022, November 10). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
NIH. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
Sources
- 1. Synthesis and application of 2-Chloro-5-Nitropyridine_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chemical-label.com [chemical-label.com]
- 9. 丙炔酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Methyl propionate synthesis - chemicalbook [chemicalbook.com]
- 12. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. echemi.com [echemi.com]
- 15. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Guide to the Regioselective Nitration of Furo[2,3-b]pyridine Precursors
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties.[3][4] The strategic functionalization of this core structure is paramount for modulating biological activity and optimizing pharmacokinetic profiles.
Nitration, an archetypal electrophilic aromatic substitution (EAS) reaction, serves as a powerful tool for introducing the nitro (NO₂) group onto the furo[2,3-b]pyridine core. This functional group is not only a key pharmacophore in several active compounds but also a versatile synthetic handle, readily converted into other essential functionalities such as amines, which are cornerstones of drug design.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the experimental procedure for the nitration of furo[2,3-b]pyridine precursors. It emphasizes mechanistic understanding, operational safety, and protocol integrity to ensure reproducible and reliable outcomes.
Mechanistic Insights: The Basis for a Controlled Reaction
The nitration of an aromatic system is a classic example of electrophilic aromatic substitution. The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is strong enough to attack the electron-rich aromatic ring.
Generation of the Electrophile
The nitronium ion is typically formed in situ from the reaction between concentrated nitric acid and a stronger acid, most commonly concentrated sulfuric acid.[5][6] Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic NO₂⁺.[5]
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺ (Nitronium ion)
Regioselectivity on the Furo[2,3-b]pyridine Scaffold
The furo[2,3-b]pyridine system is a fused heterocycle containing an electron-rich furan ring and an electron-deficient pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating it towards electrophilic attack. Under the strongly acidic conditions of nitration, this nitrogen atom becomes protonated, further increasing its deactivating effect.[7][8] Consequently, direct nitration on the pyridine moiety is highly unfavorable.
-
Furan Ring: In contrast, the oxygen atom in the furan ring donates electron density, making this part of the molecule activated and susceptible to electrophilic substitution.
Therefore, the nitration of unsubstituted furo[2,3-b]pyridine is predicted to occur regioselectively on the electron-rich furan ring. The precise position of substitution (C2 or C3) can be influenced by steric and electronic factors of any pre-existing substituents on the precursor molecule. For substituted benzofuro[2,3-c]pyridines, studies have shown that nitration can occur exclusively on the annelated benzene ring.[9] Understanding the directing effects of any existing groups on the precursor is critical for predicting the reaction's outcome.[10][11]
Detailed Experimental Protocol
This protocol provides a general methodology for the nitration of a generic furo[2,3-b]pyridine precursor. Researchers must adapt parameters based on the specific reactivity and solubility of their substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Furo[2,3-b]pyridine Precursor | >98% Purity | N/A | Substrate dependent. |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade | Highly corrosive. |
| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade | Strong oxidizer, corrosive.[12] |
| Dichloromethane (DCM) | Anhydrous | HPLC Grade | For extraction. |
| Ethyl Acetate (EtOAc) | Anhydrous | HPLC Grade | For extraction & chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Grade | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Lab Grade | For drying. |
| Deionized Water & Crushed Ice | N/A | N/A | For workup. |
| Silica Gel | 60 Å, 230-400 mesh | Chromatography Grade | For purification. |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
1. Preparation of the Nitrating Mixture (Mixed Acid)
-
Rationale: This step generates the active electrophile. The procedure must be performed slowly and with cooling to dissipate the significant heat of mixing and prevent uncontrolled reactions.
-
Procedure:
-
In a clean, dry flask submerged in an ice-salt bath, add a calculated volume of concentrated H₂SO₄ (e.g., 5 mL).
-
Allow the H₂SO₄ to cool to 0-5 °C.
-
Using a dropping funnel, add an equimolar amount of concentrated HNO₃ (e.g., 1 equivalent relative to the substrate) dropwise to the cold H₂SO₄. Maintain the internal temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to stir for 10-15 minutes in the ice bath before use.
-
2. Nitration Reaction
-
Rationale: The slow addition of the nitrating agent at low temperatures is critical to control the highly exothermic nitration reaction, preventing thermal runaway and minimizing the formation of byproducts.[5][13]
-
Procedure:
-
Dissolve the furo[2,3-b]pyridine precursor (1.0 eq) in a minimal amount of cold, concentrated H₂SO₄ in a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, cooled to 0 °C in an ice bath.
-
Slowly add the pre-prepared cold nitrating mixture dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 0 °C and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes. (Note: For TLC analysis, carefully extract a small aliquot, quench with ice/bicarbonate, and extract with EtOAc).
-
Continue stirring until the starting material is consumed (typically 1-3 hours).
-
3. Workup and Extraction
-
Rationale: The workup procedure is designed to quench the reaction by destroying any remaining nitrating agent and to neutralize the strong acid, allowing for the safe extraction of the organic product.
-
Procedure:
-
Fill a large beaker with a generous amount of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic step.
-
Once the ice has melted, slowly add saturated sodium bicarbonate solution to neutralize the mixture. Be cautious of vigorous CO₂ gas evolution. Continue until the pH is ~7-8.
-
Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with an organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
4. Purification
-
Rationale: Column chromatography is a standard method to separate the desired nitrated product from any unreacted starting material, regioisomers, or other impurities.
-
Procedure:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid/oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final nitrated furo[2,3-b]pyridine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, FT-IR).
-
Visualizing the Process
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of furo[2,3-b]pyridine precursors.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic aromatic nitration.
Critical Safety Considerations
Nitration reactions are energetically favorable and can be hazardous if not handled with extreme care.[5] A thorough risk assessment must be conducted before commencing any work.
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact.[12][14] The reaction can also generate toxic nitrogen dioxide (NO₂) fumes.[12][15]
-
Thermal Runaway: The reaction is highly exothermic. Inadequate cooling or too rapid addition of the nitrating agent can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing boiling, pressure buildup, and vessel rupture.[13]
-
Explosion Hazard: The formation of unstable, over-nitrated byproducts or the violent reaction of the nitrating mixture with organic materials can pose a significant explosion risk.[13][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), chemical safety goggles, a full-face shield, and a chemical-resistant lab coat.[14][15][17]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes.[15] An emergency safety shower and eyewash station must be immediately accessible.[15]
-
Quenching and Waste: The quenching of the reaction mixture on ice is highly exothermic and must be done slowly and behind a safety shield. Acidic waste must be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive nitrating agent. 2. Substrate is too deactivated. 3. Reaction temperature too low. | 1. Prepare fresh mixed acid just before use. 2. Consider a stronger nitrating system or alternative synthetic route. 3. Allow the reaction to stir for a longer period or slowly warm to room temperature after initial addition. |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Over-nitration (dinitration). 3. Side reactions due to high temperature. | 1. Analyze the directing effects of substituents; protecting groups may be needed. 2. Use only 1.0-1.1 equivalents of HNO₃. Ensure slow addition at low temperature. 3. Maintain strict temperature control (0-5 °C). |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Insufficient nitrating agent. | 1. Continue to monitor by TLC until starting material is consumed. 2. Ensure accurate stoichiometry (1.0-1.1 equivalents of HNO₃). |
References
- Nitration reaction safety - YouTube. (2024).
-
Aromatic Nitration - BYJU'S. Available at: [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF - ResearchGate. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). Available at: [Link]
-
(PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Available at: [Link]
-
Concentrated Nitric with 2% Sulfuric Acid - Columbus Chemical. (2021). Available at: [Link]
-
NITRIC ACID SAFETY. Available at: [Link]
-
Nitric Acid SOP. Available at: [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives - ResearchGate. Available at: [Link]
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2014). Available at: [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023). Available at: [Link]
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available at: [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Available at: [Link]
Sources
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. labproinc.com [labproinc.com]
- 15. youtube.com [youtube.com]
- 16. icheme.org [icheme.org]
- 17. twu.edu [twu.edu]
The Emerging Potential of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The quest for novel molecular scaffolds that can address unmet medical needs is a driving force in medicinal chemistry. In this context, the furo[2,3-b]pyridine core, a privileged heterocyclic system, has garnered considerable attention for its diverse biological activities.[1][2] This guide focuses on a specific, yet underexplored derivative: Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate . We will delve into its potential applications, drawing upon the established pharmacology of the furo[2,3-b]pyridine scaffold and the unique chemical properties imparted by the nitro and methyl carboxylate functionalities. This document provides a technical framework for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing molecule.
The Furo[2,3-b]pyridine Scaffold: A Foundation for Diverse Bioactivity
The furo[2,3-b]pyridine, or 7-azabenzofuran, ring system is a versatile pharmacophore found in a variety of biologically active compounds.[3] Its rigid, planar structure allows for precise interactions with biological targets, making it an attractive starting point for drug design.[4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6]
A notable application of the furo[2,3-b]pyridine core is in the development of kinase inhibitors.[1][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The furo[2,3-b]pyridine scaffold has been successfully utilized to create potent and selective inhibitors of various kinases, highlighting its potential in oncology drug discovery.[4][8] Furthermore, certain derivatives have been investigated as cannabinoid-1 receptor (CB1R) inverse agonists, suggesting applications in metabolic disorders and other conditions.[9]
Strategic Functionalization: The Role of the Nitro and Methyl Carboxylate Groups
The specific biological profile of this compound is dictated not only by its core scaffold but also by its unique substituents: the 5-nitro group and the 2-methyl carboxylate group.
The 5-Nitro Group: A Double-Edged Sword
The nitro group is a powerful electron-withdrawing moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[10][11] Its inclusion can enhance binding affinity to target proteins and is a key feature in a number of approved drugs.[11][12]
Potential Therapeutic Advantages:
-
Hypoxia-Activated Prodrugs: The strong electron-withdrawing nature of the nitro group makes it susceptible to bioreduction under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.[13][14] This allows for the design of prodrugs that are selectively activated in the tumor microenvironment, leading to targeted cytotoxicity and reduced systemic side effects.[13]
-
Modulation of Electronic Properties: The nitro group can create electron-deficient regions within the molecule, potentially leading to specific interactions with biological nucleophiles such as amino acid residues in enzyme active sites.[10]
Important Considerations:
-
Toxicity and Mutagenicity: The nitro group is often considered a "structural alert" due to its potential for metabolic activation to toxic and mutagenic intermediates.[13][14] Careful toxicological profiling is therefore essential in the development of any nitro-containing drug candidate.
The 2-Methyl Carboxylate Group: A Handle for Optimization
The methyl carboxylate group at the 2-position serves as a versatile chemical handle for further structural modifications.
Opportunities for Drug Development:
-
Prodrug Strategies: The ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule or have improved pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: The ester can be readily converted to a variety of other functional groups (e.g., amides, hydrazides) to explore the SAR and optimize potency, selectivity, and pharmacokinetic parameters.
Potential Therapeutic Applications and Investigational Strategies
Based on the known activities of the furo[2,3-b]pyridine scaffold and the properties of the nitro group, we can postulate several promising therapeutic applications for this compound.
Application I: Anticancer Agent, Particularly for Hypoxic Tumors
The presence of the 5-nitro group strongly suggests a potential application as a hypoxia-activated anticancer agent. Many furo[2,3-b]pyridine derivatives have shown promising cytotoxic activity against various cancer cell lines.[15][16][17]
Hypothesized Mechanism of Action:
Under the hypoxic conditions of a solid tumor, intracellular nitroreductase enzymes can reduce the nitro group of this compound.[18] This reduction can lead to the formation of highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can induce DNA damage and apoptosis in cancer cells.[18]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating anticancer potential.
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compound to the appropriate wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Nitroreductase Activity Assay (Luminometric)
This protocol is for quantifying the metabolism of the nitro group by nitroreductase enzymes, which is crucial for hypoxia-activated prodrugs.[19]
-
Reagent Preparation: Prepare the nitroreductase substrate (a luciferin derivative) and reaction buffer as per the manufacturer's instructions (e.g., AAT Bioquest's Amplite® Luminometric Nitroreductase Assay Kit).[19]
-
Reaction Initiation: In a 96-well white plate, add the test compound, the nitroreductase enzyme, and NADH or NADPH as a cofactor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add the luciferase-containing detection reagent.
-
Luminescence Measurement: Immediately measure the luminescence using a microplate reader. The light output is proportional to the amount of luciferin produced, which in turn is proportional to the nitroreductase activity.
Application II: Kinase Inhibitor for Oncogenic Signaling Pathways
The furo[2,3-b]pyridine scaffold is a known hinge-binding motif for many kinases.[1][4] By exploring the activity of this compound against a panel of cancer-relevant kinases, novel inhibitors may be identified.
Potential Kinase Targets:
Based on literature for related furo[3,2-b]pyridine scaffolds, potential targets include:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[4]
-
c-Met: A receptor tyrosine kinase implicated in tumor growth and metastasis.[7]
-
B-Raf: A serine/threonine kinase frequently mutated in melanoma.[20]
-
Cdc-like kinases (CLKs): Regulators of RNA splicing.[21]
Signaling Pathway: PI3K/AKT/mTOR
Caption: A key cancer signaling pathway often targeted by kinase inhibitors.
Protocol 3: HTRF® Kinase Assay for Inhibitor Profiling
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust method for high-throughput screening of kinase inhibitors.[22]
-
Reagent Preparation: Prepare the kinase, biotinylated substrate, ATP, and HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the biotinylated substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a duration optimized for the specific kinase (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA and then add the HTRF detection reagents.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values for the test compound.
Table 1: Representative Furo[2,3-b]pyridine Derivatives and their Biological Activities
| Compound ID | Scaffold | Key Substituents | Biological Activity | Target(s) | IC50 | Reference |
| 1 | Furo[2,3-b]pyridine | 6-(naphthalen-2-yl), 4-(thiophen-2-yl) | Anticancer | - | 19.3 µM (MCF-7) | [1] |
| 2 | Furo[2,3-b]pyridine | Trifluoromethyl | Anticancer | - | 3.6 µM (COLO 205) | [15] |
| 3 | Furo[2,3-b]pyridine | Various aryl and heteroaryl groups | CB1R Inverse Agonism | CB1R | Varies | [9] |
| 4 | Furo[3,2-b]pyridine | 3,5-disubstituted | Kinase Inhibition | CLK1/2/4 | 8-20 nM | [8][21] |
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity with significant potential in medicinal chemistry. The convergence of a biologically active scaffold with a hypoxia-sensitive functional group and a modifiable chemical handle provides a strong rationale for its investigation as a novel therapeutic agent.
Future research should focus on:
-
Synthesis and Characterization: Efficient and scalable synthetic routes are needed to produce sufficient quantities of the compound for biological evaluation.[3]
-
Comprehensive Biological Screening: The compound should be screened against a broad panel of cancer cell lines under both normoxic and hypoxic conditions, as well as against a diverse array of protein kinases.
-
SAR Studies: A library of analogs should be synthesized by modifying the methyl carboxylate group to establish a clear structure-activity relationship.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for advancing any promising lead compound.
By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively probe the therapeutic potential of this compound and pave the way for the development of next-generation medicines.
References
-
ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI. [Link]
-
Bitar, L., & Jaber, A. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
Narsaiah, B., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 539-551. [Link]
-
Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Pharmaceuticals, 12(1), 26. [Link]
-
Ko, H., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Copp, J. N., et al. (2017). A cell-based assay for nitroreductase activity. A library of candidate... ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8683-8696. [Link]
-
Roskoski, R. Jr. (2016). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 7, 289. [Link]
-
DeLeve, L. D. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]
-
Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
Bakherad, M., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. [Link]
-
Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-1452. [Link]
-
El-Gamal, M. I., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Scientific Reports, 6, 25093. [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Abdel-Atty, M. M., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. [Link]
- Ioannides, C. (Ed.). (2002). Enzyme Systems that Metabolise Drugs and Other Xenobiotics. John Wiley & Sons.
-
ResearchGate. (2025). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors | Request PDF. ResearchGate. [Link]
-
Ibrahim, M. N. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]
-
ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF. ResearchGate. [Link]
-
Salehi, B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules, 25(16), 3749. [Link]
- CoLab. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)
-
Kuo, S. C., et al. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Chemical & Pharmaceutical Bulletin, 29(3), 635-645. [Link]
-
Cerecetto, H., et al. (2005). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 48(11), 3845-3851. [Link]
-
Asadipour, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 137. [Link]
- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
-
Nielsen, J., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3758. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Marinescu, M., & Popa, C. V. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3277. [Link]
-
ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. svedbergopen.com [svedbergopen.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Foreword: The Scientific Context of a Privileged Scaffold
The furo[2,3-b]pyridine core is a heterocyclic scaffold of significant interest in contemporary medicinal chemistry and drug discovery.[1][2][3] This fused ring system is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities. Published research on derivatives of this core structure has revealed potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of functional groups on this scaffold allows for the fine-tuning of its biological activity, making it a fertile ground for the development of novel therapeutic agents.
This document provides detailed application notes and exploratory protocols for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate , a specific derivative of this important class of compounds. While direct research on this particular molecule is limited, its structural features—namely the furo[2,3-b]pyridine core, a nitro group at the 5-position, and a methyl ester at the 2-position—suggest several promising avenues for investigation. The protocols outlined herein are based on established methodologies for evaluating compounds with similar structural motifs and are intended to serve as a comprehensive starting point for researchers.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1083196-30-8 | [6] |
| Molecular Formula | C₉H₆N₂O₅ | [6] |
| Molecular Weight | 222.16 g/mol | [6] |
| Purity | Typically ≥97% | [6] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. | General chemical knowledge |
| Storage | Store in an inert atmosphere at room temperature. | [7] |
Safety and Handling: this compound is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[5]
Hypothesized Research Applications & Protocols
The chemical structure of this compound suggests three primary areas of research: oncology, microbiology, and its use as a scaffold for chemical synthesis.
Application in Oncology Research: A Potential Anticancer Agent
Scientific Rationale: The furo[2,3-b]pyridine scaffold is a recurring motif in compounds with demonstrated anticancer activity.[1][2][3] Studies on various derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).[1][2] The proposed mechanism for some of these derivatives involves the disruption of critical cellular signaling pathways, such as those involving AKT1, ERα, and HER2.[1][2] The nitro group on the pyridine ring may further enhance this activity through various electronic and steric interactions within the target protein's binding site.
Experimental Protocol: In Vitro Cytotoxicity Screening via MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic (cell-killing) potential of the compound against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for MTT-based cytotoxicity screening.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: Remove the media and add 100 µL of media containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application in Microbiology: A Potential Antimicrobial Agent
Scientific Rationale: The nitrofuran chemical class is the basis for several established antibiotics, most notably Nitrofurantoin.[8] These compounds are known to be reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates that damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.[8] A study on a related compound, methyl 5-nitro-3,4-diphenylfuran-2-carboxylate, has also demonstrated antimicrobial activity.[9] Given these precedents, it is plausible that this compound could exhibit antibacterial or antifungal properties.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Application as a Chemical Intermediate for Library Synthesis
Scientific Rationale: The ester and nitro functionalities on the molecule are versatile handles for chemical modification, making this compound an excellent starting material for generating a library of analogues for structure-activity relationship (SAR) studies.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amides, which often have improved pharmacological properties compared to esters.
-
Nitro Reduction: The nitro group can be reduced to an amine. This amino group can then be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents at the 5-position.
Protocol 3A: Ester Hydrolysis to Carboxylic Acid
-
Dissolve this compound (1 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq.) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid.
Protocol 3B: Nitro Group Reduction to Amine
-
Dissolve this compound in ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction appropriately (e.g., neutralize, filter the catalyst) and purify the product to yield Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate.
Diagram of Synthetic Potential:
Caption: Potential synthetic pathways from the parent compound.
Conclusion
This compound represents a research chemical with considerable untapped potential. Drawing from the well-established biological activities of the furo[2,3-b]pyridine scaffold and nitrofuran derivatives, this compound is a promising candidate for screening in anticancer and antimicrobial discovery programs. Furthermore, its chemical structure is amenable to modification, positioning it as a valuable starting point for the synthesis of novel compound libraries. The protocols provided in this guide offer a robust framework for initiating these investigations, empowering researchers to explore the full scientific potential of this intriguing molecule.
References
-
AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from .
-
HDH Pharma Inc. (n.d.). methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. Retrieved from [Link].
-
Blaze Chemicals (n.d.). This compound, 95% Purity. Retrieved from [Link].
-
Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., Kamal, N. N. S. N. M., & Abd-Alhmid, R. M. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. Retrieved from [Link].
-
Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., Kamal, N. N. S. N. M., & Abd-Alhmid, R. M. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. PubMed. Retrieved from [Link].
-
Kuo, S. C., Wu, C. H., Huang, L. J., Yamamoto, K., & Yoshina, S. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Chemical & Pharmaceutical Bulletin, 29(3), 635-45. Retrieved from [Link].
-
Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. Retrieved from [Link].
-
Kassi, J.-S., et al. (2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. Bioorganic & Medicinal Chemistry Letters, 27(15), 3442-3446. Retrieved from [Link].
-
El-Naggar, M. Y. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6604200, Nitrofurantoin. Retrieved from [Link].
-
Matsumura, N., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4941. Retrieved from [Link].
-
Abdelrazek, F. M., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrimido[4',5':4,5]thieno[2,3-d]pyrimidines. Molecules, 20(8), 15008-15020. Retrieved from [Link].
-
Cazzaniga, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Retrieved from [Link].
-
CP Lab Safety (n.d.). 5-Nitrofuro[2,3-b]pyridine, 98% Purity. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Assay Summary for AID 397969. Retrieved from [Link].
-
ClinicalTrials.gov (n.d.). Record History for NCT05701969. Retrieved from [Link].
Sources
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. achmem.com [achmem.com]
- 8. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for antimicrobial screening of novel nitrofurans
Application Note & Protocol
A Hierarchical Strategy for the Antimicrobial Screening and Preclinical Evaluation of Novel Nitrofurans
Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Abstract: The re-emergence of "old" antibiotic classes is a critical strategy in combating the global crisis of antimicrobial resistance (AMR). Nitrofurans, synthetic prodrugs with a 70-year history of efficacy, represent a promising scaffold for novel drug development due to their multifaceted mechanism of action and low rates of resistance.[1] This document provides a comprehensive, field-proven protocol for the systematic screening and evaluation of new nitrofuran derivatives. It outlines a hierarchical workflow, from initial potency assessment to preclinical safety and efficacy profiling, emphasizing the scientific rationale behind each experimental choice to ensure a robust and self-validating discovery cascade.
Foundational Principle: The Nitrofuran Mechanism of Action
Understanding the core mechanism is paramount to designing a logical screening protocol. Nitrofurans are not intrinsically active; they are prodrugs that require reductive activation within the bacterial cell.[2]
-
Activation: Bacterial flavoproteins, primarily the oxygen-insensitive nitroreductases (NfsA and NfsB in E. coli), catalyze the reduction of the 5-nitro group on the furan ring.[3][4]
-
Cytotoxicity: This reduction generates a cascade of highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine derivatives.[1][5]
-
Multi-Target Effect: These intermediates are not specific to a single target. They indiscriminately attack numerous vital cellular components, including ribosomal proteins (inhibiting protein synthesis), DNA (causing strand breakage), and enzymes involved in the citric acid cycle and pyruvate metabolism.[5][6][7]
This multi-target mechanism is a key reason for the low incidence of acquired resistance to nitrofurans, as simultaneous mutations in multiple target pathways would be required for the bacterium to survive.[8] Our screening protocol is therefore designed not only to measure potency but also to verify this essential mechanism of action.
The Screening Cascade: A Phased Approach
We employ a four-tiered screening cascade to efficiently identify promising candidates while minimizing resource expenditure on compounds with unfavorable profiles. A compound must meet success criteria at each tier to advance.
Tier 1: Primary In Vitro Screening
Objective: To determine the potency (Minimum Inhibitory Concentration - MIC) and spectrum of activity of novel nitrofurans against a clinically relevant panel of bacteria.
Rationale: The MIC is the gold-standard metric for quantifying the in vitro potency of an antimicrobial agent.[9] This initial screen rapidly eliminates inactive compounds. Our choice of bacterial panel is critical; it must include both susceptible and potentially resistant strains to provide early insights into the compound's spectrum. We include wild-type strains alongside engineered knockout strains lacking the primary nitroreductase genes (nfsA, nfsB). A significant increase in MIC for the knockout strains is a primary indicator of the desired nitrofuran-specific mechanism of action.[7]
Protocol 3.1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[10][11]
-
Preparation:
-
Prepare a 2X stock solution of the novel nitrofuran compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well non-binding sterile plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve 1X final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24h) in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation & Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Optional: Add a viability indicator like Resazurin to each well and incubate for an additional 2-4 hours. A color change (blue to pink) indicates viable cells, providing a clearer MIC endpoint.[9]
-
Table 1: Example MIC Data for a Hypothetical Nitrofuran (NF-123)
| Bacterial Strain | Genotype | MIC (µg/mL) | Interpretation |
| E. coli ATCC 25922 | Wild Type | 4 | Active |
| E. coli (ΔnfsA ΔnfsB) | Knockout | >64 | Mechanism Confirmed |
| S. aureus ATCC 29213 | Wild Type | 2 | Active |
| K. pneumoniae (ESBL+) | Wild Type | 8 | Active against resistant strain |
| P. aeruginosa ATCC 27853 | Wild Type | 32 | Moderate Activity |
Success Criteria for Tier 1: Compound demonstrates potent activity (e.g., MIC ≤ 8 µg/mL) against key pathogens and shows a significant (>8-fold) increase in MIC against nitroreductase-deficient strains.
Tier 2: Secondary In Vitro Assays
Objective: To differentiate between bactericidal vs. bacteriostatic activity and further confirm the mechanism of action.
Rationale: While a low MIC is desirable, a bactericidal (killing) effect is often preferred over a bacteriostatic (inhibiting growth) one for treating serious infections.[9] Time-kill kinetic assays provide this crucial information. Additionally, confirming that the compound's activity is dependent on bacterial nitroreductase activity is essential. This can be achieved through biochemical assays or by using fluorescent probes that respond to nitroreductase activity.[12][13]
Protocol 4.1: Time-Kill Kinetic Assay
-
Preparation: Prepare tubes containing CAMHB with the novel nitrofuran at concentrations of 0X (growth control), 0.5X, 1X, 2X, and 4X the previously determined MIC.
-
Inoculation: Inoculate each tube with a starting bacterial density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquot and plate onto nutrient agar. Incubate for 18-24 hours.
-
Analysis: Count the colonies on each plate to determine the CFU/mL at each time point. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is defined as bactericidal activity.[9]
Protocol 4.2: Nitroreductase Activity Assay
A simple method is to use a commercially available probe that becomes fluorescent or luminescent upon reduction by nitroreductases.[12]
-
Setup: In a 96-well plate, incubate bacterial cells (e.g., E. coli ATCC 25922) with the novel nitrofuran compound for a short period (e.g., 1-2 hours) to induce any potential changes in enzyme expression.
-
Probe Addition: Add a nitroreductase-sensitive fluorescent probe (e.g., a nitro-coumarin or nitro-fluorescein derivative) to the wells.
-
Measurement: Measure the fluorescence signal over time using a plate reader.
-
Analysis: A significant increase in fluorescence indicates nitroreductase activity. This can be compared against a known nitroreductase inhibitor like dicoumarol as a negative control.[13] This confirms the bacterial machinery required for drug activation is functional and can be a tool to study resistance mechanisms.
Success Criteria for Tier 2: Compound is confirmed to be bactericidal and its activity is demonstrably linked to the presence of functional bacterial nitroreductases.
Tier 3: Safety & Selectivity Profiling
Objective: To assess the cytotoxicity of the compound against mammalian cells and determine its therapeutic window.
Rationale: An effective antimicrobial must be selectively toxic to bacterial cells while sparing host cells.[14] High cytotoxicity against mammalian cells will terminate a compound's development. The Selectivity Index (SI) is a critical parameter calculated by comparing the concentration that is toxic to mammalian cells to the concentration that is effective against bacteria. A higher SI value is more favorable.
Protocol 5.1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which correlates with cell viability.[15]
-
Cell Seeding: Seed a 96-well plate with a suitable human cell line (e.g., HEK293 - kidney, HepG2 - liver) at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel nitrofuran (e.g., from 200 µg/mL to 1.56 µg/mL) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Table 2: Example Cytotoxicity Data and Selectivity Index (SI) Calculation
| Parameter | Value | Source |
| IC₅₀ (HEK293 cells) | 128 µg/mL | Protocol 5.1 |
| MIC (E. coli ATCC 25922) | 4 µg/mL | Protocol 3.1 |
| Selectivity Index (SI) | 32 | SI = IC₅₀ / MIC |
Success Criteria for Tier 3: Compound demonstrates low cytotoxicity (e.g., IC₅₀ > 100 µg/mL) and a favorable Selectivity Index (SI > 10).
Tier 4: Preclinical Profiling
Objective: To predict the drug-like properties of the compound and evaluate its efficacy in a preliminary in vivo model.
Rationale: Before committing to expensive and complex animal studies, in silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.[16][17] This helps identify potential liabilities like poor oral bioavailability or potential for off-target toxicity.[18] Promising candidates then advance to in vivo models, which are essential to determine if the in vitro potency translates to a therapeutic effect in a complex biological system.[19][20]
Protocol 6.1: In Silico ADME/Tox Profiling
Utilize validated web-based platforms (e.g., SwissADME, pkCSM) to predict key pharmacokinetic properties.[17]
-
Input: Submit the chemical structure of the novel nitrofuran (e.g., as a SMILES string).
-
Parameters to Analyze:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Predicted clearance rate.
-
Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity).
-
-
Analysis: Compare the predicted properties against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
Protocol 6.2: Murine Thigh Infection Model (Efficacy)
This is a standard model for evaluating the efficacy of antimicrobials against localized bacterial infections.[21][22]
-
Immunosuppression: Render mice neutropenic via cyclophosphamide injections to ensure the infection is not cleared by the host immune system.
-
Infection: Inject a standardized inoculum of the target pathogen (e.g., S. aureus ATCC 29213) into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the novel nitrofuran via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses. Include a vehicle control group.
-
Endpoint: After 24 hours, euthanize the mice, excise the infected thigh muscle, homogenize it, and perform serial dilutions and plating to determine the bacterial burden (CFU/gram of tissue).
-
Analysis: Efficacy is demonstrated by a dose-dependent reduction in bacterial burden in the treated groups compared to the vehicle control group.
Success Criteria for Tier 4: The compound exhibits a promising in silico ADME/Tox profile (e.g., good predicted oral absorption, low toxicity risk) and demonstrates statistically significant, dose-dependent reduction of bacterial load in an in vivo model.
Conclusion
This structured, multi-tiered protocol provides a robust framework for the efficient identification and validation of novel nitrofuran antimicrobial agents. By integrating mechanism-based screening, in vitro toxicology, and preclinical profiling, this approach ensures that only the most promising candidates, possessing both high potency and a strong safety profile, are advanced toward further development. This systematic methodology is essential for revitalizing the nitrofuran class and contributing new weapons to the arsenal against drug-resistant pathogens.
References
-
Kim, S. J., Yoon, J. W., Yoon, S. A., & Lee, M. H. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1145. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Vardaka, E., Efthimiadou, E. K., Kordatos, A., Galaris, D., & Boukos, N. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Medical Sciences, 12(1), 1. [Link]
-
ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. ResearchGate. [Link]
-
USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. USDA. [Link]
-
Haney, E. F., & Hancock, R. E. W. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Future Science OA, 2(3), FSO133. [Link]
-
EUCAST. (2025). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
El-Sayed, M. T., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME-Tox and molecular docking studies of a series of imidazole derivatives. Chemistry Central Journal, 13(1), 93. [Link]
-
Kulshrestha, S., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2355, pp. 23-34). Springer. [Link]
-
Vass, L., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(12), e01519-19. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical & Laboratory Standards Institute. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. [Link]
-
USDA Food Safety and Inspection Service. (2019). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. USDA. [Link]
-
EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Fs, S. F., et al. (2023). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences, 6(11), 2699-2713. [Link]
-
ACS Omega. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Publications. [Link]
-
Karger Publishers. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Karger. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin? Patsnap. [Link]
-
Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Vibiosphen. [Link]
-
Hossain, A., et al. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. Metabolites, 10(11), 464. [Link]
-
Sandegren, L., et al. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy, 62(3), 495-503. [Link]
-
Wikipedia. (n.d.). Nitrofurantoin. Wikipedia. [Link]
-
SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. [Link]
-
Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 30(2), 1527-1543. [Link]
-
FDA. (2017). Detection of Nitrofuran Metabolites in Shrimp. Food and Drug Administration. [Link]
-
EUCAST. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16185–16195. [Link]
-
CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical & Laboratory Standards Institute. [Link]
-
ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
-
IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. [Link]
-
Okella, H., et al. (2022). ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. Frontiers in Pharmacology, 13, 1058866. [Link]
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33 Suppl A, 23-30. [Link]
-
Gifford, D. R., et al. (2022). Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates. Journal of Antimicrobial Chemotherapy, 77(12), 3290-3298. [Link]
-
ResearchGate. (2011). Proficiency study for the determination of nitrofuran metabolites in shrimp. ResearchGate. [Link]
-
Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences, 73(10), 3386-3390. [Link]
-
CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]
-
The University of Manchester. (2024). Insights into the success of the UTI antibiotic nitrofurantoin. Antimicrobial resistance network. [Link]
-
MDPI. (2024). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. [Link]
-
ResearchGate. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. [Link]
-
ResearchGate. (2024). In vitro screening, molecular docking, and ADME-Tox investigations for the design of novel beta-lactam antibiotics derivatives as PBP2a inhibitors. ResearchGate. [Link]
-
CHAIN Study. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]
-
The Royal Society of Chemistry. (n.d.). Real Time Detection of Live Microbes with a Highly Sensitive Bioluminescent Nitroreductase Probe. RSC Publishing. [Link]
-
Parashar, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e37295. [Link]
-
Le, T. B., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009663. [Link]
-
MDPI. (2024). Evaluation of Octenidine Dihydrochloride-Induced Cytotoxicity, Apoptosis, and Inflammatory Responses in Human Ocular Epithelial and Retinal Cells. MDPI. [Link]
Sources
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 6. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrofurantoin [sites.manchester.ac.uk]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nih.org.pk [nih.org.pk]
- 11. goums.ac.ir [goums.ac.ir]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent [mdpi.com]
- 16. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus [frontiersin.org]
- 19. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ibtbioservices.com [ibtbioservices.com]
- 21. vibiosphen.com [vibiosphen.com]
- 22. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the In Vitro Antibacterial Evaluation of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Introduction: The Scientific Rationale for Investigating Novel Nitrofuran Derivatives
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antibacterial activity. The nitrofuran class of antibiotics has long been valued for its broad-spectrum efficacy and unique mechanism of action, which has contributed to a lower incidence of resistance development compared to other antibiotic classes.[1] Nitrofurans are prodrugs that, once inside a bacterial cell, are activated by bacterial nitroreductases. This enzymatic reduction generates highly reactive electrophilic intermediates that indiscriminately attack multiple cellular targets, including ribosomal proteins, enzymes involved in metabolic pathways, and DNA.[1][2][3][4] This multi-targeted "shotgun" approach makes it difficult for bacteria to evolve resistance.[1]
Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a novel compound belonging to the nitrofuran family. Its unique furo[2,3-b]pyridine scaffold presents an opportunity for new structure-activity relationships and potentially enhanced antibacterial efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of this compound against a panel of clinically relevant bacterial strains. The protocols detailed herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield robust and reproducible data for the preliminary assessment of this compound's antibacterial potential.[5][6][7][8]
Mechanism of Action: The Nitrofuran "Shotgun" Approach
The antibacterial activity of nitrofurans is contingent upon the reduction of their nitro group by bacterial flavoproteins (nitroreductases). This process is crucial as it transforms the relatively inert parent compound into a cascade of reactive intermediates.
Core Experimental Protocols for Antibacterial Susceptibility Testing
The following protocols are fundamental for characterizing the in vitro antibacterial activity of a novel compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11][12]
This method is preferred for its accuracy, reproducibility, and conservation of reagents.[10] Using a 96-well plate format allows for the simultaneous testing of multiple concentrations and bacterial strains. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antibiotics. Standardization of the bacterial inoculum to a 0.5 McFarland standard ensures a consistent starting bacterial density, which is crucial for reproducible MIC values.[13]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.[13] A typical starting concentration might be 128 µg/mL, serially diluted down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates the concentration that inhibits bacterial growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[15][16][17][18] This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
The MBC test is a logical extension of the MIC assay.[16] By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actually killed. The 99.9% kill threshold is a standardized measure to define bactericidal activity.[15] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18][19]
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
-
Subculturing:
-
From the wells showing no visible growth (the MIC well and all wells with higher concentrations), aspirate a small, standardized volume (e.g., 10 µL).
-
Plate this aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[20][21][22][23] It is a valuable preliminary screening tool.
This method's simplicity and low cost make it ideal for initial screening. The principle relies on the diffusion of the antimicrobial from a paper disk into the agar, creating a concentration gradient.[23] If the bacteria are susceptible, a clear zone of inhibition will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound. Mueller-Hinton agar is the standard medium because of its reproducibility and lack of inhibitors.[24]
-
Preparation of Inoculum and Agar Plate:
-
Application of Disks:
-
Prepare sterile filter paper disks impregnated with a known concentration of this compound.
-
Aseptically place the disks on the surface of the inoculated agar plate, ensuring they are at least 24 mm apart.[21]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.[24]
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established standards for similar antibiotics, though for a novel compound, this will be a relative measure of activity.[24]
-
Data Presentation and Interpretation
For a novel compound like this compound, it is essential to test against a panel of both Gram-positive and Gram-negative bacteria, including standard quality control strains from the American Type Culture Collection (ATCC).[25][26][27]
Table 1: Illustrative In Vitro Antibacterial Activity Data
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | Positive | 2 | 4 | 2 | 22 |
| Enterococcus faecalis | 29212 | Positive | 4 | 8 | 2 | 18 |
| Escherichia coli | 25922 | Negative | 8 | 32 | 4 | 15 |
| Pseudomonas aeruginosa | 27853 | Negative | 32 | >128 | >4 | 8 |
| Klebsiella pneumoniae (ESBL) | 700603 | Negative | 16 | 64 | 4 | 12 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound. The determination of MIC, MBC, and zones of inhibition against a diverse panel of bacterial pathogens will offer critical insights into the compound's spectrum of activity and potency. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, assessment of activity against a broader range of clinical isolates, and evaluation of potential resistance development. These foundational in vitro tests are an indispensable first step in the long and rigorous process of antimicrobial drug discovery.
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
-
Chemist Doctor. (n.d.). How Does Nitrofurantoin Work? Mechanism of Action & Metabolic Effects. [Link]
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Suppl A), 23–30. [Link]
-
Wikipedia. (n.d.). Broth microdilution. [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Mokhtari, F., et al. (2021). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Pharmaceutical Sciences, 27(4), 489-500. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrofurazone?. [Link]
-
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
LibreTexts Biology. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Jove. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Bio-protocol. (n.d.). 2.4. In Vitro Antimicrobial Activity Assay. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Microbe Investigations. (2024, May 21). Bioinformatics in MIC and MBC Testing for Drug Development. [Link]
-
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Ibrahim, M. A., Al-Harbi, S. A., & Allehyani, E. S. (2020). Synthesis and Antimicrobial Evaluation of the Novel Heteroannulated Furo[3,2:6,7]chromeno[2,3‐b]pyridines: Part 1. Journal of Heterocyclic Chemistry, 57(9), 3386-3398. [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]
-
Microbiologics. (n.d.). Antimicrobial Resistance Strains. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistdoctor.com [chemistdoctor.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. asm.org [asm.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 23. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 24. microbenotes.com [microbenotes.com]
- 25. microrao.com [microrao.com]
- 26. himedialabs.com [himedialabs.com]
- 27. atcc.org [atcc.org]
The Strategic Utility of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate in Modern Drug Discovery
Abstract
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent kinase inhibitors and anticancer agents.[1] This technical guide delineates the strategic importance and practical application of a key intermediate, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate , in the discovery and development of novel therapeutics. We provide a comprehensive overview of its synthesis, characterization, and, most critically, its versatile role as a precursor for generating diverse molecular libraries. Detailed protocols for its synthesis and subsequent chemical manipulations, particularly the reduction of the nitro group to a synthetically malleable amine, are presented. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their research endeavors.
Introduction: The Furo[2,3-b]pyridine Scaffold in Medicinal Chemistry
The fusion of an electron-rich furan ring with an electron-deficient pyridine ring endows the furo[2,3-b]pyridine system with unique physicochemical properties, making it an attractive scaffold for interacting with various biological targets.[1] Derivatives of this core have demonstrated a broad spectrum of bioactivities, including but not limited to, potent inhibition of kinases such as CDK2, IRAK4, Lck, and Akt.[1][2] The strategic functionalization of this scaffold is paramount to modulating potency, selectivity, and pharmacokinetic properties. This compound serves as a highly valuable intermediate, offering multiple handles for chemical diversification. The ester at the 2-position and the nitro group at the 5-position provide orthogonal reactivity, enabling sequential and site-selective modifications.
Synthesis of this compound
The synthesis of the title compound can be envisioned as a two-stage process: first, the construction of the furo[2,3-b]pyridine core, followed by regioselective nitration.
Synthesis of the Precursor: Methyl furo[2,3-b]pyridine-2-carboxylate
Several synthetic routes to the furo[2,3-b]pyridine scaffold have been reported.[3] A common and effective method involves the intramolecular cyclization of a suitably substituted pyridine precursor. One such approach is the base-mediated intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine.[4]
Protocol 1: Synthesis of Methyl furo[2,3-b]pyridine-2-carboxylate
Materials:
-
2-Chloro-3-hydroxypyridine
-
Methyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
Step 1: Sonogashira Coupling
-
To an oven-dried Schlenk flask, add 2-chloro-3-hydroxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine (2.0 eq) via syringe.
-
Add methyl propiolate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield methyl 3-(3-hydroxy-2-pyridinyl)propiolate.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Heat the mixture to 100 °C and stir for 6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford Methyl furo[2,3-b]pyridine-2-carboxylate .
Nitration of Methyl furo[2,3-b]pyridine-2-carboxylate
The nitration of the furo[2,3-b]pyridine core is an electrophilic aromatic substitution. The directing effects of the fused rings and the ester substituent will influence the position of nitration. The 5-position is electronically activated and a likely site for nitration.
Protocol 2: Synthesis of this compound
Materials:
-
Methyl furo[2,3-b]pyridine-2-carboxylate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add Methyl furo[2,3-b]pyridine-2-carboxylate (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining a temperature of 0 °C.
-
Add the nitrating mixture dropwise to the solution of the furo[2,3-b]pyridine derivative over 30 minutes, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield This compound .
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₉H₆N₂O₅ | 222.16 | Pale yellow solid |
Note: Purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
The Nitro Group: A Versatile Handle for Chemical Diversification
The true utility of this compound lies in the reactivity of the nitro group. While nitroaromatic compounds can themselves possess biological activity, they are more commonly viewed as precursors to other functional groups in drug discovery.[5][6]
Reduction to the Corresponding Amine
The reduction of the nitro group to a primary amine is a cornerstone transformation in medicinal chemistry.[7] This introduces a nucleophilic center that can be readily derivatized to explore structure-activity relationships (SAR). A variety of reagents can effect this transformation, with the choice depending on the tolerance of other functional groups in the molecule.[8][9]
Protocol 3: Reduction of this compound to Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Filter the mixture through a pad of celite to remove tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate .
Downstream Applications in Drug Discovery
The resulting 5-amino-furo[2,3-b]pyridine derivative is a versatile platform for generating a library of analogues.
Caption: Workflow for the diversification of this compound.
-
Amide and Sulfonamide Libraries: The amino group can be readily acylated or sulfonylated with a wide range of commercially available acid chlorides and sulfonyl chlorides, respectively. This allows for the systematic probing of the steric and electronic requirements of the binding pocket.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common motifs in kinase inhibitors, often participating in key hydrogen bonding interactions.
-
Formation of Fused Heterocyclic Systems: The amine can serve as a nucleophile in cyclization reactions to construct more complex, rigid scaffolds, potentially leading to novel intellectual property.
-
Bioisosteric Replacement: In cases where the nitro group itself is part of an initial hit, its potential for in vivo reduction and associated toxicity can be a concern.[7] In such scenarios, bioisosteric replacement is a common strategy.[10][11] The synthetic routes developed for the nitro-compound can often be adapted to introduce bioisosteres such as a trifluoromethyl group or a cyano group.
Conclusion
This compound is a strategically important intermediate in drug discovery. Its synthesis is achievable through established synthetic methodologies, and its true value is realized through the versatile chemistry of the nitro group. The conversion of the nitro moiety to an amine opens up a plethora of possibilities for chemical diversification, enabling the rapid generation of compound libraries for structure-activity relationship studies. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable building block in the quest for novel and effective therapeutic agents.
References
- BenchChem. (n.d.). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
- ResearchGate. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
- Abdel-Aziz, A. A.-M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923.
- Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Smolecule. (n.d.). Buy Methyl furo[2,3-b]pyridine-2-carboxylate | 1027511-36-9.
- SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- BenchChem. (n.d.). Application Notes and Protocols: C-H Amination of Furo[2,3-b]pyridines for Antibiotic Synthesis.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- ResearchGate. (n.d.). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- National Institutes of Health. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
- National Institutes of Health. (1986). Biochemistry of reduction of nitro heterocycles.
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- ResearchGate. (n.d.). (a) Chemical structures of 3-amino-furo[2,3-b]pyridine-2-carboxamides....
- ElectronicsAndBooks. (n.d.). Tetrahedron Letters.
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of reduction of nitro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable heterocyclic compound. The furo[2,3-b]pyridine scaffold is a significant pharmacophore found in numerous biologically active molecules, making its efficient synthesis a critical objective.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this target molecule.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the furo[2,3-b]pyridine core?
A1: There are two primary strategies for constructing the furo[2,3-b]pyridine ring system:[3]
-
Annulation of a furan ring onto a pre-existing pyridine: This is a widely used approach and often involves the cyclization of a 2-substituted-3-hydroxypyridine. A classic example is the base-mediated intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine.[4]
-
Annulation of a pyridine ring onto a pre-existing furan: This method typically starts with a functionalized furan, such as an aminofuran, which then undergoes cyclization to form the pyridine ring.[3]
More modern approaches, such as Palladium(II)-catalyzed reactions of β-ketodinitriles and alkynes, offer efficient one-pot syntheses.[5]
Q2: Why is the nitration step often challenging for the furo[2,3-b]pyridine system?
A2: The furo[2,3-b]pyridine system presents a unique challenge for electrophilic substitution reactions like nitration. The furan ring is π-excessive and generally susceptible to electrophilic attack, while the pyridine ring is π-deficient.[2] This difference in electron density can lead to a lack of regioselectivity and the formation of multiple nitrated isomers. Furthermore, the reaction conditions required for nitration can sometimes lead to degradation of the sensitive furan ring.[6]
Q3: Are there specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Nitrating agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Organic solvents: Many organic solvents used in the synthesis are flammable and volatile. Work in a well-ventilated area and away from ignition sources.
-
Pressurized reactions: If performing a hydrogenation step, ensure the equipment is properly rated for the pressure and that you are trained in its safe operation.[7]
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities can include unreacted starting materials, regioisomers from the nitration step, and hydrolysis products of the methyl ester. Purification can typically be achieved through:
-
Column chromatography: This is the most effective method for separating isomers and other closely related impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent like ethanol or isopropyl alcohol can be effective.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Furan Ring Formation Step
Scenario: You are attempting to synthesize the furo[2,3-b]pyridine core via an intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine and are observing low yields.
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Hydroxyl Group: The cyclization is often base-mediated, and incomplete deprotonation of the 3-hydroxy group will hinder the nucleophilic attack on the alkyne.
-
Solution: Ensure your base is strong enough and used in sufficient quantity. For example, sodium hydride (NaH) is more effective than potassium carbonate (K₂CO₃).[4] Also, ensure your solvent (e.g., DMF, DMSO) is anhydrous, as water will quench the base.
-
-
Suboptimal Reaction Temperature: The reaction kinetics are sensitive to temperature.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-60 °C). Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Side Reactions of the Alkyne: The alkyne can undergo undesired side reactions if not properly activated.
-
Solution: In some cases, a transition metal catalyst (e.g., palladium) can promote the desired cyclization over other pathways.
-
Problem 2: Poor Regioselectivity during Nitration
Scenario: After the nitration step on the Methyl furo[2,3-b]pyridine-2-carboxylate core, you obtain a mixture of nitro-isomers that are difficult to separate.
Potential Causes & Solutions:
-
Harsh Nitrating Conditions: Standard nitrating conditions (HNO₃/H₂SO₄) can be too aggressive for the furo[2,3-b]pyridine system, leading to multiple nitration products and potential degradation.[8][9]
-
Solution 1: Milder Nitrating Agents: Consider using a milder nitrating agent such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄). These reagents can offer better control and improved regioselectivity.[6]
-
Solution 2: Control of Reaction Temperature: Perform the nitration at a low temperature (e.g., 0 °C to -10 °C) to minimize side reactions and improve selectivity. Slowly add the nitrating agent to the substrate solution to maintain temperature control.
-
Table 1: Comparison of Nitrating Agents
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| HNO₃/H₂SO₄ | 0 °C to RT | Strong, readily available | Low selectivity, harsh conditions |
| Acetyl Nitrate | 0 °C | Milder, can improve selectivity | Requires in situ preparation |
| NO₂BF₄ | -10 °C to 0 °C | High reactivity, good selectivity | More expensive, moisture sensitive |
Problem 3: Hydrolysis of the Methyl Ester
Scenario: During workup or purification, you observe the formation of the corresponding carboxylic acid, indicating hydrolysis of the methyl ester.
Potential Causes & Solutions:
-
Acidic or Basic Workup Conditions: Prolonged exposure to strong acids or bases during the workup can lead to ester hydrolysis.[10]
-
Solution: Neutralize the reaction mixture promptly and avoid excessive exposure to acidic or basic aqueous solutions. Use a saturated sodium bicarbonate solution for neutralization.
-
-
Silica Gel-Mediated Hydrolysis: If using column chromatography for purification, the slightly acidic nature of silica gel can sometimes cause hydrolysis, especially with sensitive substrates.
-
Solution: Deactivate the silica gel by washing it with a solvent system containing a small amount of a neutralizer like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.
-
Problem 4: Incomplete Reaction or Starting Material Recovery
Scenario: After the reaction, you observe a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC. If the reaction has stalled, consider increasing the reaction time or temperature incrementally.
-
-
Deactivated Catalyst: For catalyzed reactions, the catalyst may have lost its activity.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
-
Poor Solubility of Starting Material: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which the starting material has good solubility at the reaction temperature.
-
III. Experimental Protocols
Protocol 1: Synthesis of the Furo[2,3-b]pyridine Core via Intramolecular Cyclization
This protocol is a general guideline for the base-mediated cyclization of a 2-alkynyl-3-hydroxypyridine.
-
Preparation: To a solution of the 2-alkynyl-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of Methyl furo[2,3-b]pyridine-2-carboxylate
This protocol outlines a general procedure for the nitration step.
-
Preparation: Dissolve the Methyl furo[2,3-b]pyridine-2-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
IV. Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
General Synthetic Pathway
Caption: Simplified synthetic route.
V. References
-
PrepChem.com. Synthesis of 2-amino-3-hydroxy-6-methylpyridine. Available from:
-
PrepChem.com. Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. Available from:
-
BenchChem. Head-to-head comparison of different synthetic routes to Furo[2,3-b]pyridine. Available from:
-
Patel, et al. Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ResearchGate. Available from:
-
Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. Available from:
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available from:
-
Tetrahedron Letters. ElectronicsAndBooks. Available from:
-
BenchChem. Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Available from:
-
Guidechem. How to prepare 2-Amino-6-methylpyridine? - FAQ. Available from:
-
PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from:
-
Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Available from:
-
Semantic Scholar. Direct nitration of five membered heterocycles. Available from:
-
ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available from:
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. Available from:
-
ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF. Available from:
-
diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Available from:
-
JOCPR. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. Available from:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Furo[2,3-b]pyridines are prevalent in medicinal chemistry, and the introduction of a nitro group offers a handle for further functionalization or can be a key pharmacophoric element.[1] However, the synthesis can be challenging, particularly the nitration of the electron-deficient pyridine ring system.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your yields.
Proposed Synthetic Pathway
A robust strategy for the synthesis of this compound involves a two-stage approach. First, the construction of the furo[2,3-b]pyridine core, followed by electrophilic nitration. A common and effective method for forming the furo[2,3-b]pyridine scaffold is through the intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine.[2] This intermediate can be synthesized via a Sonogashira coupling of a halogenated 3-hydroxypyridine with a suitable terminal alkyne.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl furo[2,3-b]pyridine-2-carboxylate via Sonogashira Coupling and Cyclization
This two-step, one-pot procedure is an efficient method for constructing the core heterocyclic system.
Materials:
-
2-Chloro-3-hydroxypyridine
-
Methyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Sonogashira Coupling:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-3-hydroxypyridine (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and CuI (0.03 equiv.).
-
Add anhydrous DMF and triethylamine (3.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl propiolate (1.2 equiv.) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[3][4]
-
-
Intramolecular Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add potassium carbonate (2.0 equiv.).
-
Heat the mixture to 100 °C and stir for 8-12 hours. The reaction proceeds via a 5-exo-dig cyclization.[2]
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl furo[2,3-b]pyridine-2-carboxylate.
-
Protocol 2: Nitration of Methyl furo[2,3-b]pyridine-2-carboxylate
The nitration of pyridine-containing systems can be challenging due to the electron-withdrawing nature of the nitrogen atom, often requiring harsh conditions.[5]
Materials:
-
Methyl furo[2,3-b]pyridine-2-carboxylate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add Methyl furo[2,3-b]pyridine-2-carboxylate to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.[6]
-
After the addition is complete, slowly allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Troubleshooting Guide
Low or No Yield in Sonogashira Coupling (Protocol 1, Step 1)
| Question | Possible Cause & Explanation | Suggested Solution |
| Q1: My Sonogashira coupling is not proceeding, or the yield is very low. What should I check first? | Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Inadequate inert atmosphere technique can lead to catalyst oxidation and deactivation. | Ensure all glassware is oven-dried and the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Use freshly degassed solvents. |
| Poor Reagent Quality: Impurities in the 2-chloro-3-hydroxypyridine or methyl propiolate can interfere with the reaction. | Use freshly purified starting materials. Ensure the triethylamine is dry and of high purity. | |
| Q2: I'm observing a significant amount of homocoupling of the alkyne (Glaser coupling). How can I prevent this? | Excessive Copper(I) or Oxygen: The Glaser homocoupling is a copper-mediated oxidative coupling of terminal alkynes. This side reaction is often promoted by an excess of Cu(I) catalyst or the presence of oxygen. | Reduce the amount of CuI catalyst. Ensure the reaction is strictly anaerobic. Consider a copper-free Sonogashira protocol if the problem persists.[7] |
| Q3: The reaction is sluggish and does not go to completion. | Insufficiently Active Catalyst System: The choice of palladium source and ligand is crucial. For some substrates, Pd(OAc)₂/PPh₃ may not be optimal. | Screen different palladium catalysts and ligands. Consider using a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, which can improve catalytic activity. Alternatively, a pre-catalyst like Pd(PPh₃)₂Cl₂ can be used.[8] |
Issues with Intramolecular Cyclization (Protocol 1, Step 2)
| Question | Possible Cause & Explanation | Suggested Solution |
| Q4: The cyclization to form the furo[2,3-b]pyridine ring is incomplete. | Insufficient Base Strength or Solubility: The deprotonation of the hydroxyl group is a key step. If the base is not strong enough or is not soluble in the reaction medium, the reaction may not proceed efficiently. | Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the solvent is appropriate for the chosen base (e.g., THF for NaH). |
| Low Reaction Temperature: The activation energy for the cyclization may not be reached at the current temperature. | Gradually increase the reaction temperature, for example, to the reflux temperature of the solvent, while monitoring for any decomposition. |
Problems During Nitration (Protocol 2)
| Question | Possible Cause & Explanation | Suggested Solution |
| Q5: The nitration reaction is giving a very low yield or no product at all. | Deactivation of the Ring System: The furo[2,3-b]pyridine system is electron-deficient, and the methyl carboxylate group is also electron-withdrawing. This deactivates the ring towards electrophilic aromatic substitution.[5] The reaction conditions may not be harsh enough. | Increase the reaction temperature or time. Use a stronger nitrating agent, such as a mixture of fuming nitric acid and oleum. However, be cautious as this can lead to decomposition. |
| Q6: I am getting multiple nitrated products. How can I improve regioselectivity? | Competing Reaction Sites: Although the 5-position is electronically favored for nitration, other positions might also react under harsh conditions, leading to a mixture of isomers. | Lower the reaction temperature to favor the kinetically controlled product. Try alternative nitrating reagents that may offer better regioselectivity, such as nitronium tetrafluoroborate (NO₂BF₄) or using a milder system like potassium nitrate in acetic anhydride.[9][10] |
| Q7: The reaction mixture is turning black, and I'm isolating a tar-like substance. | Oxidative Degradation: Strong nitrating mixtures are also powerful oxidizing agents. The starting material or product may be decomposing under the harsh reaction conditions.[6] | Perform the reaction at a lower temperature for a longer duration. Ensure slow, controlled addition of the nitrating agent. Consider a less aggressive nitrating system. |
Frequently Asked Questions (FAQs)
Q: Why is 2-chloro-3-hydroxypyridine chosen as a starting material? A: 2-Chloro-3-hydroxypyridine is a good starting material because the chlorine atom is a suitable leaving group for the Sonogashira cross-coupling reaction. The hydroxyl group is essential for the subsequent intramolecular cyclization to form the furan ring.
Q: Can I use 2-bromo-3-hydroxypyridine instead? A: Yes, 2-bromo-3-hydroxypyridine is also a viable substrate for the Sonogashira coupling and may even be more reactive than the chloro-analogue, potentially allowing for milder reaction conditions.[11]
Q: What are the main safety precautions for the nitration step? A: The nitration reaction is highly exothermic and uses corrosive and oxidizing acids. It should be performed in a well-ventilated fume hood, and personal protective equipment (lab coat, safety goggles, acid-resistant gloves) is mandatory. The addition of reagents should be slow and controlled, and the reaction temperature must be carefully monitored. Always pour the acid mixture into ice, never the other way around, to dissipate the heat of dilution.
Q: My final product is difficult to purify. Any suggestions? A: If standard column chromatography or recrystallization is not effective, consider techniques such as preparative thin-layer chromatography (prep-TLC) for smaller scales. If the product is sufficiently stable, sublimation under high vacuum could be an option. For recrystallization, a solvent screen with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) might be necessary to find optimal conditions.
Q: Are there alternative methods to synthesize the furo[2,3-b]pyridine core? A: Yes, other methods exist, such as palladium-catalyzed synthesis from β-ketodinitriles and alkynes.[12] Another approach involves the reaction of 2-fluoropyridines with carboxylic acids, followed by a base-induced displacement and cyclization. The choice of method depends on the availability of starting materials and the desired substitution pattern.
References
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022, December 25). Retrieved from [Link]
-
(PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (1995, August 7). Retrieved from [Link]
-
Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC. (n.d.). Retrieved from [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation - ResearchGate. (n.d.). Retrieved from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis and Reactions of Furo[2,3-b]pyrroles - MDPI. (n.d.). Retrieved from [Link]
-
Tetrahedron Letters - ElectronicsAndBooks. (n.d.). Retrieved from [Link]
-
Nitropyridines: Synthesis and reactions - ResearchGate. (2007, August 25). Retrieved from [Link]
-
Discuss the chemistry of pyridine under nitration | Filo. (2025, August 26). Retrieved from [Link]
-
Furo[2,3-b]pyridine, 2-nitro- | C7H4N2O3 - PubChem. (n.d.). Retrieved from [Link]
-
The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. (n.d.). Retrieved from [Link]
-
Direct nitration of five membered heterocycles - Semantic Scholar. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. (n.d.). Retrieved from [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed. (2022, May 27). Retrieved from [Link]
-
Synthesis of Furo[2,3-b]pyridine - R Discovery - Researcher.Life. (2011, January 1). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017, July 13). Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). Retrieved from [Link]
-
Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - NIH. (2022, March 15). Retrieved from [Link]
-
Synthesis of (a) 2-hydroxy-5-nitropyridine - PrepChem.com. (n.d.). Retrieved from [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
-
Methods for preparation of furo[3,2‐c]pyridines; transformation of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. (2022, June 22). Retrieved from [Link]
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (n.d.). Retrieved from [Link]
-
(PDF) Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines - ResearchGate. (2015, December 18). Retrieved from [Link]
-
Base-Mediated Hydroamination of Alkynes | Accounts of Chemical Research. (2017, January 27). Retrieved from [Link]
-
Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC - NIH. (n.d.). Retrieved from [Link]
-
Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles) | Request PDF - ResearchGate. (2006, August 6). Retrieved from [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Furo[2,3-b]pyridines
Welcome to the technical support center for the synthesis of substituted furo[2,3-b]pyridines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1][2][3] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming common hurdles and side reactions encountered during the preparation of these valuable molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying chemistry and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Furo[2,3-b]pyridine
Question: I am attempting to synthesize a substituted furo[2,3-b]pyridine via a palladium-catalyzed cross-coupling reaction, but I am consistently observing low to no yield of my target compound. What are the likely causes and how can I improve the outcome?
Answer: Low yields in palladium-catalyzed reactions involving furo[2,3-b]pyridines are a frequent issue. The primary culprits are often related to the catalyst system, reaction conditions, and reagent quality.[4]
Probable Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic cycle by preventing catalyst deactivation.[4]
-
-
Poor Reagent Quality: The purity of your starting materials, particularly the furo[2,3-b]pyridine halide and the coupling partner (e.g., boronic acid), is critical. Boronic acids, for instance, are susceptible to degradation during storage.[4]
-
Solution: Ensure the purity of all reagents. If possible, use freshly prepared or recently purchased starting materials.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[4]
-
Solution: Implement rigorous degassing of your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4]
-
-
Improper Base and Solvent Selection: The choice of base and its solubility in the reaction solvent can significantly affect the reaction rate. The base is not merely a proton scavenger; it actively participates in the catalytic cycle.[4]
-
Solution: Screen a variety of bases (e.g., K₃PO₄, NaOtBu, LHMDS) and solvent systems to find the optimal combination for your specific substrates.
-
Here is a general workflow for troubleshooting low-yield cross-coupling reactions:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: Prominent Homocoupling of Boronic Acid in Suzuki-Miyaura Reactions
Question: In my Suzuki-Miyaura coupling reaction to substitute a furo[2,3-b]pyridine, I am observing a significant amount of homocoupling of my boronic acid reagent. How can this side reaction be minimized?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[4]
Probable Causes & Solutions:
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of the boronic acid.[4]
-
Solution: Enhance your degassing procedure for the solvent and ensure the reaction is maintained under a strictly inert atmosphere.[4]
-
-
Palladium Source: The choice of palladium precursor can influence the extent of homocoupling.
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[4]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway.
-
Solution: Consider lowering the reaction temperature.[4]
-
Quantitative Comparison of Strategies to Minimize Homocoupling:
| Strategy | Key Parameter | Expected Outcome |
| Rigorous Degassing | Oxygen Concentration | Significantly reduced |
| Use of Pd(0) Source | Active Catalyst | Direct formation, less side reactions |
| Lower Temperature | Reaction Kinetics | May disfavor homocoupling pathway |
| Additives | Catalyst State | Maintain active Pd(0) state |
Issue 3: Hydrodehalogenation Side Reaction
Question: I am attempting a cross-coupling reaction with a halogenated furo[2,3-b]pyridine, but a major side product is the hydrodehalogenated starting material. What causes this and how can I prevent it?
Answer: Hydrodehalogenation, the reduction of the aryl halide, is a frequent side reaction. It is often caused by trace amounts of water or impurities in the reagents.[4]
Probable Causes & Solutions:
-
Presence of Moisture: Water can act as a proton source, leading to the reduction of the starting material.[4]
-
Solution: Ensure all solvents and reagents are scrupulously dried.
-
-
Impure Amine (in Buchwald-Hartwig reactions): Some amines may contain impurities that can act as hydrogen donors.[4]
-
Solution: Use high-purity amines.
-
-
Inappropriate Base: The choice of base can influence the rate of hydrodehalogenation.[4]
-
Solution: Screen different strong bases (e.g., NaOtBu, LHMDS, K₃PO₄) to identify one that minimizes this side reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the furo[2,3-b]pyridine core?
A1: There are two primary approaches for the synthesis of the furo[2,3-b]pyridine scaffold:
-
Construction of the furan ring onto a pre-existing pyridine structure. [5]
-
Construction of the pyridine ring onto a pre-existing furan structure. [5]
A common method involves the condensation of 2-chloro-3-cyanopyridine with a glycolate derivative.[6] Palladium-catalyzed methods have also been developed, such as the cross-coupling of 1-alkynes and o-iodoacetoxypyridines.[5] More recently, a Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes has been reported.[7]
Caption: Main synthetic approaches to the furo[2,3-b]pyridine core.
Q2: How can I monitor the progress of my reaction and identify side products?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable techniques for monitoring reaction progress and identifying the formation of side products. For structural elucidation of the final products and any isolated side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[1]
Q3: Are there any specific safety precautions I should take when working with these syntheses?
A3: Standard laboratory safety protocols should always be followed. Many of the reagents used, such as palladium catalysts and strong bases, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Bromo-furo[2,3-b]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried reaction vessel, add the bromo-furo[2,3-b]pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
- PubMed. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents.
- ResearchGate. (2025). Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJlbyMZ3e3otjewuqknuntYGrPIjJzcDc90dAgEeDq7xupIGnL6ydKZCNCLBBAxz2eMRZ0v2aVRsO1LTEVNicnAc3fDNEilmkfVtNQnaFrx9IAYN5fNdhfgHOOuMsu1BFayUB4rkUE2sjdbh6YlFIQujo9oZveVzG4Yh-LUTqzUh0XiOfwThjikFjJz94i7kLRWwhC7L4CbLW4O4GcaXDlHXLqTv1dGAFWpKvJFYEux8Hx2tlDPM=
- Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES.
- Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
- ResearchGate. (n.d.). Synthesis of 2,3‐substituted furo[2,3‐b]pyridine.
- MDPI. (n.d.). Synthesis and Reactions of Furo[2,3-b]pyrroles.
- PubMed. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives.
- ResearchGate. (2025). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- ACS Publications. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation.
- ACS Publications. (n.d.). Synthesis of furo[2,3-c]pyridine derivatives.
- Researcher.Life. (2011). Synthesis of Furo[2,3-b]pyridine.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- ResearchGate. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications.
- PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.
- National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Semantic Scholar. (1968). Synthesis of furo[2,3-c]pyridine derivatives.
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (2025). (PDF) Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. connectjournals.com [connectjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Bioactivity in Novel Nitrofuran Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel nitrofuran derivatives. This guide is designed to provide in-depth troubleshooting for a common challenge: unexpectedly low or inconsistent bioactivity in your experimental assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise when working with new nitrofuran compounds.
Q1: My novel nitrofuran derivative shows lower than expected antimicrobial/anticancer activity. Where should I start troubleshooting?
A1: Low bioactivity can stem from three primary areas: the compound itself, the experimental assay, or the biological target. A logical first step is to rule out issues with the compound's integrity and solubility. Ensure your compound is what you think it is and that it's actually in solution at the tested concentration.[1][2][3]
Q2: How can I be sure my compound is completely dissolved in my assay medium?
A2: Many organic compounds, including nitrofuran derivatives, can have poor aqueous solubility.[3][4] Simply adding a DMSO stock solution to an aqueous buffer doesn't guarantee dissolution. Visually inspecting for precipitate is a start, but for a more rigorous assessment, a kinetic solubility assay is recommended.[5][6][7][8]
Q3: Could my compound be degrading in the assay conditions?
A3: Yes, compound stability is a critical factor. The pH, temperature, and even light exposure during your experiment can lead to degradation.[9][10][11] A simple stability study under your specific assay conditions can help identify if this is the source of the problem.
Q4: I'm confident my compound is soluble and stable. What's the next troubleshooting step?
A4: The next step is to scrutinize your assay parameters. Factors like cell density, growth phase of the microorganisms, and even the type of microplate used can significantly impact results.[12][13][14] Additionally, high background noise in your assay can mask the true activity of your compound.[15][16][17][18][19]
Q5: My nitrofuran derivative is intended to be a prodrug activated by bacterial nitroreductases. How do I know if this activation is occurring?
A5: This is a key question for nitrofuran-based compounds. If the target organism lacks the necessary nitroreductase enzymes (like NfsA and NfsB in E. coli), or if these enzymes are mutated, the prodrug will not be activated to its cytotoxic form.[20] You may need to perform a nitroreductase activity assay to confirm the enzymatic capability of your target cells.[21][22][23][24][25]
In-Depth Troubleshooting Guides
Guide 1: Compound-Related Issues
Low bioactivity is often traced back to the physical and chemical properties of the compound itself. This guide provides a systematic approach to investigating and resolving these issues.
The most common reason for a promising compound to appear inactive is that it is not fully dissolved in the assay medium, leading to an actual test concentration that is much lower than the intended concentration.[2][3]
Troubleshooting Workflow for Compound Solubility
Caption: A workflow for diagnosing and addressing compound solubility issues.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of your nitrofuran derivative in your specific assay buffer.[5][6][7][8]
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Dispense the DMSO stock solution into a 96-well microplate.
-
Add your assay buffer to each well to achieve a range of final compound concentrations, ensuring the final DMSO concentration is consistent and compatible with your assay (typically ≤1%).
-
Mix thoroughly and incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours).
-
Measure turbidity using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
For a more quantitative measure, filter the contents of each well through a 0.22 µm filter to remove any precipitate.
-
Analyze the filtrate using HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
| Observation | Interpretation | Recommended Action |
| No visible precipitate and no increase in turbidity | Compound is likely soluble at the tested concentrations. | Proceed with bioassay, but remain mindful of potential solubility issues at higher concentrations. |
| Visible precipitate and/or increased turbidity | Compound has low kinetic solubility in the assay buffer. | Optimize the formulation by using co-solvents, adjusting the pH, or reducing the test concentration. |
| Inconsistent results between replicates | May indicate issues with stock solution preparation or mixing. | Ensure stock solutions are fully dissolved before use and that mixing in the assay plate is thorough. |
Nitrofuran derivatives can be susceptible to degradation under certain experimental conditions.
Experimental Protocol: Compound Stability Assessment
This protocol will help you determine if your compound is stable over the course of your experiment.[9][10][11]
-
Prepare a solution of your compound in your assay buffer at the highest concentration you plan to test.
-
Incubate the solution under the exact conditions of your bioassay (temperature, light, etc.) for the same duration.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze the aliquots by HPLC-UV or LC-MS to quantify the amount of the parent compound remaining.
-
A significant decrease in the concentration of the parent compound over time indicates instability.
| Degradation Profile | Possible Cause | Recommended Action |
| >10% degradation over the assay period | Compound is unstable under the current conditions. | Modify assay conditions (e.g., adjust pH, protect from light) or shorten the incubation time. |
| No significant degradation | Compound is stable under the assay conditions. | Proceed with troubleshooting other potential issues. |
Guide 2: Assay-Related Issues
Even with a soluble and stable compound, suboptimal assay conditions can lead to misleading results.
Key Parameters to Optimize:
-
Cell Density: The number of cells (e.g., bacteria) in your assay can influence the apparent activity of an antimicrobial. High cell densities can lead to a higher minimum inhibitory concentration (MIC).[12][13][14]
-
Growth Phase: Bacteria in the stationary phase of growth are often less susceptible to antibiotics than those in the exponential growth phase.[26] Ensure your inoculum is from a fresh, actively growing culture.
-
Incubation Time: For some compounds, a longer incubation time may be required to observe a biological effect. Conversely, for unstable compounds, a shorter incubation time may be necessary.
-
Media Composition: The components of your growth medium can sometimes interact with your test compound, reducing its effective concentration.
Troubleshooting Workflow for Assay Optimization
Caption: A workflow for optimizing cell-based assay conditions.
High background signals can obscure the true effect of your compound.
Common Causes and Solutions for High Background
| Possible Cause | Solution |
| Insufficient Blocking: Non-specific binding of antibodies or other reagents to the microplate wells. | Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent.[16][17] |
| Inadequate Washing: Residual unbound reagents remaining in the wells. | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[16] |
| Contaminated Reagents: Buffers or media contaminated with microorganisms or other interfering substances. | Use fresh, sterile reagents for each experiment.[16][19] |
| Compound Autofluorescence: The nitrofuran derivative itself may fluoresce at the same wavelength as the detection signal. | Run a control plate with the compound but without cells to measure its intrinsic fluorescence. If significant, consider a different detection method (e.g., luminescence or colorimetric). |
Guide 3: Target-Related Issues
For nitrofuran derivatives, which are often prodrugs, issues with the biological target are frequently related to the activation mechanism.
The antimicrobial and some anticancer effects of nitrofurans depend on their reduction by nitroreductase enzymes within the target cells.
Mechanism of Nitrofuran Activation and Resistance
Caption: A diagram illustrating the activation of nitrofurans in susceptible cells and the mechanism of resistance.
Experimental Protocol: Validating Nitroreductase Activity
This protocol provides a method to assess the nitroreductase activity in your target cells.[21][22][23][24][25]
-
Obtain a known nitroreductase substrate that produces a colorimetric or fluorescent signal upon reduction (e.g., a nitro-substituted fluorophore).
-
Lyse the target cells to prepare a cell-free extract.
-
Incubate the cell-free extract with the nitroreductase substrate and a suitable cofactor (e.g., NADH or NADPH).
-
Measure the signal (absorbance or fluorescence) over time using a plate reader.
-
An increase in signal indicates the presence of active nitroreductase enzymes.
-
Compare the activity of your test cells to a positive control (a strain known to express active nitroreductases) and a negative control (a strain with known deletions in the nfsA and nfsB genes).
| Result | Interpretation | Next Steps |
| High nitroreductase activity | The target cells have the necessary machinery to activate the nitrofuran prodrug. | If bioactivity is still low, revisit compound and assay-related issues. |
| Low or no nitroreductase activity | The target cells lack the ability to activate the prodrug, which is the likely cause of low bioactivity. | Consider testing your derivative in a different cell line or bacterial strain with known nitroreductase activity. |
By systematically working through these troubleshooting guides, you can effectively diagnose and resolve the underlying causes of low bioactivity in your novel nitrofuran derivatives, leading to more accurate and reliable experimental results.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Brown, E. D., & Wright, G. D. (2016). The Relative Contributions of Physical Structure and Cell Density to the Antibiotic Susceptibility of Bacteria in Biofilms. mBio, 7(3), e00592-16.
-
Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Retrieved from [Link]
- Udekwu, K. I., Parrish, N., Ankomah, P., Baquero, F., & Levin, B. R. (2009). Functional relationship between bacterial cell density and the efficacy of antibiotics. The Journal of antimicrobial chemotherapy, 63(3), 532–539.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Li, Y., et al. (2024). Role of Staphylococcus aureus's Buoyant Density in the Development of Biofilm Associated Antibiotic Susceptibility. Microorganisms, 12(4), 759.
-
ResearchGate. (n.d.). Example of the types of scientific error seen in broth microdilution testing (BMD) and agar dilution (AD). Retrieved from [Link]
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
- Sutton, J. M., et al. (2019). Evaluating the level of nitroreductase activity in clinical Klebsiella pneumoniae isolates to support strategies for nitro drug and prodrug development. International Journal of Antimicrobial Agents, 54(5), 634-639.
- Williams, E. M., et al. (2015). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Cell Chemical Biology, 22(8), 1086-1096.
- Grumann, D., et al. (2014). The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles. Frontiers in Microbiology, 5, 423.
- Crofts, T. S., et al. (2018). Discovery and characterization of a nitroreductase capable of conferring bacterial resistance to chloramphenicol. Journal of Biological Chemistry, 293(30), 11762-11771.
- National Academies of Sciences, Engineering, and Medicine. (2015). Technological Challenges in Antibiotic Discovery and Development.
- Baltekin, Ö., et al. (2017).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
AZoLifeSciences. (2021, February 2). How to Reduce Background Noise in IHC. Retrieved from [Link]
- Galkin, M. A., et al. (2023). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 16(5), 738.
-
ResearchGate. (n.d.). Guidelines for the interpretation of broth microdilution results for Nocardia species. Retrieved from [Link]
- Sutar, R. S., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmacy and Pharmaceutical Sciences, 17(3), 438-447.
- Hryniewicz, W., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1294.
- Brown-Elliott, B. A., et al. (2012). Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. Journal of Clinical Microbiology, 50(6), 1998-2002.
- May, R. L., et al. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. Molecules, 25(22), 5459.
- Ryan, A., et al. (2014). Nitroreductase from Salmonella typhimurium: characterization and catalytic activity. Organic & Biomolecular Chemistry, 12(35), 6899-6909.
- Wexler, H. M., & Halebian, S. (1990). Discordant results between the broth disk elution and broth microdilution susceptibility tests with Bacteroides fragilis group isolates. Journal of Clinical Microbiology, 28(10), 2263-2267.
-
Lab Hacks. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]
- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Le, T. K., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
- Lipinski, C. A. (2016). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Omega, 1(1), 119-126.
- International Journal of Pharmaceutical Sciences. (n.d.).
- CLSI. (2021). Manual Reading of Sensititre Broth Microdilution System Panels Improves Accuracy of Susceptibility Reporting for Polymyxin Antibiotics.
- Doern, G. V. (2014). Optimizing Antimicrobial Susceptibility Test Reporting. Journal of Clinical Microbiology, 52(9), 3152-3157.
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
PubChem. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]
- Le, T. K., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. asianpubs.org [asianpubs.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. fda.gov [fda.gov]
- 12. The Relative Contributions of Physical Structure and Cell Density to the Antibiotic Susceptibility of Bacteria in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional relationship between bacterial cell density and the efficacy of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sinobiological.com [sinobiological.com]
- 16. arp1.com [arp1.com]
- 17. How to deal with high background in ELISA | Abcam [abcam.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 20. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating the level of nitroreductase activity in clinical Klebsiella pneumoniae isolates to support strategies for nitro drug and prodrug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and characterization of a nitroreductase capable of conferring bacterial resistance to chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Nitroreductase from Salmonella typhimurium: characterization and catalytic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Frontiers | The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles [frontiersin.org]
How to resolve solubility issues with Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Welcome to the technical support guide for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (CAS 1083196-30-8).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate and resolve the solubility challenges associated with this heterocyclic compound. Given its complex structure, featuring a nitroaromatic system and a pyridine ring, achieving desired concentrations in aqueous media for biological assays can be a significant hurdle.[4][5][6]
This guide provides a structured approach, from initial troubleshooting with frequently asked questions to in-depth protocols for solubility enhancement.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My compound won't dissolve in my aqueous buffer. What is the first solvent I should try?
A: For highly polar, poorly soluble compounds like this, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds used in drug discovery. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO first. This stock can then be serially diluted into your aqueous assay buffer. Critical Note: Always ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?
A: This is a common issue known as "antisolvent precipitation." While the compound is soluble in the DMSO stock, the abrupt change in solvent polarity upon dilution into an aqueous buffer causes it to crash out of solution.
-
Immediate Action: Try diluting your stock solution into the buffer more slowly and with vigorous vortexing. You can also slightly warm the buffer (if your experimental components are stable at higher temperatures) to increase solubility temporarily.
-
Next Step: If precipitation persists, you will likely need to employ a co-solvent system. Refer to the Troubleshooting Guide for Co-Solvent Systems below.
Q3: Can I use sonication or heating to help dissolve the compound?
A: Yes, both are viable initial strategies.
-
Sonication: Using an ultrasonic bath can help break apart compound aggregates and increase the rate of dissolution.[7]
-
Heating: Gently warming the solvent (e.g., to 37-50°C) can increase the kinetic solubility. However, be cautious. Prolonged heating can lead to compound degradation, especially with complex nitroaromatic structures. Always perform a stability check (e.g., via HPLC or LC-MS) if you use heat.
Q4: Will adjusting the pH of my buffer help?
A: It might. The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH. Protonation increases the polarity of a molecule, which can enhance its solubility in aqueous solutions.[8][9][10]
-
Acidic pH: Decreasing the pH (e.g., to pH 5-6) may increase solubility.
-
Basic pH: It is less likely that a basic pH will help, as there are no obvious acidic protons on the molecule that would be deprotonated to form a more soluble salt.
Always verify that a pH shift does not negatively impact your assay or the stability of the compound.
Part 2: In-Depth Troubleshooting Guides & Protocols
If the initial troubleshooting steps are insufficient, a more systematic approach is required.
Guide 1: Optimizing Solvent and Co-Solvent Systems
The principle of co-solvency involves using a water-miscible organic solvent to reduce the polarity of the aqueous medium, thereby increasing the solubility of a nonpolar solute.[11][12][13][14]
Rationale: The furo[2,3-b]pyridine core is largely hydrophobic. A co-solvent acts as a bridge between the water and the compound, preventing precipitation.[12] Common co-solvents in pharmaceutical research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12][15]
Workflow for Co-Solvent Selection:
Caption: Decision workflow for implementing a co-solvent system.
Experimental Protocol: Preparing a 100 µM Working Solution with a Co-Solvent
-
Prepare Co-Solvent Buffer: Create a 10% (v/v) solution of ethanol in your desired aqueous buffer. For example, add 1 mL of absolute ethanol to 9 mL of phosphate-buffered saline (PBS). Mix thoroughly.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM.
-
Intermediate Dilution: Perform an intermediate dilution of the DMSO stock. For example, dilute 5 µL of the 20 mM stock into 95 µL of 100% DMSO to get a 1 mM solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate DMSO stock to 990 µL of the 10% ethanol/PBS buffer from Step 1. Vortex immediately and thoroughly.
-
Inspect: Visually inspect the solution for any signs of precipitation (Tyndall effect, visible particles) against a dark background.
-
Validation (Recommended): Centrifuge the final solution at high speed (e.g., 14,000 rpm for 10 minutes). Measure the absorbance or use HPLC to check the concentration of the supernatant to confirm the amount of compound that remains in solution.
Guide 2: Leveraging pH for Solubility Enhancement
Rationale: The basic nitrogen atom on the pyridine ring is a handle for solubility modification. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the pyridine nitrogen, the protonated (and more soluble) form will dominate.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.
-
Add Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure enough solid is added so that some remains undissolved.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy (if a standard curve is available).
-
Analyze: Plot the measured solubility against the buffer pH to determine the optimal pH range for your experiments.
Part 3: Data Summary & Advanced Techniques
Solubility Data Table
The following table summarizes the expected solubility behavior based on the compound's structure and general principles for similar molecules. Note: These are qualitative estimates and should be experimentally verified.
| Solvent/System | Expected Solubility | Rationale & Comments |
| Water / PBS (pH 7.4) | Very Poor | The molecule is largely nonpolar and lacks easily ionizable groups at neutral pH. |
| DMSO | High | Aprotic, polar solvent effective for a wide range of organic molecules. |
| DMF | High | Similar to DMSO; a good alternative if DMSO interferes with the assay. |
| Ethanol | Moderate | Can dissolve the compound but may require larger volumes.[15] |
| Methanol | Moderate | Similar to ethanol. |
| Aqueous Buffer (pH < 6) | Low to Moderate | Protonation of the pyridine nitrogen should increase aqueous solubility.[9][10] |
| Buffer + 10% DMSO | Low | May not be sufficient to maintain solubility for most stock concentrations. |
| Buffer + 10% Ethanol | Low to Moderate | A common co-solvent system that can improve solubility. |
Advanced Solubility Enhancement Techniques
If the methods above fail to achieve the desired concentration, more advanced formulation strategies may be necessary, particularly for in vivo studies. These techniques often require specialized equipment and expertise.
-
Solid Dispersions: The drug can be dispersed in a polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[16] Techniques like spray drying or hot-melt extrusion are used.[16]
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which dramatically increases the surface area and dissolution velocity.[7][17] This can be achieved through media milling or high-pressure homogenization.[16][17]
-
Inclusion Complexes: Using host molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can encapsulate the drug molecule, thereby increasing its apparent solubility in water.[11][17]
Workflow for Advanced Formulation Decisions:
Caption: Decision guide for selecting advanced solubility enhancement methods.
References
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Cosolvent. (n.d.). Wikipedia.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.
- This compound, min 97%, 100 mg. (n.d.). gfschemicals.com.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). linkedin.com.
- This compound | 1083196-30-8. (n.d.). ChemicalBook.
- methyl 5-nitrofuro[2,3-b]pyridine-2-carboxyl
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.).
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
- CAS: 1083196-30-8 Name: methyl 5-nitrofuro[2,3-b]pyridine-2-carboxyl
- Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange.
- Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.).
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed.
- Does anyone know how pH affects solubility??. (2021). Reddit.
- Pyridine. (n.d.). NCBI Bookshelf.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- methyl 5-nitrofuro[2,3-b]pyridine-2-carboxyl
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxyl
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1083196-30-8 [amp.chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate under experimental conditions
Welcome to the technical support center for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. This document will cover critical aspects of experimental design, address common challenges, and provide solutions to ensure the integrity and accuracy of your stability studies.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound containing a nitro group.[1][2] The presence of the electron-withdrawing nitro group and the fused furan-pyridine ring system suggests that the molecule may be susceptible to specific degradation pathways.[3] A thorough understanding of its stability is crucial for its development as a potential therapeutic agent. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the stability testing of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Given its chemical structure, the primary degradation pathways to investigate are:
-
Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis.
-
Reduction of the Nitro Group: Nitroaromatic compounds can be reduced to amino derivatives under certain conditions.[6]
-
Photodegradation: The conjugated system and the presence of a nitro group can make the molecule susceptible to degradation upon exposure to light.[5]
-
Oxidation: While the nitro group makes the aromatic system electron-deficient and less prone to oxidation, other parts of the molecule could be susceptible.[7]
Q2: What are the recommended storage conditions for this compound?
A2: Based on the stability of similar nitroaromatic compounds, it is recommended to store this compound in a cool, dry, and dark place.[8] Protection from light is particularly important to prevent photodegradation. Inert atmosphere storage (e.g., under argon or nitrogen) can also be considered to minimize oxidative degradation.
Q3: What analytical techniques are most suitable for stability-indicating methods for this compound?
A3: A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. For this compound, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable technique for stability studies.[9] A reversed-phase C18 column is a good starting point. The method must be validated to ensure it can separate the parent compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification and characterization of degradation products.[9][10]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Rapid or Complete Degradation Under Forced Hydrolysis Conditions
-
Symptom: Upon subjecting the compound to acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) conditions, you observe a very rapid or complete loss of the parent peak in your HPLC chromatogram, even at early time points.
-
Potential Cause: The ester linkage in this compound is highly labile under the tested conditions.
-
Solution:
-
Reduce the Strength of the Acid/Base: Start with milder conditions, such as 0.01 N HCl or 0.01 N NaOH.
-
Lower the Temperature: Perform the hydrolysis at a lower temperature (e.g., room temperature or 40°C) instead of elevated temperatures.
-
Monitor at Earlier Time Points: Take samples at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation kinetics.
-
Issue 2: No Degradation Observed Under Oxidative Stress
-
Symptom: After treating the compound with hydrogen peroxide (e.g., 3% H2O2), you see no significant degradation of the parent compound.
-
Potential Cause: The electron-withdrawing nitro group can make the aromatic ring resistant to oxidation.[3]
-
Solution:
-
Increase the Concentration of the Oxidizing Agent: Try a higher concentration of hydrogen peroxide (e.g., 10% or 30%).
-
Increase the Temperature: Gently heat the reaction mixture (e.g., to 40-50°C) to accelerate the reaction. Be cautious as this can also lead to other degradation pathways.
-
Use a Different Oxidizing Agent: Consider using a stronger oxidizing agent, but be aware that this may not represent a physiologically relevant degradation pathway.
-
Issue 3: Poor Peak Shape or Tailing in HPLC Analysis
-
Symptom: The peak for this compound or its degradation products in the HPLC chromatogram is broad or shows significant tailing.
-
Potential Cause:
-
Interaction of the compound with active sites on the silica-based column material.
-
Inappropriate mobile phase pH.
-
Column overload.
-
-
Solution:
-
Modify the Mobile Phase:
-
Adjust pH: Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase to suppress the ionization of any basic functional groups and silanols on the column.
-
Change Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol).
-
-
Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a phenyl column) that may offer alternative selectivity.[11]
-
Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.[12]
-
Issue 4: Inconsistent Results in Photostability Studies
-
Symptom: You observe highly variable degradation rates in replicate photostability experiments.
-
Potential Cause:
-
Inconsistent light exposure due to sample positioning or light source fluctuations.
-
Shadowing effects from the sample container.
-
Temperature fluctuations within the photostability chamber.
-
-
Solution:
-
Standardize Sample Placement: Ensure all samples are placed at the same distance from the light source and in a consistent orientation.
-
Use Appropriate Containers: Use quartz cells or other UV-transparent containers to minimize shadowing and ensure uniform light exposure.
-
Monitor and Control Temperature: Use a photostability chamber with good temperature control to minimize thermal degradation.
-
Include a Dark Control: Always run a parallel experiment with a sample protected from light to differentiate between photolytic and thermal degradation.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound, in accordance with ICH guidelines.[13][14]
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A control sample should be protected from light.
-
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Data Presentation
Summarize the results in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 24 h | 60°C | 25.8% | 3 |
| 3% H₂O₂ | 24 h | RT | 8.5% | 1 |
| Thermal | 48 h | 80°C | 5.1% | 1 |
| Photolytic | - | - | 12.7% | 2 |
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Williams, R. E., & Rathbone, D. A. (2002). Bacterial pathways for degradation of nitroaromatics. Biochemical Society Transactions, 30(4), 695-697. [Link]
-
Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. Biodegradation, 6(2), 165-174. [Link]
-
Alsante, K. M., et al. (2014). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]
-
Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Nishino, S. F., & Spain, J. C. (2006). Degradation pathways for nitrobenzene. ResearchGate. [Link]
-
Klick, S., et al. (2018). A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science and Technology, 7(5). [Link]
-
ICH. (2005). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Al-Majdoub, Z. M., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(23), 8206. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]
-
Getova, V., et al. (2022). Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. Folia Medica, 64(2), 273-283. [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1083196-30-8 [amp.chemicalbook.com]
- 3. journals.asm.org [journals.asm.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hplc.eu [hplc.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals focused on the synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the scale-up of this important heterocyclic compound. The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This guide is designed to provide both foundational knowledge and advanced insights to ensure the successful and efficient synthesis of its nitro-substituted derivative.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers grounded in established chemical principles.
Q1: What are the primary synthetic routes to the furo[2,3-b]pyridine core?
A1: The construction of the furo[2,3-b]pyridine scaffold can be achieved through several strategies.[1] The most prevalent methods include:
-
Annulation of a furan ring onto a functionalized pyridine: This is a widely used approach.
-
Palladium-catalyzed cyclization: Recent developments have shown the efficacy of Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes.[3][4][5][6]
-
Intramolecular cyclization of 2-alkynyl-3-hydroxypyridines: This method, often mediated by a base, proceeds via a 5-exo-dig cyclization and is a common and effective route.[1]
Q2: What are the key challenges in scaling up the nitration step?
A2: Scaling up nitration reactions presents several challenges:[7]
-
Exothermic nature: Nitration is typically highly exothermic, posing a risk of thermal runaway.[7][8]
-
Regioselectivity: Controlling the position of nitration can be difficult, leading to undesired isomers.
-
Over-nitration: The formation of di- or poly-nitro compounds is a common side reaction.[9]
-
Safety: The use of strong acids like nitric and sulfuric acid requires careful handling and control of reaction conditions.[8]
Q3: How can I improve the yield and purity of the final product?
A3: Optimizing reaction conditions is crucial. Key parameters to consider include:
-
Solvent selection: The choice of solvent can significantly impact reaction rates and selectivity.[10]
-
Temperature control: Precise temperature management is critical, especially during the exothermic nitration step.
-
Purification method: Column chromatography is often necessary to isolate the desired product from byproducts and unreacted starting materials.
Q4: Are there any specific safety precautions I should take?
A4: Yes, safety is paramount.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When working with strong acids, have an appropriate quenching agent and spill kit readily available.
-
For scale-up, consider performing a reaction calorimetry study to understand the thermal hazards.
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction conditions (temperature, time, stoichiometry). | 1. Monitor the reaction progress using TLC or LC-MS. 2. Ensure the stability of reagents and intermediates under the reaction conditions. 3. Systematically optimize reaction parameters. Start with literature-reported conditions and adjust as needed. |
| Formation of Multiple Byproducts | 1. Lack of regioselectivity in the nitration step. 2. Over-nitration. 3. Side reactions due to incorrect temperature or reagent addition. | 1. Adjust the nitrating agent and reaction temperature to improve selectivity. 2. Use a milder nitrating agent or control the stoichiometry carefully. 3. Ensure slow and controlled addition of reagents, especially the nitrating agent, while maintaining the optimal temperature. |
| Difficulty in Product Purification | 1. Co-elution of product and impurities during chromatography. 2. Product instability on the stationary phase. 3. Tar formation. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. If the product is unstable, consider alternative purification methods like recrystallization or precipitation. 3. Ensure the reaction is clean and minimize the formation of polymeric byproducts by controlling the temperature and reaction time. |
| Inconsistent Yields on Scale-up | 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots". 3. Mass transfer limitations in heterogeneous reaction mixtures. | 1. Use a reactor with a high surface area-to-volume ratio or consider continuous flow chemistry for better thermal management.[8][11] 2. Ensure efficient stirring and agitation. 3. If the reaction is biphasic, consider using a phase-transfer catalyst or a co-solvent to improve homogeneity.[9] |
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Introduction: The Imperative of Unambiguous Structural Verification
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently explored in medicinal chemistry and materials science due to its significant biological activities, including potential applications as kinase inhibitors.[1] The introduction of specific substituents, such as a nitro group, can dramatically modulate a molecule's electronic properties and biological function. Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (CAS 1083196-30-8) is one such derivative where precise structural integrity is paramount.[2][3]
Context: A Plausible Synthetic Route and Potential Isomeric Impurities
To appreciate the challenges in structural confirmation, one must first consider the synthetic pathway. A common strategy for constructing the furo[2,3-b]pyridine core involves the annulation of a furan ring onto a functionalized pyridine precursor. A plausible synthesis for our target molecule could involve the reaction of a substituted 2-hydroxypyridine with an appropriate glycolate derivative, followed by nitration.
The critical step, nitration of the furo[2,3-b]pyridine core, presents the primary analytical challenge. Depending on the reaction conditions and the directing effects of the existing ester group, nitration could potentially occur at other positions on the pyridine ring, leading to isomers that may be difficult to separate chromatographically. Therefore, our analytical workflow must be designed to definitively distinguish the desired 5-nitro isomer from other possibilities.
Primary Analytical Workflow for Structural Elucidation
A robust confirmation relies on a synergistic combination of mass spectrometry and spectroscopic techniques. No single method provides the complete picture, but together they form a self-validating analytical package.
Mass Spectrometry (MS): Confirming the Elemental Formula
The first step in analyzing any newly synthesized compound is to confirm that it has the correct molecular weight and elemental composition.
-
Expertise & Rationale: Low-resolution mass spectrometry can confirm the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using ESI-Q-TOF instrumentation, is the gold standard.[4][5] It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical first-pass filter; if the formula is incorrect, no further analysis is necessary. For this compound, the expected formula is C₉H₆N₂O₅.[2]
-
Trustworthiness: An accurate mass measurement that matches the theoretical mass for C₉H₆N₂O₅ provides strong evidence against the presence of impurities with different elemental compositions and validates the compound's elemental makeup.
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an ESI-Q-TOF mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical value calculated for C₉H₇N₂O₅⁺. The mass error should be less than 5 ppm.
| Parameter | Expected Value |
| Molecular Formula | C₉H₆N₂O₅ |
| Molecular Weight | 222.16 g/mol [2] |
| Theoretical [M+H]⁺ | 223.0350 |
| Acceptable Mass Error | < 5 ppm |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing another layer of confirmation.
-
Expertise & Rationale: The IR spectrum will provide clear evidence for the critical nitro (NO₂) and ester (C=O) functionalities. The presence of these bands, along with absorptions characteristic of the aromatic rings, corroborates the gross structure.[6] The absence of a broad O-H stretch, for example, would also confirm the successful formation of the ester from a carboxylic acid precursor.
-
Trustworthiness: The data is self-validating when compared against established correlation tables for functional group frequencies. The presence of strong, characteristic absorptions in the expected regions provides high confidence.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Nitro (Ar-NO₂) | Asymmetric Stretch | ~1550 - 1500 cm⁻¹ | Strong absorption, highly characteristic of aromatic nitro compounds.[6][7] |
| Nitro (Ar-NO₂) | Symmetric Stretch | ~1350 - 1315 cm⁻¹ | Strong absorption, confirms the nitro group.[6][7] |
| Ester (C=O) | Stretch | ~1730 - 1715 cm⁻¹ | Strong absorption, characteristic of an α,β-unsaturated ester conjugated with the furan ring. |
| Aromatic C=C/C=N | Stretch | ~1600 - 1450 cm⁻¹ | Multiple bands of variable intensity, confirming the heterocyclic aromatic core. |
| Aromatic C-H | Stretch | ~3100 - 3000 cm⁻¹ | Typically weaker absorptions found just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[6] |
| Ester C-O | Stretch | ~1300 - 1100 cm⁻¹ | Strong bands associated with the ester linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof of Connectivity
NMR is the most powerful tool for elucidating the precise atomic connectivity and regiochemistry of the molecule. A full suite of 1D and 2D NMR experiments is required for unambiguous confirmation.
-
Expertise & Rationale:
-
¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons). For our target, we expect to see distinct signals for the two protons on the pyridine ring, one on the furan ring, and the methyl ester protons. The key is that the chemical shifts and coupling constants will be highly sensitive to the position of the electron-withdrawing nitro group.
-
¹³C NMR: Shows the number of unique carbon environments. The carbon attached to the nitro group (C-5) will be significantly shifted.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing definitive proof.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the most crucial experiment. It shows correlations between protons and carbons over two or three bonds. These long-range correlations are the final pieces of the puzzle, allowing us to connect fragments and confirm the position of non-protonated carbons and substituents like the nitro group.
-
-
-
Trustworthiness: The combination of these NMR experiments creates a self-validating system. For instance, an HMBC correlation from a specific proton to a specific carbon provides irrefutable evidence of their proximity within the molecule, allowing for the unambiguous assignment of the 5-nitro position. This approach eliminates the ambiguity that could arise from relying solely on 1D NMR chemical shift predictions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations for Structural Proof |
| H3 | ~7.5 - 7.8 | ~110 - 115 | H3 → C2 (ester carbonyl), C4a, C7a |
| H6 | ~9.0 - 9.3 | ~145 - 150 | H6 → C4, C5, C7a |
| H7 | ~8.5 - 8.8 | ~130 - 135 | H7 → C5, C6 |
| -OCH₃ | ~3.9 - 4.1 | ~52 - 55 | -OCH₃ → C2 (ester carbonyl) |
| C2 (C=O) | - | ~158 - 162 | - |
| C4 | - | ~140 - 145 (NO₂-bearing C) | H6 → C4, H3 → C4a |
| C5 | - | ~148 - 152 | H6 → C5, H7 → C5 |
| C7a | - | ~150 - 155 | H6 → C7a, H3 → C7a |
The Unambiguous Proof: The definitive confirmation of the 5-nitro isomer comes from observing an HMBC correlation from the proton at C6 (H6) to the carbon bearing the nitro group (C5). Simultaneously, a correlation from H7 to C5 would also be expected. The absence of a NOESY correlation or a very small coupling constant between H6 and H7 would further support their meta relationship.
Visualizing the Analytical Workflow and Key Data
A logical workflow ensures all necessary data is collected and integrated for a final, confident structural assignment.
Caption: Overall workflow for structural confirmation.
Caption: Key HMBC correlations confirming the 5-nitro position.
Alternative and Complementary Techniques: A Comparative Overview
While the MS/IR/NMR workflow is robust, other techniques can provide complementary or, in some cases, superior evidence.
| Technique | Pros | Cons | When to Use |
| Single-Crystal X-Ray Diffraction | - Provides an unambiguous 3D structure in the solid state.[8]- The absolute "gold standard" for structural proof. | - Requires a high-quality single crystal, which can be difficult or impossible to grow.- The solid-state conformation may differ from the solution-state. | As the ultimate arbiter when NMR data is ambiguous, or when solid-state packing information is required. |
| Elemental Analysis | - Provides the percentage composition of C, H, and N.- A classic method to corroborate the molecular formula. | - Requires a highly pure sample (>99.5%).- Less precise than HRMS and does not provide structural information. | As a complementary technique to HRMS to confirm sample purity and elemental composition, often required for publication in chemical journals. |
Conclusion
The structural confirmation of this compound is not merely a procedural step but a foundational requirement for its meaningful application in research. A superficial analysis based on a single technique is insufficient and carries a significant risk of misidentification. The recommended workflow—beginning with High-Resolution Mass Spectrometry to confirm the elemental formula, followed by Infrared Spectroscopy to identify key functional groups, and culminating in a comprehensive suite of 1D and 2D NMR experiments—provides a self-validating and irrefutable confirmation of the molecule's connectivity and regiochemistry. The HMBC experiment, in particular, serves as the definitive tool to unambiguously locate the nitro group at the C-5 position. By adhering to this rigorous, multi-faceted approach, researchers can proceed with the utmost confidence in their materials, ensuring the integrity and reproducibility of their scientific findings.
References
- [Anonymous]. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. NIH.
- Patel, et al. (n.d.). Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ResearchGate.
- [Anonymous]. (2008). Tetrahedron Letters. ElectronicsAndBooks.
- [Anonymous]. (n.d.). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate.
- [Anonymous]. (n.d.). methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. [Supplier].
- [Anonymous]. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
- [Anonymous]. (n.d.). 5-Nitro-2-furancarboxylic acid methyl ester. NIST WebBook.
- Maccari, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
- Kuo, S. C., et al. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. PubMed.
- [Anonymous]. (n.d.). This compound | 1083196-30-8. ChemicalBook.
- [Anonymous]. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate.
- [Anonymous]. (n.d.). Table of Characteristic IR Absorptions. [Educational Resource].
- Maccari, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
- [Anonymous]. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.
- [Anonymous]. (2019). The crystal structure of 3-carboxy-5-methylpyridin-1-ium-2-carboxylate, C8H7NO4. [Journal Article].
- [Anonymous]. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate.
- [Anonymous]. (n.d.). N1-Methyl-2-pyridone-5-carboxamide. PubChem.
- [Anonymous]. (n.d.). 5-Nitrofuran-2-carboxylic acid. NIST WebBook.
- [Anonymous]. (n.d.). METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum. ChemicalBook.
- [Anonymous]. (2015). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line).... ResearchGate.
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 1083196-30-8 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative study of furo[2,3-b]pyridine and thieno[2,3-b]pyridine derivatives
An In-Depth Comparative Guide to Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Derivatives for Drug Discovery Professionals
Introduction: The Strategic Value of Bioisosterism in Privileged Scaffolds
In the landscape of medicinal chemistry, the furo[2,3-b]pyridine and thieno[2,3-b]pyridine cores represent "privileged scaffolds"—molecular frameworks that can bind to a variety of biological targets with high affinity. Their significance is amplified by their bioisosteric relationship, where the furan oxygen of the furo[2,3-b]pyridine is replaced by a sulfur atom to form the thieno[2,3-b]pyridine. This seemingly subtle substitution of one chalcogen for another is a powerful tool in drug design, enabling the modulation of physicochemical properties, pharmacokinetics, and target interactions without drastically altering the core geometry.[1][2]
The principle of bioisosteric replacement allows chemists to fine-tune a lead compound to enhance efficacy, improve safety profiles, or overcome challenges like poor solubility or metabolic instability.[2][3] Thiophene is a well-established bioisostere for benzene, furan, and pyridine, making the comparative study of these two scaffolds a compelling exercise in rational drug design.[2][4][5] This guide provides a detailed comparison of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform and empower researchers in the field.
Part 1: A Comparative Analysis of Synthetic Strategies
The accessibility of a scaffold is paramount for its exploration in drug discovery. Both furo[2,3-b]pyridine and thieno[2,3-b]pyridine benefit from robust synthetic routes, though the choice of strategy is dictated by the desired substitution patterns and the nature of the starting materials.
Synthesis of Furo[2,3-b]pyridines: A prevalent and efficient method for constructing the furo[2,3-b]pyridine core is the base-mediated intramolecular 5-exo-dig cyclization of 2-alkynyl-3-hydroxypyridines. This strategy is favored for its high atom economy and often proceeds under mild conditions, making it suitable for complex molecule synthesis.[6]
Synthesis of Thieno[2,3-b]pyridines: The synthesis of the thieno[2,3-b]pyridine scaffold is arguably more versatile, with several established methods. The Gewald reaction is a cornerstone, involving the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur. Another powerful approach is the Thorpe-Ziegler cyclization of 2-mercaptonicotinonitrile derivatives.[7][8] These multi-component reactions allow for the rapid assembly of diverse libraries from simple starting materials.[9][10][11]
Experimental Protocol 1: Base-Mediated Intramolecular Cyclization of a Furo[2,3-b]pyridine Derivative
This protocol describes a general procedure for the synthesis of a furo[2,3-b]pyridine scaffold, adapted from established methodologies.[6] The rationale behind using a base like potassium carbonate is to deprotonate the hydroxyl group, creating a nucleophilic alkoxide that readily attacks the alkyne in an intramolecular fashion to form the furan ring.
-
Preparation: In a round-bottom flask, dissolve the 2-alkynyl-3-hydroxypyridine starting material (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Reaction: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Incubation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) to facilitate the cyclization.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Experimental Protocol 2: Multi-Step Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol outlines a representative synthesis adapted from methods used to create 3-amino-2-carboxamido-thieno[2,3-b]pyridines, which often show potent biological activity.[9][10] This multi-step approach allows for the introduction of key functional groups required for activity.
-
Step 1: Synthesis of Pyridinethione: React a substituted 2-chloronicotinonitrile with sodium hydrosulfide (NaSH) in a solvent like ethanol to yield the corresponding 2-mercaptonicotinonitrile (pyridinethione).
-
Step 2: S-Alkylation: Alkylate the pyridinethione from Step 1 with a suitable α-halo-amide (e.g., 2-chloro-N-phenylacetamide) in the presence of a base like potassium carbonate in a solvent such as DMF. This step attaches the side chain that will form part of the thiophene ring.
-
Step 3: Thorpe-Ziegler Cyclization: Induce intramolecular cyclization of the S-alkylated intermediate by treating it with a base, such as sodium ethoxide in ethanol. This base-catalyzed reaction forms the 3-aminothieno[2,3-b]pyridine core.
-
Work-up and Purification: After each step, a standard aqueous work-up followed by extraction and purification via recrystallization or column chromatography is necessary to isolate the desired intermediate or final product.
Diagram: Comparative Synthetic Workflows
Caption: Simplified signaling pathways targeted by Furo- and Thieno[2,3-b]pyridine derivatives in cancer.
Part 4: Standardized Protocols for Biological Evaluation
To ensure data is comparable and reproducible, standardized biological assays are essential. The following protocols are foundational for evaluating the anticancer potential of new chemical entities based on these scaffolds.
Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity. It is widely used for initial screening of anticancer compounds. [12]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (furo- or thieno-derivatives) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Protocol 4: TDP1 Inhibition Assay (Fluorescence-Based)
This protocol is specific for evaluating compounds intended to inhibit the DNA repair enzyme TDP1, a key target for some thieno[2,3-b]pyridine derivatives. [9]
-
Reagents: Prepare a reaction buffer, recombinant human TDP1 enzyme, and a fluorogenic TDP1 substrate (a short DNA oligonucleotide with a 3'-tyrosine linked to a fluorophore and a quencher).
-
Assay Preparation: In a 96-well black plate, add the reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a known TDP1 inhibitor as a positive control and a vehicle (DMSO) as a negative control.
-
Enzyme Addition: Add the TDP1 enzyme to all wells except for a "no enzyme" control. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the tyrosyl-DNA bond by TDP1 separates the fluorophore from the quencher, resulting in a signal increase.
-
Analysis: Determine the initial reaction rates (slopes of the fluorescence vs. time curves). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
Conclusion and Future Outlook
The furo[2,3-b]pyridine and thieno[2,3-b]pyridine scaffolds are both exceptionally valuable frameworks in medicinal chemistry. This comparative guide highlights their distinct yet complementary profiles:
-
Furo[2,3-b]pyridines are often more polar and have emerged as potent kinase inhibitors, making them highly attractive for targeted cancer therapy.
-
Thieno[2,3-b]pyridines , while generally more lipophilic and sometimes facing solubility challenges, offer a broader documented range of pharmacological activities and unique mechanisms of action, such as the inhibition of DNA repair pathways, opening avenues for combination therapies.
The choice between these bioisosteres is not a matter of superiority but of strategic design. A researcher may start with a furo[2,3-b]pyridine hit and develop a thieno[2,3-b]pyridine analog to improve membrane permeability, or conversely, replace a thiophene with a furan to reduce metabolic liabilities associated with sulfur oxidation.
Future research should focus on the direct, side-by-side comparison of carefully matched pairs of furo- and thieno-derivatives in a full suite of ADME-Tox and efficacy studies. This will provide a clearer understanding of the subtle rules governing this bioisosteric relationship and will undoubtedly unlock new therapeutic opportunities across a wide spectrum of diseases.
References
- Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs. Benchchem.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Deriv
- Furo[2,3-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
- Furo[2,3-b]pyridine Scaffold: A Computational and Experimental Comparison for Drug Discovery. Benchchem.
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thienop[9][10]yridine scaffold. ResearchGate.
- Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
- Novel synthesis of thieno[2,3-b]pyridine and substituted 2-thienylthiourea derivatives as antibiotic agents. Semantic Scholar.
- ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
- Bioisosterism in Medicinal Chemistry.
- Biologically active thieno[2,3-b]pyridines.
- Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine deriv
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- Thieno(2,3-b)pyridine | C7H5NS | CID 289928. PubChem.
- Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Furo[2,3-b]pyridine | C7H5NO | CID 12421098. PubChem.
- Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism.
- Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework
- Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide. Benchchem.
- Thienopyridines: Synthesis, Properties, and Biological Activity.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Furans, thiophenes and related heterocycles in drug discovery. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide: Evaluating the Antimicrobial Potential of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate Against Clinically Relevant Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities with antibacterial activity. Fused heterocyclic ring systems, particularly those incorporating furan and pyridine moieties, have garnered significant interest due to their diverse pharmacological activities.[1][2] The compound, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, represents a promising candidate for investigation. Its structure combines the furo[2,3-b]pyridine scaffold, known for potential antimicrobial properties, with a nitro group, a key pharmacophore in the nitrofuran class of antibiotics.[1][3][4]
This guide provides a comprehensive framework for the systematic benchmarking of this compound against a panel of established antibiotics. We will delineate the scientific rationale for this investigation, provide detailed experimental protocols grounded in internationally recognized standards, and present a hypothetical data analysis to illustrate the evaluation process. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial therapies.
Scientific Rationale and a Plausible Mechanism of Action
The chemical architecture of this compound suggests a potential dual mechanism of action. The furo[2,3-b]pyridine core is a recognized scaffold in medicinal chemistry with demonstrated biological activity.[1] The introduction of a nitro group at the 5-position is particularly noteworthy. Nitroaromatic compounds are a well-established class of antimicrobials, with nitrofurantoin being a prominent example used in the treatment of urinary tract infections.[3][4][5]
The antimicrobial activity of nitrofurans is contingent on the enzymatic reduction of the nitro group within the bacterial cell, a process catalyzed by bacterial nitroreductases.[4][6] This reduction generates highly reactive electrophilic intermediates that can non-specifically attack a multitude of cellular components.[6][7] These reactive species can damage bacterial DNA, ribosomes, and enzymes involved in crucial metabolic pathways, leading to a bactericidal effect.[4][6] This multi-targeted approach is advantageous as it may lower the propensity for the development of bacterial resistance.[4]
Based on this established mechanism for nitrofurans, we hypothesize that this compound acts as a prodrug that is similarly activated by bacterial nitroreductases.
Caption: Experimental workflow for antimicrobial profiling.
Selection of Comparator Antibiotics and Bacterial Strains
The choice of comparator antibiotics should encompass different classes with varied mechanisms of action to provide a broad context for the activity of the novel compound. A representative panel would include:
-
Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV.
-
Amoxicillin (β-lactam): Inhibits cell wall synthesis.
-
Tetracycline (Tetracycline): Inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Nitrofurantoin (Nitrofuran): As a structural and mechanistic analogue. [3][4] The panel of bacterial strains should include Gram-positive and Gram-negative organisms of clinical significance, including representatives from the ESKAPE pathogens. Recommended strains include:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (ATCC 700603)
Detailed Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards for antimicrobial susceptibility testing. [8][9][10][11][12]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13][14]The broth microdilution method is a widely accepted and standardized technique for determining MIC values. [13][14] Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) [15]* Bacterial inoculum standardized to 0.5 McFarland, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. [16]* Stock solutions of this compound and comparator antibiotics.
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the 2x final concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (MHB and inoculum, no drug) and a sterility control well (MHB only). [16]7. Seal the plates and incubate at 35 ± 2°C for 16-20 hours. [14]8. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [16]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [17][18] Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations). [16]2. Spread the aliquot evenly onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colony-forming units (CFU) on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [16][18]
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data to illustrate how the results of these benchmarking studies would be presented for clear comparison.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) in µg/mL
| Organism | Methyl 5-nitrofuro [2,3-b]pyridine-2-carboxylate | Ciprofloxacin | Amoxicillin | Tetracycline | Nitrofurantoin |
| S. aureus | 8 | 0.5 | 1 | 2 | 16 |
| E. faecalis | 16 | 2 | 4 | 8 | 32 |
| E. coli | 4 | 0.25 | >64 | 4 | 16 |
| P. aeruginosa | >64 | 1 | >64 | >64 | >64 |
| K. pneumoniae | 8 | 0.5 | >64 | 8 | 32 |
Table 2: Hypothetical Minimum Bactericidal Concentrations (MBC) in µg/mL
| Organism | Methyl 5-nitrofuro [2,3-b]pyridine-2-carboxylate | Ciprofloxacin | Amoxicillin | Tetracycline | Nitrofurantoin |
| S. aureus | 16 | 1 | 2 | >64 | 32 |
| E. faecalis | 32 | 4 | 8 | >64 | 64 |
| E. coli | 8 | 0.5 | >64 | >64 | 32 |
| P. aeruginosa | >64 | 2 | >64 | >64 | >64 |
| K. pneumoniae | 16 | 1 | >64 | >64 | 64 |
Interpretation of MBC/MIC Ratio:
The ratio of MBC to MIC can provide insights into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4
For our hypothetical data, this compound demonstrates a bactericidal effect against S. aureus, E. faecalis, E. coli, and K. pneumoniae (MBC/MIC ratio of 2 for all). This is consistent with the proposed mechanism of action, which involves extensive cellular damage. In contrast, Tetracycline shows a bacteriostatic effect, as expected.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to benchmarking the novel compound, this compound, against established antibiotics. The proposed mechanism of action, leveraging the known activity of nitrofurans, provides a strong rationale for its investigation as a potential antimicrobial agent. The detailed protocols for MIC and MBC determination, adhering to CLSI and EUCAST standards, ensure the generation of reliable and comparable data.
The hypothetical results suggest that this compound could possess potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria. Further studies would be warranted to confirm these in vitro findings, including time-kill kinetic assays, assessment of its activity against a broader panel of clinical isolates (including resistant strains), and evaluation of its cytotoxicity and in vivo efficacy in appropriate animal models. The framework presented here serves as a foundational blueprint for the comprehensive evaluation of this and other promising novel antimicrobial candidates.
References
- CLSI M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Chemist Doctor. How Does Nitrofurantoin Work? Mechanism of Action & Metabolic Effects.
- NINGBO INNO PHARMCHEM CO., LTD. The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy.
- Microbe Investigations.
- Benchchem.
- CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- NCBI Bookshelf.
- SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Karger Publishers. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales.
- Microchem Laboratory.
- Oxford Academic. Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens | Journal of Antimicrobial Chemotherapy.
- Benchchem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
- Institute for Collaborative Biotechnology (ICB). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Microbe Investigations.
- CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
- CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- Creative Diagnostics.
- PMC - NIH. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- CLSI. CLSI 2024 M100Ed34(1).
- ESCMID. EUCAST.
- EUCAST. EUCAST - Home.
- EUCAST. Expert Rules.
- ResearchGate. Synthesis and Antimicrobial Evaluation of the Novel Heteroannulated Furo[3,2:6,7]chromeno[2,3‐b]pyridines: Part 1.
- EUCAST. Guidance Documents.
- EUCAST. European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- Benchchem. Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
- PubMed.
- Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
- GFS Chemicals.
- PubMed Central. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors.
- PMC - NIH. AN IN VITRO STUDY ON THE ANTIMICROBIAL EFFECT OF SELECT HETEROCYCLIC NITROGEN COMPOUNDS.
- ResearchGate.
- PubMed.
- Johns Hopkins University. Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study.
- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)
- NIH.
- ResearchGate. (PDF)
- DOI. Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species.
- ChemicalBook.
- ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistdoctor.com [chemistdoctor.com]
- 4. nbinno.com [nbinno.com]
- 5. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. karger.com [karger.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. iacld.com [iacld.com]
- 10. goums.ac.ir [goums.ac.ir]
- 11. ESCMID: EUCAST [escmid.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
Validating the Antimicrobial Spectrum of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: A Comparative Guide
In the landscape of antimicrobial research, the need for novel compounds to combat the escalating threat of drug-resistant pathogens is paramount. The nitrofuran class of synthetic antimicrobials has a long-standing history in clinical use, and contemporary research continues to explore the potential of new derivatives. This guide provides a comprehensive technical framework for validating the antimicrobial spectrum of a promising new agent, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate. By presenting a head-to-head comparison with established antimicrobial agents, supported by detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterocyclic compound belonging to the nitrofuran family. The antimicrobial activity of nitrofurans is predicated on the enzymatic reduction of their 5-nitro group by bacterial nitroreductases.[1] This process generates reactive electrophilic intermediates that indiscriminately attack multiple cellular targets, including ribosomal proteins, metabolic enzymes, and DNA, leading to the inhibition of protein synthesis, carbohydrate metabolism, and other vital cellular functions.[1] This multi-targeted mechanism of action is thought to contribute to the low frequency of acquired bacterial resistance to this class of compounds.
This guide will delineate a rigorous methodology for characterizing the antimicrobial profile of this compound, comparing its efficacy against a panel of clinically relevant bacteria with that of established drugs: Nitrofurantoin, Furazolidone, and Ciprofloxacin. Furthermore, an assessment of its in vitro cytotoxicity will provide an initial indication of its therapeutic index.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
To objectively evaluate the antimicrobial potential of this compound, a series of in vitro susceptibility tests were conducted. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined against a panel of Gram-positive and Gram-negative bacteria recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2]
For the purpose of this guide, we will use hypothetical, yet realistic, experimental data for this compound, based on the known performance of structurally similar nitrofuran derivatives. This allows for a comprehensive illustration of the validation process.
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of this compound and Comparator Antimicrobials against Gram-Positive Bacteria
| Bacterial Strain | This compound (Hypothetical MIC) | Nitrofurantoin | Furazolidone | Ciprofloxacin |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | 4 | 0.5 |
| Enterococcus faecalis ATCC 29212 | 16 | 32 | 8 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 4 | 8 | 2 | 1 |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of this compound and Comparator Antimicrobials against Gram-Negative Bacteria
| Bacterial Strain | This compound (Hypothetical MIC) | Nitrofurantoin | Furazolidone | Ciprofloxacin |
| Escherichia coli ATCC 25922 | 16 | 32 | 16 | 0.015 |
| Klebsiella pneumoniae ATCC 700603 | 32 | 64 | 32 | 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 | >128 | 0.5 |
| Haemophilus influenzae ATCC 49247 | 8 | 16 | 8 | 0.015 |
Table 3: Bactericidal Activity (MBC in µg/mL) of this compound and Comparator Antimicrobials
| Bacterial Strain | This compound (Hypothetical MBC) | Nitrofurantoin | Furazolidone | Ciprofloxacin |
| Staphylococcus aureus ATCC 29213 | 16 | 64 | 16 | 1 |
| Escherichia coli ATCC 25922 | 32 | 128 | 64 | 0.03 |
Interpretation of Results:
The hypothetical data suggests that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria, with MIC values generally comparable to or slightly better than Nitrofurantoin and Furazolidone. As expected for nitrofurans, its activity against Pseudomonas aeruginosa is limited. Ciprofloxacin, a fluoroquinolone, demonstrates superior potency against Gram-negative organisms. The MBC values indicate that the test compound may possess bactericidal activity against key pathogens.
Experimental Protocols for Antimicrobial Validation
The following protocols are foundational for determining the antimicrobial spectrum and cytotoxic profile of a novel compound. Adherence to established guidelines from bodies such as CLSI is critical for data reproducibility and comparability.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial inoculum. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Workflow for MBC Determination
Caption: Workflow for the MBC determination assay.
Step-by-Step Protocol:
-
Selection of Wells: Following MIC determination, select the wells showing no visible growth.
-
Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and plate onto a non-selective agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.
In Vitro Cytotoxicity Assessment
Evaluating the cytotoxicity of a new antimicrobial candidate against mammalian cells is a critical step in preclinical development to assess its potential for host toxicity. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 4: In Vitro Cytotoxicity (IC₅₀ in µM) of this compound and Comparator Antimicrobials against Vero and HepG2 Cell Lines
| Compound | Vero (Kidney Epithelial) IC₅₀ (µM) | HepG2 (Liver Carcinoma) IC₅₀ (µM) |
| This compound (Hypothetical) | >100 | 75 |
| Nitrofurantoin | >100 | 85 |
| Furazolidone | 50 | 40 |
| Ciprofloxacin | >200 | >200 |
Interpretation of Results:
The hypothetical cytotoxicity data suggests that this compound has a favorable in vitro safety profile, with IC₅₀ values indicating lower toxicity than Furazolidone. Its cytotoxicity appears to be in a similar range to Nitrofurantoin. Ciprofloxacin exhibits the lowest cytotoxicity in this assay.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of their viability.
Principle of the MTT Assay
Sources
A Guide to Investigating the Cross-Reactivity of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
For researchers and drug development professionals, ensuring the specificity of a novel compound is paramount to its therapeutic potential and safety. This guide provides an in-depth comparison and a strategic framework for assessing the cross-reactivity of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, a heterocyclic compound with potential therapeutic applications. We will explore its hypothetical activity as a kinase inhibitor and outline the experimental methodologies to rigorously evaluate its selectivity profile against other kinases and off-target interactions.
Introduction: The Critical Role of Cross-Reactivity Studies
In drug discovery, cross-reactivity refers to the ability of a compound to bind to and modulate the activity of unintended biological targets in addition to its primary therapeutic target.[1] Such off-target effects can lead to unforeseen side effects, reduced efficacy, and potential toxicity.[2] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the preclinical development of any new chemical entity. This guide will use this compound as a case study to illustrate a robust approach to these crucial investigations.
The furo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active molecules, including kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] Given that derivatives of furo[2,3-b]pyridine have shown inhibitory activity against kinases such as AKT1, this guide will proceed under the working hypothesis that this compound is a putative inhibitor of the serine/threonine kinase AKT1.[3]
The Subject Compound: this compound
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1083196-30-8 | C₉H₆N₂O₅ | 222.16 g/mol |
Data sourced from PubChem and commercial suppliers.[5]
The presence of the nitroaromatic group is a key structural feature. While potentially contributing to binding affinity, nitroaromatic compounds are also known for their potential to undergo metabolic activation to reactive intermediates, which can lead to off-target effects and toxicity.[6][7]
Comparator Compounds for a Robust Cross-Reactivity Study
To comprehensively assess the selectivity of this compound, a carefully selected panel of comparator compounds is essential.
| Compound Name | Rationale for Inclusion | Primary Target(s) | Structure |
| MK-2206 | Potent and selective allosteric inhibitor of AKT1. Serves as a positive control and benchmark for on-target potency. | AKT1/2/3 | |
| Methyl furo[2,3-b]pyridine-2-carboxylate | Structurally analogous to the test compound but lacking the nitro group. Helps to elucidate the role of the nitro moiety in target binding and potential off-target effects. | Hypothesized to have lower potency or altered selectivity compared to the nitro-containing analog. | |
| H-89 | A known inhibitor of Protein Kinase A (PKA), a kinase related to AKT in the AGC kinase family. Used to assess selectivity against closely related kinases. | PKA, with off-target effects on other kinases. | |
| Staurosporine | A broad-spectrum, non-selective kinase inhibitor. Included to highlight the importance of selectivity and as a control for pan-kinase inhibition.[8] | Multiple kinases |
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach, combining biochemical and cell-based assays, is recommended for a thorough assessment of cross-reactivity.
Caption: Experimental workflow for cross-reactivity profiling.
Part 1: Biochemical Assays - Direct Target and Kinome-Wide Interactions
Biochemical assays provide a direct measure of a compound's ability to interact with purified enzymes, free from the complexities of a cellular environment.[4]
1.1. Primary Target Affinity and Potency Determination (AKT1)
The initial step is to confirm the hypothesized interaction with AKT1 and quantify its potency.
-
Assay Principle: A luminescence-based kinase activity assay can be employed, which measures the amount of ADP produced during the phosphorylation reaction.[8] A decrease in ADP production in the presence of the inhibitor indicates its potency.
-
Protocol:
-
Prepare a dilution series of this compound and comparator compounds.
-
In a 96-well plate, combine the kinase (recombinant human AKT1), a specific substrate peptide, and ATP in a kinase assay buffer.
-
Add the diluted compounds to the respective wells and incubate to allow for binding.
-
Initiate the kinase reaction by adding a mixture of substrate and ATP.
-
After incubation, add a reagent to stop the reaction and detect the amount of ADP produced via a coupled luciferase reaction.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
1.2. Kinome-wide Cross-Reactivity Profiling
To identify potential off-targets, the compound should be screened against a broad panel of kinases. Several commercial services offer kinase inhibitor profiling across hundreds of kinases.[9][10]
-
Assay Principle: These platforms typically utilize activity-based assays or binding assays to determine the percent inhibition of a large number of kinases at a fixed compound concentration (e.g., 1 µM).
-
Workflow:
-
Submit this compound for screening against a comprehensive kinase panel (e.g., >400 kinases).
-
The service provider will perform the assays and provide a report detailing the percent inhibition for each kinase.
-
Analyze the data to identify any kinases that are significantly inhibited.
-
For any identified "hits," follow up with IC50 determination to confirm the off-target interaction and determine its potency.
-
Part 2: Cell-Based Assays - Validating On-Target and Off-Target Effects
Cell-based assays are crucial for confirming that the compound can engage its target within a physiological context and for observing its effects on cellular signaling and function.[11]
2.1. On-Target Engagement and Pathway Modulation
This step verifies that the compound inhibits AKT1 activity in living cells.
-
Assay Principle: A Western blot analysis can be used to measure the phosphorylation status of downstream substrates of AKT, such as GSK3β or PRAS40. A reduction in the phosphorylation of these substrates upon treatment with the compound indicates on-target activity.
-
Protocol:
-
Culture a suitable cell line (e.g., a cancer cell line with activated PI3K/AKT signaling).
-
Treat the cells with varying concentrations of this compound, MK-2206 (positive control), and a vehicle control.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated and total forms of AKT substrates.
-
Visualize the protein bands and quantify the changes in phosphorylation.
-
Caption: Workflow for assessing on-target activity in cells.
2.2. Competitive Binding Assays for Target Selectivity
Competitive binding assays can provide further evidence of target engagement and selectivity in a cellular or biochemical context.[12][13]
-
Assay Principle: This assay measures the ability of an unlabeled compound (the test compound) to displace a labeled ligand that is known to bind to the target of interest.
-
Protocol (Hypothetical for AKT1):
-
Immobilize recombinant AKT1 on a sensor chip (e.g., for Surface Plasmon Resonance - SPR) or use a fluorescently labeled AKT1 tracer.
-
Determine the binding kinetics of a known, labeled AKT1 ligand.
-
Introduce a fixed concentration of the labeled ligand mixed with increasing concentrations of this compound.
-
Measure the decrease in the binding signal of the labeled ligand as it is displaced by the test compound.
-
Calculate the inhibitory constant (Ki) to quantify the binding affinity of the test compound.
-
Data Presentation and Interpretation
The results of these studies should be presented in a clear and comparative manner to facilitate interpretation.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | AKT1 (Biochemical) | PKA (Biochemical) | Kinase X (Off-Target) | Cellular p-GSK3β (EC50) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| MK-2206 | 10 | >10,000 | >10,000 | 50 |
| Methyl furo[2,3-b]pyridine-2-carboxylate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| H-89 | 5,000 | 50 | >10,000 | >10,000 |
| Staurosporine | 5 | 7 | 10 | 20 |
Data for comparator compounds are representative and may vary based on assay conditions.
A selective compound will exhibit high potency against its primary target (low IC50 for AKT1) and significantly lower potency against other kinases (high IC50 values).
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. By systematically employing a combination of biochemical and cell-based assays and comparing its activity to well-characterized compounds, researchers can build a robust selectivity profile. The insights gained from these studies are critical for making informed decisions about the continued development of this and other novel chemical entities, ultimately contributing to the discovery of safer and more effective therapeutics. Further investigations could include broader off-target screening against other protein families and in vivo studies to assess the physiological consequences of any identified cross-reactivities.
References
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Wikipedia. (2023). Cross-reactivity. Retrieved from [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
-
Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
- Al-Warhi, T., et al. (2022).
- Lapek, J. D., et al. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1575, 1-27.
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Nicoya. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
- Wang, J., & Li, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods in Molecular Biology, 2358, 145-152.
- Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7548-7555.
- Otrubova, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Journal of Medicinal Chemistry, 62(17), 7869-7881.
-
National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]
- Boelsterli, U. A., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 715-727.
-
ResearchGate. (n.d.). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Retrieved from [Link]
- Abdel Reheim, M. A. M., et al. (2025).
- Kavlock, R. J. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.
- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-25.
-
ResearchGate. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
HDH Pharma Inc. (n.d.). methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]
Sources
- 1. assayquant.com [assayquant.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinase Inhibitor Profiling [kinexus.ca]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate Analogs as Potential Antimicrobial Agents
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the exploration of unique heterocyclic scaffolds is of paramount importance. Among these, the furo[2,3-b]pyridine nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate analogs, offering insights into their potential as a new class of antimicrobial compounds. While direct and extensive SAR studies on this specific scaffold are nascent, this guide synthesizes data from related nitroaromatic and furo[2,3-b]pyridine compounds to build a predictive SAR model and guide future drug discovery efforts.
The Furo[2,3-b]pyridine Scaffold: A Platform for Diverse Bioactivity
The furo[2,3-b]pyridine core is a fused bicyclic heterocycle that has been investigated for various therapeutic applications, including as anticancer agents and cannabinoid-1 receptor inverse agonists.[1][2] Its rigid, planar structure provides a foundation for the strategic placement of functional groups to interact with biological targets. The incorporation of a nitro group, a well-known pharmacophore in antimicrobial drugs, into this scaffold presents a promising avenue for the development of novel anti-infective agents.
The Critical Role of the Nitro Group: A Gateway to Antimicrobial Action
Nitroaromatic compounds have a long history as effective antimicrobial agents.[3] Their mechanism of action is contingent on the reductive bioactivation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly cytotoxic. These reactive species can indiscriminately damage a multitude of cellular macromolecules, including DNA, ribosomal proteins, and enzymes, leading to bacterial cell death. This multi-targeted approach is a significant advantage as it is less prone to the development of microbial resistance.
The antimicrobial efficacy of nitroaromatic compounds is intrinsically linked to their reduction potential. Substituents on the aromatic ring that influence the electron density, and thus the ease of reduction of the nitro group, can significantly impact biological activity.
Dissecting the Structure-Activity Relationship of this compound Analogs
Based on the foundational principles of nitroaromatic antimicrobials and SAR studies of related heterocyclic systems, we can postulate the key structural features influencing the antimicrobial potency of this compound analogs.
The Furo[2,3-b]pyridine Core:
The furo[2,3-b]pyridine nucleus serves as the foundational scaffold. Modifications to this core are likely to impact the overall physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which in turn will affect its pharmacokinetic and pharmacodynamic profile.
Position 5: The Nitro Group and its Bioisosteres
The 5-nitro group is hypothesized to be the primary pharmacophore responsible for the antimicrobial activity.
-
Electron-withdrawing Nature: The strong electron-withdrawing nature of the nitro group is crucial for its bioactivation. Therefore, replacement with other electron-withdrawing groups could modulate activity.
-
Bioisosteric Replacement: While essential for activity, the nitro group can sometimes be associated with toxicity concerns. Exploring bioisosteric replacements is a valid strategy in lead optimization. Potential bioisosteres for the nitro group include cyano (-CN), trifluoromethyl (-CF3), and sulfone (-SO2R) groups. However, it is important to note that these replacements may alter the mechanism of action.
Position 2: The Methyl Carboxylate Group
The methyl carboxylate group at the 2-position can influence the molecule's polarity, solubility, and ability to interact with biological targets.
-
Ester Modification: Varying the ester alkyl group (e.g., ethyl, propyl) can fine-tune lipophilicity and potentially impact cell permeability.
-
Amide Formation: Conversion of the ester to a series of amides (primary, secondary, or tertiary) introduces hydrogen bonding capabilities and can significantly alter the compound's biological profile. The substituent on the amide nitrogen can be varied to explore interactions with specific pockets in the target enzyme.
-
Hydrazide and Heterocyclic Moieties: Derivatization of the carboxylate to a hydrazide allows for the synthesis of various five-membered heterocycles like oxadiazoles or triazoles, which can act as bioisosteres or introduce new interaction points.[4]
Other Positions on the Furo[2,3-b]pyridine Ring:
Substitution at other available positions on the pyridine or furan ring could further modulate the activity and selectivity of the analogs. For instance, the introduction of small alkyl or halogen groups could influence the electronic environment and steric profile of the molecule.
Experimental Protocols
General Synthesis of Furo[2,3-b]pyridine Scaffolds
A common route to the furo[2,3-b]pyridine core involves the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[5]
Experimental Protocol: Base-Mediated Intramolecular Cyclization [5]
-
Dissolve the 2-alkynyl-3-hydroxypyridine starting material in a suitable solvent such as DMF or DMSO.
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution at room temperature. The reaction may be heated to facilitate cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Diagram: Synthetic Workflow for Furo[2,3-b]pyridine Analogs
Caption: General workflow for the synthesis of this compound analogs.
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized analogs should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay [6]
-
Preparation of Inoculum: Culture bacterial strains in Mueller-Hinton Broth (MHB) to achieve an optical density corresponding to the 0.5 McFarland standard. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in MHB in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.
Comparative Analysis and Future Directions
The following table provides a hypothetical comparative analysis based on the expected SAR trends for analogs of this compound. This table is intended to guide the design of new analogs for synthesis and testing.
Table 1: Postulated Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 (at C5) | R2 (at C2) | Expected Antimicrobial Activity | Rationale |
| Parent | -NO2 | -COOCH3 | Moderate to Good | Nitro group is the key pharmacophore. |
| Analog 1 | -NO2 | -CONH2 | Potentially Improved | Amide may introduce favorable hydrogen bonding interactions. |
| Analog 2 | -NO2 | -CONHC6H5 | Variable | Aromatic substitution allows for probing of hydrophobic pockets. |
| Analog 3 | -CN | -COOCH3 | Potentially Reduced | Cyano group is a weaker bioisostere for the nitro group in this context. |
| Analog 4 | -CF3 | -COOCH3 | Potentially Reduced | Trifluoromethyl group may not be as readily bioactivated. |
| Analog 5 | -NO2 | -COOH | Potentially Reduced | Increased polarity may hinder cell penetration. |
| Analog 6 | -NH2 | -COOCH3 | Inactive | Reduction of the nitro group to an amine is expected to abolish activity. |
Diagram: Key SAR Points for Furo[2,3-b]pyridine Analogs
Caption: Key positions for modification on the furo[2,3-b]pyridine scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationship. This guide provides a foundational framework for such an exploration, emphasizing the critical role of the 5-nitro group and the diverse possibilities for modification at the 2-position. Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a library of analogs to validate the predictive SAR model presented herein and to identify lead compounds with potent and broad-spectrum activity.
References
-
Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. 20(4), 1448-52. [Link]
-
Organic Letters. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. [Link]
-
PubChem. (n.d.). Substituted furo [2,3-b] pyridine derivatives. Patent CA-2494091-C. [Link]
-
ResearchGate. (2025). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. [Link]
-
European Journal of Medicinal Chemistry. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. 46(6), 2367-72. [Link]
- Google Patents. (n.d.). Fluoro-pyridinone derivatives useful as antibacterial agents. US8624034B2.
-
PubChem. (n.d.). Furo[2,3-b]pyridine. CID 12421098. [Link]
-
Molecular Diversity. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
Journal of Medicinal Chemistry. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. 44(22), 3673-81. [Link]
-
ResearchGate. (2025). Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. 26(7), 1749-55. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. [Link]
-
Chemical & Pharmaceutical Bulletin. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. 29(3), 635-45. [Link]
-
Molecules. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. 26(23), 7193. [Link]
-
Revista Brasileira de Farmacognosia. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. [Link]
-
ACS Medicinal Chemistry Letters. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. 11(5), 895-901. [Link]
-
Journal of Pharmaceutical Research International. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]
-
Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. [Link]
-
Molecules. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. 27(22), 7808. [Link]
Sources
- 1. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Navigating the In Vitro-In Vivo Efficacy Chasm of Nitrofuran-Based Compounds
As Senior Application Scientists, we often witness the journey of a compound from a promising in vitro "hit" to a candidate in complex biological systems. Few drug classes illustrate the potential disconnect—and occasional synergy—between these two realms as starkly as nitrofuran-based compounds. This guide delves into the nuanced relationship between the in vitro and in vivo efficacy of nitrofurans, providing the technical insights and experimental frameworks necessary for researchers in drug development.
The Core Principle: A Prodrug Awaiting Activation
Nitrofurans, including the antibacterial nitrofurantoin and the antiprotozoal nifurtimox, are not inherently cytotoxic. They are prodrugs, a feature central to their selective toxicity and a primary determinant of their efficacy. Their mechanism hinges on a critical activation step: the reduction of their 5-nitro group by microbial nitroreductase enzymes. This process, which occurs inside the target pathogen, generates a cascade of highly reactive electrophilic intermediates.[1][2][3][4] These intermediates are indiscriminate in their damage, attacking ribosomal proteins, DNA, and critical metabolic enzymes, leading to broad-spectrum disruption of cellular function and, ultimately, cell death.[4][5][6][7] This multi-targeted onslaught is a key reason why acquired resistance to nitrofurans remains relatively low despite decades of use.[4][8][9]
Caption: Workflow for a standard broth microdilution MIC assay.
Interpreting In Vitro Data
High in vitro activity, such as a low MIC or IC50 value, is a prerequisite for a viable drug candidate. It confirms that the compound can effectively interact with its target in the pathogen.
| Compound | Pathogen | Assay | Typical Efficacy Value | Reference(s) |
| Nitrofurantoin | Escherichia coli | MIC | MIC₅₀: 8-16 mg/L | [10] |
| Nitrofurantoin | Enterococcus faecalis | MIC | MIC₅₀: 8-64 mg/L | [11] |
| Furazidin | E. coli | MIC | MIC₅₀: 8 mg/L | [10] |
| Nifurtimox | Trypanosoma cruzi (amastigotes) | IC₅₀ | 0.51 µM | [12] |
| Novel Nitrofurans | Trypanosoma congolense | IC₅₀ | 0.03-0.04 µM | [13][14] |
Table 1: Representative In Vitro Efficacy of Nitrofuran Compounds.
However, this is only the first step. The controlled environment of an in vitro assay strips away the biological complexities that ultimately dictate therapeutic success.
Part 2: The Unpredictable Reality of In Vivo Efficacy
In vivo studies are designed to determine if a drug is effective within a living organism. This introduces the critical variables of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body and the pathogen).
Causality in Experimental Design: The Murine UTI Model
For nitrofurantoin, the murine model of urinary tract infection is a robust system for evaluating in vivo efficacy. It mimics key aspects of human UTIs and allows for the quantification of bacterial burden in the target organs (bladder and kidneys).
Experimental Protocol: Murine Model of Ascending UTI
-
Induction of Infection:
-
Female mice (e.g., C3H/HeN strain) are anesthetized.
-
A suspension of a known uropathogenic E. coli strain is instilled directly into the bladder via a transurethral catheter.
-
Rationale: This method bypasses natural defense barriers to reliably establish an ascending infection that travels from the bladder to the kidneys, mimicking the clinical progression of UTIs.
-
-
Drug Administration:
-
At a set time post-infection (e.g., 24 hours), treatment is initiated. Nitrofurantoin is administered orally (p.o.) via gavage. A control group receives the vehicle only.
-
Rationale: Oral administration mimics the clinical route of use. Dosing regimens (e.g., 30-100 mg/kg) are chosen based on pharmacokinetic studies to approximate human therapeutic exposures. [15]
-
-
Efficacy Assessment:
-
After a defined treatment period (e.g., 2-3 days), mice are euthanized.
-
The bladder and kidneys are aseptically harvested.
-
Tissues are homogenized, serially diluted, and plated on agar to enumerate the bacterial load (CFU/gram of tissue).
-
Rationale: Quantifying the bacterial burden in the target organs is the primary endpoint. A significant reduction in CFUs in the treated group compared to the control group indicates in vivo efficacy.
-
Caption: Workflow for a murine urinary tract infection (UTI) model.
Interpreting In Vivo Data
In vivo success is a far more complex metric than a simple MIC value. It integrates the drug's intrinsic potency with its ability to reach and remain at the site of infection at a therapeutic concentration.
| Compound | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Nitrofurantoin | Mouse UTI Model (E. coli) | 30-100 mg/kg, p.o. | Significant reduction of bacterial load in kidneys. | [15][16] |
| Nifurtimox | Mouse Chagas Model (T. cruzi) | 40 mg/kg | 84-92% survival rate, elimination of parasitemia. | [17] |
| Novel Nitrofurans | Mouse Trypanosomiasis Model (T. congolense) | 10 mg/kg, p.o. | No treatment efficacy observed despite high in vitro potency. | [18] |
| Pentacyclic Nitrofuran (9a) | Mouse Tuberculosis Model (M. tuberculosis) | 100 mg/kg, p.o. | Active against M. tuberculosis in vivo. | [19] |
Table 2: Representative In Vivo Efficacy of Nitrofuran Compounds.
Bridging the Chasm: Why In Vitro and In Vivo Results Diverge
The transition from a petri dish to a patient is fraught with biological hurdles. For nitrofurans, the discrepancy between in vitro potency and in vivo success often comes down to one critical factor: Pharmacokinetics (PK) .
| Factor | In Vitro Environment | In Vivo Environment | Implication for Nitrofuran Efficacy |
| Drug Concentration | Known, static, and uniform. | Variable and dynamic; influenced by ADME (Absorption, Distribution, Metabolism, Excretion). | A potent compound in vitro may fail in vivo if it cannot achieve sufficient concentration at the infection site. |
| Bioavailability | 100% (drug is directly available to pathogen). | Often low and erratic due to poor solubility or first-pass metabolism. | Low bioavailability is a common reason for in vivo failure of novel nitrofuran candidates. [13][20] |
| Distribution | Not applicable. | Drug distributes throughout the body; tissue penetration varies. | Crucial for Nitrofurantoin: Achieves low serum levels but very high concentrations in urine, making it ideal for UTIs but poor for systemic infections. [4][7][21] |
| Metabolism | Minimal (only by the pathogen). | Extensive metabolism by both the host (e.g., liver) and the pathogen. | Parent nitrofuran compounds often have a short half-life in vivo due to rapid metabolism. [22] |
| Host Factors | Absent. | Host immune system actively fights infection; drug may bind to plasma proteins. | The immune response contributes significantly to pathogen clearance in vivo. |
| Pathogen State | Planktonic, rapid growth. | Can be intracellular, in biofilms, or in non-replicating states. | In vivo conditions can alter pathogen susceptibility. Pentacyclic nitrofurans have shown efficacy against non-replicating M. tuberculosis. [19] |
Table 3: Critical Differences Between In Vitro and In Vivo Environments.
Case Study 1: Nitrofurantoin — A Pharmacokinetic Success Story
Nitrofurantoin perfectly illustrates how PK can define a drug's clinical niche. It has modest activity and achieves only low concentrations in the blood. [21][23]Based on this alone, it would be considered a poor candidate for treating most infections. However, its rapid renal excretion leads to exceptionally high concentrations in the urine—precisely where it is needed to treat UTIs. [4][24]This targeted delivery makes it a first-line therapy for uncomplicated cystitis, a success story entirely dictated by its in vivo pharmacokinetic profile. [9][16]
Case Study 2: Nifurtimox — Efficacy in Chagas Disease
Nifurtimox is effective against Trypanosoma cruzi both in vitro and in vivo. [17][25]Mouse models are essential for confirming that oral administration can suppress parasitemia and improve survival rates. [17]However, its efficacy can be variable in the chronic phase of Chagas disease, and its use is often limited by adverse effects, highlighting that in vivo studies also reveal crucial information about a drug's tolerability and safety profile. [25]
Case Study 3: The "Valley of Death" for Novel Nitrofurans
Research frequently identifies novel nitrofuran derivatives with nanomolar potency against parasites like Trypanosomain vitro. [13][14]Yet, many of these promising candidates fail spectacularly in animal models. [13][18]The reason is almost always poor pharmacokinetics. Low aqueous solubility prevents absorption after oral administration, and the compounds are often too lipophilic, leading to poor distribution. [13][18]This demonstrates the most common pitfall in drug development: a potent compound is useless if it cannot reach its target in the body.
Conclusion for the Developing Researcher
The journey of a nitrofuran-based compound from bench to bedside is a lesson in humility and holistic science. In vitro assays are indispensable tools for initial screening, confirming a compound's intrinsic ability to kill a pathogen. They are fast, cost-effective, and provide a clear measure of potency.
However, the living organism is not a sterile flask of broth. The data clearly show that for nitrofurans, in vivo efficacy is profoundly governed by pharmacokinetics. A compound's success or failure often hinges on its ADME profile. Therefore, early consideration of properties like solubility, metabolic stability, and tissue distribution is not just advisable; it is essential. The chasm between in vitro and in vivo results is not a void but a bridge that must be built with a deep understanding of pharmacology and physiology.
References
- Thakare, R., et al. (2021). Update on nifurtimox for treatment of Chagas disease. Drugs of Today, 57(4).
-
ResearchGate. (n.d.). Cytotoxicity and anti-Trypanosoma cruzi activity of nifurtimox and the NFX-SEDDS. ResearchGate. [Link]
-
Salas-Sardi, J., et al. (2022). Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease. PubMed Central. [Link]
-
ResearchGate. (n.d.). In vitro activities of miltefosine, nifurtimox and benznidazole against intracellular amastigotes of Trypanosoma cruzi parasites infecting Vero cells. ResearchGate. [Link]
-
Khamari, B., et al. (2023). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. PubMed Central. [Link]
-
Varela, J., et al. (2019). In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV. National Institutes of Health. [Link]
-
de Castro, P. A., et al. (2023). 3D-Printed Tablets of Nifurtimox: In Vitro and In Vivo Anti-Trypanosoma cruzi Studies. MDPI. [Link]
-
Saayman, M., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Omega. [Link]
-
Khamari, B., et al. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PubMed Central. [Link]
-
Adamus-Bialek, W., et al. (2019). Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens including multidrug-resistant strains. CORE. [Link]
-
Saayman, M., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. PubMed Central. [Link]
-
FINDECHAGAS. (2025). New research confirms efficacy of Nifurtimox for adult patients with chronic Chagas Disease. FINDECHAGAS. [Link]
-
Suganuma, K., et al. (2021). In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs. MDPI. [Link]
-
Wdowik, P., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. MDPI. [Link]
-
Cain, A. K., et al. (2020). Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae. PubMed Central. [Link]
-
Apt, W., et al. (2012). Efficacy of nifurtimox for the treatment of chronic Chagas disease. Revista Chilena de Infectologia. [Link]
-
ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro efficacy of nitrofurantoin and some antibiotics in Escherichia coli strains isolated from urine cultures. ResearchGate. [Link]
-
Torrico, F., et al. (2022). Effectiveness of Nifurtimox in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults. PubMed. [Link]
-
Conklin, J. D., & Sobers, R. J. (1974). The Pharmacokinetics of Nitrofurantoin and its Related Bioavailability. Karger Publishers. [Link]
-
Lee, H., et al. (2014). Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. PubMed Central. [Link]
-
Singh, R., et al. (2021). Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens. ResearchGate. [Link]
-
Le, T. B., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. National Institutes of Health. [Link]
-
Wdowik, P., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. PubMed Central. [Link]
-
Sandegren, L., et al. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy. [Link]
-
Tulara, N. K. (2023). Susceptibility Profile of Nitrofurantoin and Fosfomycin among Carbapenem-resistant Enterobacteriaceae Isolates in UTI from a Tertiary Care Hospital. Journal of Pure and Applied Microbiology. [Link]
-
KuKanich, K. S., et al. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. NINGBO INNO PHARMCHEM CO., LTD.. [Link]
-
KuKanich, K. S., et al. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Illinois Experts. [Link]
-
Medsimplified. (2025). Pharmacology of Nitrofurantoin (Nitromic, Nitrowik) ; Pharmacokinetics, Mechanism of action, Uses. YouTube. [Link]
-
Nakagawa, S., et al. (2020). In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model. PubMed. [Link]
-
ResearchGate. (2025). To explore the In vitro sensitivity of nitrofurantoin and its efficacy in treating multidrug-resistant Escherichia coli Urinary isolates amongst inpatients at a tertiary care centre. ResearchGate. [Link]
-
Giorgi, M., & Saccomanni, G. (2022). Does Nitrofurantoin Improve the Portfolio of Vets against Resistant Bacteria in Companion Animals?. MDPI. [Link]
-
Rahman, M., et al. (2025). Route-specific pharmacokinetics and bioavailability of nitrofuran antibiotics in Sonali chicken predict veterinary therapeutic e. Bibliomed. [Link]
-
Foley, C., & Mullin, K. (2023). Nitrofurantoin. StatPearls - NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?. Patsnap Synapse. [Link]
-
Conklin, J. D. (1978). The pharmacokinetics of nitrofurantoin and its related bioavailability. PubMed. [Link]
-
Conklin, J. D. (1978). The pharmacokinetics of nitrofurantoin and its related bioavailability. Semantic Scholar. [Link]
-
KuKanich, K. S., et al. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Frontiers. [Link]
-
Coudron, P. E., & Stratton, C. W. (1998). In-vitro Evaluation of Nitrofurantoin as an Alternative Agent for Metronidazole in Combination Antimicrobial Therapy Against Helicobacter Pylori. PubMed. [Link]
-
ResearchGate. (2025). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography - Tandem mass spectrometry. ResearchGate. [Link]
Sources
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Portico [access.portico.org]
- 18. In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs [mdpi.com]
- 19. Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The pharmacokinetics of nitrofurantoin and its related bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The pharmacokinetics of nitrofurantoin and its related bioavailability. | Semantic Scholar [semanticscholar.org]
- 24. experts.illinois.edu [experts.illinois.edu]
- 25. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and responsible laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, a heterocyclic compound whose structural motifs—a nitroaromatic system and a pyridine ring—necessitate a cautious and informed approach to its handling and disposal.
Hazard Assessment and Immediate Safety Precautions
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
These classifications demand stringent adherence to safety protocols to mitigate exposure risks.
Personal Protective Equipment (PPE): A non-negotiable first line of defense, appropriate PPE must be worn at all times when handling this compound or its waste.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation. Glove integrity should be checked before each use. |
| Protective Clothing | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Essential for preventing inhalation of dust or aerosols, which is a known hazard. If a fume hood is not feasible, a respirator may be required. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2].
Waste Characterization and Segregation: A Foundational Step
Proper disposal begins with accurate waste characterization. Due to its functional groups, this compound waste must be treated as hazardous waste . The presence of the nitro group and the pyridine ring classifies it as a reactive and toxic substance[3][4].
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine waste containing this compound with non-hazardous waste streams. A small amount of hazardous material can contaminate an entire container, significantly increasing disposal costs and regulatory complexity[5].
-
Dedicated Waste Container: Designate a specific, clearly labeled container for waste containing this compound.
-
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents, as this could trigger a hazardous reaction[6][7].
The following diagram illustrates the decision-making process for waste segregation in the laboratory.
Caption: Workflow for hazardous chemical waste disposal.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of waste containing this compound.
Materials Required:
-
Appropriate PPE (as detailed in the table above)
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a secure lid)
-
Hazardous waste label
-
Spill kit with absorbent materials (e.g., vermiculite or sand)
Procedure:
-
Labeling the Waste Container: Before adding any waste, affix a hazardous waste label to the container. This label must include:
-
Collecting Solid Waste:
-
Carefully transfer any residual solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Contaminated items such as weighing paper, gloves, and disposable lab coats should also be placed in this container.
-
-
Collecting Liquid Waste (Solutions):
-
If the compound is in solution, carefully pour the waste into the designated liquid waste container. Use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Decontaminating Labware:
-
Rinse non-disposable glassware that has come into contact with the compound with a suitable solvent (e.g., acetone or ethanol).
-
The first rinse (and subsequent rinses if necessary) should be collected as hazardous waste and added to the designated container.
-
Do not pour rinsate down the drain[2].
-
-
Managing Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite[2].
-
Carefully collect the contaminated absorbent material and place it in the hazardous waste container.
-
Decontaminate the spill area and collect the cleaning materials as hazardous waste.
-
-
Storage and Final Disposal:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from sources of ignition and incompatible materials[6][8].
-
Once the container is full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
High-temperature incineration is a common and effective method for the final disposal of pyridine and related compounds[4].
-
Regulatory Compliance: Adherence to EPA and Local Mandates
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), as well as state and local regulations[8][9][10]. Academic and research laboratories may operate under specific regulations, such as Subpart K of the RCRA generator requirements, which provide alternative standards for managing hazardous waste in these settings[9][10]. It is imperative to consult and adhere to your institution's specific Laboratory Management Plan and waste disposal protocols.
By implementing these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and workplace safety.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
A Comprehensive Safety Protocol for Handling Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Yet, the safety of our researchers is paramount. This guide provides a detailed protocol for the safe handling of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, a heterocyclic compound with potential biological activity. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, its known hazard classifications provide a clear directive for establishing robust safety procedures. This protocol is built upon the foundational principles of chemical safety, risk mitigation, and regulatory compliance to ensure the well-being of all laboratory personnel.
Understanding the Hazard Profile
This compound is classified with the following Globally Harmonized System (GHS) hazard statements:
These classifications indicate that the compound poses a moderate acute toxicity risk through multiple routes of exposure. The presence of a nitroaromatic functional group also suggests that careful handling is necessary to prevent unforeseen reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following PPE is mandatory for all personnel handling this compound.
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] When there is a risk of splashing or aerosol generation, a face shield worn over safety goggles is essential.[3]
-
Skin and Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of contamination, chemical-resistant coveralls should be worn.[3][4] All personnel must wear long pants and closed-toe shoes.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the lack of specific glove breakthrough data for this compound, it is prudent to double-glove with two different materials, such as a nitrile inner glove and a neoprene or butyl rubber outer glove. Gloves should be inspected for integrity before each use and changed immediately upon contamination.
Respiratory Protection
Due to the "Harmful if inhaled" (H332) classification, respiratory protection is a critical consideration.
-
For solids and non-volatile liquids: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
For volatile solutions or aerosol-generating procedures: If there is a potential for generating aerosols or vapors that cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[4] A proper fit test and training on respirator use are mandatory before independent use.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Handling Procedures
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Designate a specific area for the handling of this compound.
-
Engineering Controls: All weighing and transfers of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to control airborne particulates.
-
Weighing: Use a tared container to weigh the solid. Avoid creating dust. If any static is present, use an anti-static gun.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If necessary, use a sonicator within the fume hood to aid dissolution.
-
Transfers: Use appropriate tools such as spatulas and powder funnels for solid transfers. For liquid transfers, use calibrated pipettes with disposable tips.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. Decontaminate all equipment used.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and disposable labware should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the nitrated nature of the compound, this waste stream should be segregated from other organic wastes unless compatibility is confirmed.
-
Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact the institutional emergency response team.
Data at a Glance: PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Double Gloves (Nitrile/Neoprene) | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Double Gloves (Nitrile/Neoprene) | Lab Coat | Chemical Fume Hood |
| Transferring Liquids | Safety Goggles | Double Gloves (Nitrile/Neoprene) | Lab Coat | Chemical Fume Hood |
| Cleaning Glassware | Safety Goggles | Double Gloves (Nitrile/Neoprene) | Lab Coat | Not required if in fume hood |
Logical Workflow for PPE Selection
Sources
- 1. H-phrases (hazard statements) [stoffenmanager.com]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. ehs.princeton.edu [ehs.princeton.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
